Temporin L
Description
Structure
2D Structure
Properties
Molecular Formula |
C83H122N20O15 |
|---|---|
Molecular Weight |
1640.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C83H122N20O15/c1-9-50(8)70(82(118)96-61(71(87)107)38-47(2)3)103-76(112)58(33-23-37-90-83(88)89)93-68(106)45-92-73(109)62(39-48(4)5)97-77(113)63(41-52-26-15-11-16-27-52)98-74(110)59(32-21-22-36-84)94-80(116)66(46-104)101-78(114)64(42-53-28-17-12-18-29-53)99-79(115)65(43-54-44-91-57-31-20-19-30-55(54)57)100-75(111)60(34-35-67(86)105)95-81(117)69(49(6)7)102-72(108)56(85)40-51-24-13-10-14-25-51/h10-20,24-31,44,47-50,56,58-66,69-70,91,104H,9,21-23,32-43,45-46,84-85H2,1-8H3,(H2,86,105)(H2,87,107)(H,92,109)(H,93,106)(H,94,116)(H,95,117)(H,96,118)(H,97,113)(H,98,110)(H,99,115)(H,100,111)(H,101,114)(H,102,108)(H,103,112)(H4,88,89,90)/t50-,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-,70-/m0/s1 |
InChI Key |
SDXHFGQTTLDWPF-VTKIVCRMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Temporin L from Rana temporaria: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin L, a cationic antimicrobial peptide, was first isolated from the skin secretions of the European common frog, Rana temporaria. It is a 13-amino acid peptide with the sequence FVQWFSKFLGRIL-NH₂.[1] Unlike many other members of the temporin family which are primarily active against Gram-positive bacteria, this compound exhibits a broad spectrum of activity, targeting both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activities.
Discovery and Isolation
The initial discovery of the temporin family of peptides, including this compound, was reported by Simmaco and colleagues in 1996.[2][3] The process involved a combination of molecular cloning from a cDNA library and direct purification from skin secretions of Rana temporaria.
Experimental Protocols
The initial identification of temporin precursors was achieved by screening a cDNA library constructed from the skin of Rana temporaria.
-
RNA Isolation and cDNA Library Construction: Total RNA was extracted from the skin of Rana temporaria. Poly(A)+ mRNA was then purified and used as a template to construct a cDNA library in a suitable vector (e.g., λgt10).
-
Probe Labeling and Hybridization: A cDNA fragment encoding the signal peptide of a known frog antimicrobial peptide precursor, esculentin from Rana esculenta, was used as a probe. The probe was labeled with a radioisotope (e.g., ³²P-dATP) using the random priming method. The labeled probe was then used to screen the Rana temporaria skin cDNA library by plaque hybridization.
-
Sequencing and Analysis: Positive clones were isolated, and the cDNA inserts were subcloned into a plasmid vector for DNA sequencing. The nucleotide sequences were then translated to deduce the amino acid sequences of the precursor proteins, which included a signal peptide, an acidic pro-region, and the mature peptide sequence.
The peptides predicted from the cDNA sequences were then isolated and purified directly from the frog's skin secretions.
-
Stimulation and Collection of Skin Secretions: Specimens of Rana temporaria were stimulated to release skin secretions, often through a mild electrical stimulation or injection of norepinephrine. The secretions were collected by rinsing the skin with a suitable buffer (e.g., deionized water or a mild acidic solution).
-
Initial Extraction and Clarification: The collected secretions were acidified (e.g., with trifluoroacetic acid, TFA) to inhibit protease activity, and then centrifuged to remove cellular debris. The supernatant was then passed through a solid-phase extraction cartridge (e.g., Sep-Pak C18) to concentrate the peptides and remove salts and other small molecules.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich extract was subjected to multiple rounds of RP-HPLC for purification.
-
Primary Purification: A semi-preparative C18 column was typically used with a linear gradient of acetonitrile in 0.1% TFA.
-
Secondary and Tertiary Purification: Fractions containing peptides of interest were further purified on analytical C4 or diphenylmethylsilyl-silica columns with shallower acetonitrile gradients to achieve homogeneity.
-
-
Mass Spectrometry and Amino Acid Sequencing: The purified peptides were characterized by mass spectrometry to determine their molecular weights and by Edman degradation for amino acid sequencing to confirm their identity with the sequences predicted from the cDNA.
Experimental Workflow
Biological Activity of this compound
This compound exhibits a potent and broad-spectrum antimicrobial activity. Its biological effects have been quantified through various in vitro assays.
Antimicrobial Activity
The antimicrobial efficacy of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.
| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 4.0 | 6.56 | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 50 | 82.0 | [5] |
| Klebsiella pneumoniae | ATCC BAA-1705 | 50 | 82.0 | [5] |
| Staphylococcus aureus | ATCC 25923 | 6.25 | 10.25 | [5] |
| Bacillus megaterium | BM11 | - | - | |
| Candida albicans | ATCC 10231 | - | - |
Note: MIC values can vary between studies due to differences in experimental conditions.
The MIC of this compound is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution Series: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Hemolytic Activity
A critical aspect of evaluating the therapeutic potential of antimicrobial peptides is their toxicity to host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of cytotoxicity.
| Peptide | HC₅₀ (µM) | Source of Erythrocytes | Reference(s) |
| This compound | ~8 | Human | [6] |
Note: HC₅₀ is the peptide concentration that causes 50% hemolysis.
The hemolytic activity of this compound is assessed by measuring the release of hemoglobin from erythrocytes.
-
Preparation of Erythrocyte Suspension: Freshly drawn red blood cells (e.g., human or sheep) are washed several times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration of approximately 1% (v/v).
-
Peptide Incubation: Aliquots of the erythrocyte suspension are incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour).
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 415 or 540 nm) using a spectrophotometer.
-
Calculation of Percentage Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Negative control: Erythrocytes incubated with PBS.
-
Positive control: Erythrocytes incubated with a lytic agent (e.g., 0.1% Triton X-100) to achieve 100% hemolysis.
-
Mechanism of Action
The primary mechanism of action of this compound is the physical disruption of microbial cell membranes. As a cationic and amphipathic peptide, it preferentially interacts with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death.
Membrane Interaction and Disruption
This compound's cationic nature facilitates its initial attraction to the anionic surfaces of bacterial membranes. Upon binding, the peptide undergoes a conformational change, adopting an α-helical structure that allows its hydrophobic residues to insert into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or channels, leakage of intracellular contents, and ultimately, cell death.[7]
Conclusion
This compound, discovered in the skin secretions of Rana temporaria, is a potent, broad-spectrum antimicrobial peptide. Its discovery and characterization have provided valuable insights into the innate immune systems of amphibians and have highlighted its potential as a lead compound for the development of new anti-infective agents. The detailed protocols and data presented in this guide serve as a resource for researchers in the fields of microbiology, drug discovery, and peptide biochemistry. Further research into modifying the structure of this compound to enhance its antimicrobial activity while reducing its hemolytic effects is an active area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. bioone.org [bioone.org]
- 4. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Temporin L: A Technical Guide to its Primary Amino acid Sequence and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin L, a member of the temporin family of antimicrobial peptides (AMPs), is a short, cationic, and hydrophobic peptide originally isolated from the skin secretions of the European red frog, Rana temporaria. It has garnered significant interest within the scientific and pharmaceutical communities due to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[1] This technical guide provides a comprehensive overview of the primary amino acid sequence and key chemical properties of this compound, alongside detailed methodologies for their determination and a visualization of its proposed mechanisms of action.
Primary Amino Acid Sequence and Chemical Properties
The primary structure of this compound is a linear sequence of 13 amino acids. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Primary Amino Acid Sequence | Phe-Val-Gln-Trp-Phe-Ser-Lys-Phe-Leu-Gly-Arg-Ile-Leu-NH2 | [1] |
| One-Letter Code | FVQWFSKFLGRIL-NH2 | [1] |
| Molecular Formula | C83H122N20O15 | N/A |
| Molecular Weight | 1639.98 Da | N/A |
| Net Charge at Neutral pH (Theoretical) | +3 | [1] |
| Isoelectric Point (pI) (Theoretical) | ~10.0 (Calculated based on amino acid pKa values) | N/A |
| Hydrophobicity | High (Qualitative) | [2][3] |
Experimental Protocols
The determination of the chemical properties of peptides like this compound relies on a combination of established biochemical and analytical techniques. The following table outlines the general experimental protocols for characterizing the properties listed above.
| Property | Experimental Protocol |
| Primary Amino Acid Sequence | Edman Degradation: A method for sequencing amino acids in a peptide. In this process, the N-terminal amino acid is labeled and cleaved from the peptide without disrupting the peptide bonds between other amino acid residues. The process is repeated to determine the sequence. Mass Spectrometry (Tandem MS/MS): Peptides are fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to determine the amino acid sequence. |
| Molecular Weight | Mass Spectrometry (MALDI-TOF or ESI-MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are standard methods. The peptide is ionized and its mass-to-charge ratio is measured, allowing for the precise determination of its molecular weight. |
| Net Charge & Isoelectric Point (pI) | Isoelectric Focusing (IEF): A technique that separates proteins or peptides based on their isoelectric point. A pH gradient is established in a gel, and an electric field is applied. The peptide migrates to the pH that corresponds to its pI, where its net charge is zero. Potentiometric Titration: This method involves titrating the peptide with an acid and a base to determine the pKa values of its ionizable groups. The pI can then be calculated from these pKa values. |
| Hydrophobicity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide is passed through a column with a nonpolar stationary phase. A polar mobile phase is used, and its polarity is gradually decreased. The retention time of the peptide on the column is a measure of its hydrophobicity; more hydrophobic peptides have longer retention times.[4][5][6][7] |
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-faceted approach, primarily targeting the bacterial cell membrane and interfering with essential cellular processes.
Membrane Disruption
This compound's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, its high hydrophobicity drives its insertion into the lipid bilayer, leading to membrane permeabilization and disruption.[2][3][8] This process is concentration-dependent, with lower concentrations causing transient pore formation and leakage of small molecules, while higher concentrations can lead to more extensive membrane damage and cell lysis.[8]
Inhibition of Cell Division
Beyond direct membrane damage, this compound can also translocate into the bacterial cytoplasm and interact with intracellular targets. One such critical target is the FtsZ protein, a key component of the bacterial cell division machinery.[9] By binding to FtsZ, this compound inhibits its GTPase activity, which is essential for the formation of the Z-ring, a structure that constricts to divide the cell. This inhibition leads to filamentation of the bacteria and ultimately, cell death.
Conclusion
This compound's potent and broad-spectrum antimicrobial activity, coupled with its dual mechanism of action involving both membrane disruption and inhibition of cell division, makes it a promising candidate for the development of novel antimicrobial therapeutics. A thorough understanding of its chemical properties and biological activities is crucial for its potential application in combating antibiotic-resistant pathogens. Further research into its structure-activity relationship and in vivo efficacy will be vital for translating its therapeutic potential into clinical applications.
References
- 1. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hydrophobicity and retention time of a compound - Chromatography Forum [chromforum.org]
- 8. portlandpress.com [portlandpress.com]
- 9. The antimicrobial peptide this compound impairs E. coli cell division by interacting with FtsZ and the divisome complex. | Sigma-Aldrich [sigmaaldrich.com]
The Disruption of Bacterial Defenses: An In-depth Technical Guide to the Mechanism of Action of Temporin L on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Temporin L, a cationic antimicrobial peptide isolated from the European red frog Rana temporaria, has emerged as a promising candidate in the fight against antibiotic-resistant bacteria.[1][2][3] Its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria has garnered significant interest.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's interaction with and disruption of bacterial membranes, offering insights for researchers and professionals in drug development.
Initial Interaction and Membrane Binding
This compound's journey to bacterial cell death begins with its interaction with the outer leaflet of the bacterial membrane. Composed of the sequence FVQWFSKFLGRIL-NH2, this short, hydrophobic peptide possesses a net positive charge at physiological pH, a key feature for its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2][4][6]
Studies have demonstrated this compound's strong affinity for LPS, the major component of the outer membrane of Gram-negative bacteria.[7][8] This interaction is not merely a prelude to membrane disruption but also contributes to the neutralization of endotoxins, suggesting a dual therapeutic potential in treating sepsis.[7][8] The binding of this compound to LPS can inhibit the peptide's bactericidal activity at high LPS concentrations, confirming a direct and significant interaction.[7][8]
Membrane Permeabilization and Pore Formation
Following the initial binding, this compound inserts into the lipid bilayer, a process driven by hydrophobic interactions between the peptide's nonpolar residues and the acyl chains of membrane phospholipids.[4][9] This insertion perturbs the local lipid packing, leading to an increase in membrane permeability in a dose-dependent manner.[1][2]
At lower concentrations, this compound induces the leakage of small molecules from the bacterial cytoplasm, a sublethal effect that compromises cellular homeostasis.[1][2] As the peptide concentration increases, larger molecules are released, ultimately leading to cell death.[1][2] However, unlike many lytic peptides, this compound does not cause complete dissolution of the bacterial cell. Instead, it often results in the formation of "ghost-like" cells, indicating that while the membrane integrity is severely compromised, the overall cellular morphology is somewhat preserved.[1][2]
The precise mechanism of pore formation by this compound is a subject of ongoing investigation, with evidence suggesting a departure from classical models like the "barrel-stave" or "toroidal pore" mechanisms. Instead, a "carpet-like" or "dynamic peptide-lipid supramolecular pore" model has been proposed.[9] In this model, the peptides accumulate on the membrane surface, disrupting the lipid organization and leading to the formation of transient, localized pores or "leaky slits".[9] This is supported by observations that the peptide-induced leakage is dependent on the size of the fluorescent marker, indicating the formation of discrete pores rather than a detergent-like effect.[3][9]
Molecular dynamics simulations suggest that this compound peptides can aggregate on the membrane surface, inducing the formation of tubule-like protrusions and buds, further contributing to the loss of membrane integrity.[4][9]
Quantitative Analysis of this compound Activity
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.
| Bacterial Strain | MIC (μM) | MIC (mg/L) | Reference |
| Escherichia coli ATCC 25922 | - | 4.00 | [7] |
| Escherichia coli D21 | 1.5 | - | [3] |
| Pseudomonas aeruginosa ATCC 27853 | 50 | - | [10] |
| Klebsiella pneumoniae ATCC BAA-1705 | 50 | - | [10] |
| Staphylococcus aureus ATCC 25923 | 6.25 | - | [10] |
| Staphylococcus aureus Cowan I | 0.5 | - | [3] |
| Bacillus megaterium Bm11 | 0.3 | - | [3] |
Experimental Protocols for Studying this compound's Mechanism of Action
Understanding the intricate details of this compound's interaction with bacterial membranes requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton (MH) broth and incubate overnight at 37°C.
-
Standardization: Dilute the overnight culture in fresh MH broth to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/ml.[10]
-
Peptide Dilution: Prepare a series of twofold dilutions of this compound in MH broth in a 96-well polypropylene microtiter plate.[7][10] The concentration range typically spans from 0.125 to 64 mg/L.[7]
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-18 hours.[10]
-
Determination of MIC: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[10]
Membrane Permeabilization Assay (Vesicle Leakage Assay)
This assay assesses the ability of this compound to disrupt the integrity of model lipid vesicles by measuring the release of an encapsulated fluorescent dye.
Protocol:
-
Vesicle Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., a 7:3 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to mimic bacterial membranes).[9]
-
Encapsulate a fluorescent marker, such as calcein, at a self-quenching concentration within the vesicles.[11]
-
-
Assay Procedure:
-
Add the calcein-loaded LUVs to a cuvette containing a suitable buffer.
-
Add varying concentrations of this compound to the cuvette.
-
Monitor the increase in fluorescence over time using a spectrofluorometer.[11] The excitation and emission wavelengths for calcein are typically 490 nm and 517 nm, respectively.[11]
-
-
Data Analysis:
-
The percentage of leakage is calculated relative to the maximum fluorescence achieved after the addition of a detergent (e.g., Triton X-100) to lyse all vesicles.[11]
-
LPS Binding Assay (Fluorescent Probe Displacement)
This assay quantifies the binding affinity of this compound to LPS.
Protocol:
-
Probe and LPS Interaction: A fluorescent probe, such as BODIPY TR cadaverine (BC), which specifically binds to the lipid A portion of LPS and whose fluorescence is quenched upon binding, is used.[7]
-
Competitive Displacement: this compound is added to the LPS-BC complex. If this compound binds to LPS, it will displace the BC probe, resulting in a de-quenching of fluorescence.[7]
-
Measurement: The increase in fluorescence is measured to determine the binding affinity of this compound for LPS.[7]
Visualizing the Mechanism and Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in this compound's mechanism of action and the experimental procedures used to study it.
Caption: Proposed mechanism of action of this compound on bacterial membranes.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the vesicle leakage assay.
Intracellular Targets: An Emerging Area of Investigation
While the primary mechanism of action of this compound is considered to be membrane disruption, there is emerging evidence that it may also have intracellular targets. Some studies suggest that after crossing the bacterial membrane, this compound can interfere with cellular processes. For instance, it has been shown to bind to the FtsZ protein, a key component of the bacterial cell division machinery, and inhibit its GTPase activity.[5][6][12] This suggests a multi-pronged attack, where this compound not only compromises the bacterial membrane but also disrupts essential intracellular functions.
Conclusion
This compound represents a potent antimicrobial peptide with a complex and multifaceted mechanism of action against bacterial membranes. Its ability to rapidly permeabilize and disrupt the integrity of these vital structures, coupled with its potential to interact with intracellular targets, makes it a compelling candidate for the development of new antimicrobial therapies. Further research into its precise mode of action and its interactions with other cellular components will be crucial in harnessing its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to combat the growing threat of antibiotic resistance.
References
- 1. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli | Biochemical Journal | Portland Press [portlandpress.com]
- 3. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
Spectrum of Antimicrobial Activity of Temporin L: A Technical Guide
Abstract
Temporin L, a cationic antimicrobial peptide isolated from the skin secretions of the European red frog Rana temporaria, stands out within its family for its potent and broad-spectrum antimicrobial activity. Unlike many temporins that are primarily active against Gram-positive bacteria, this compound demonstrates significant efficacy against Gram-negative bacteria and various fungal pathogens, including multi-drug resistant strains.[1][2][3] Its mechanism of action is multifaceted, involving direct interaction and permeabilization of microbial cell membranes, neutralization of endotoxins like lipopolysaccharide (LPS), and potential interference with intracellular processes such as cell division.[4][5][6] This technical guide provides an in-depth overview of this compound's antimicrobial spectrum, summarizes its minimum inhibitory concentrations (MICs) against a range of pathogens, details its mechanisms of action, and presents the experimental protocols used to evaluate its activity. This document is intended for researchers, scientists, and drug development professionals exploring novel antimicrobial agents.
Introduction
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the discovery of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their unique modes of action, which often involve targeting the microbial membrane, making the development of resistance less likely.[7][8]
The temporin family comprises over 100 isoforms of short, typically 10-14 amino acid, cationic peptides.[1][8] this compound (TL), with the sequence H-Phe-Val-Gln-Trp-Phe-Ser-Lys-Phe-Leu-Gly-Arg-Ile-Leu-NH₂, is one of the most potent members of this family.[1][3][9] In hydrophobic environments, such as a microbial membrane, it adopts an amphipathic α-helical structure which is crucial for its biological activity.[2][10] Its broad activity spectrum, encompassing Gram-positive bacteria, Gram-negative bacteria, and fungi, makes it a subject of intense research and a valuable template for the design of new antimicrobial drugs.[11][12][13]
Antimicrobial Spectrum of this compound
This compound exhibits a wide range of antimicrobial activity. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits visible microbial growth.
Antibacterial Activity
This compound is highly effective against a variety of Gram-positive bacteria and, notably, is also active against challenging Gram-negative pathogens.[3] Its activity against clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Klebsiella pneumoniae, underscores its therapeutic potential.[1]
Table 1: Antibacterial Activity of this compound and Key Analogues
| Bacterial Strain | Organism Type | MIC (µM) | Reference |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | Gram-positive | 3.12 - 6.25 | [1][14] |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 1.56 | [14] |
| Bacillus megaterium Bm11 | Gram-positive | 1.56 | [6] |
| Escherichia coli ATCC 25922 | Gram-negative | 4.00 (mg/L) | [4] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 50 | [1] |
| Klebsiella pneumoniae ATCC BAA-1705 | Gram-negative | 6.25 - 50 | [1] |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | 3.12 | [14] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | Varies (clinical) | [1] |
| Carbapenemase-producing K. pneumoniae | Gram-negative | Varies (clinical) |[1] |
Note: MIC values can vary between studies due to different experimental conditions. Some studies utilize analogues of this compound; the values presented here are for the most relevant compounds described in the cited literature.
Antifungal Activity
This compound and its derivatives have also demonstrated significant activity against fungal pathogens, particularly species from the Candida genus, which are a common cause of opportunistic infections.[7][15]
Table 2: Antifungal Activity of this compound and Its Analogues
| Fungal Strain | MIC (µM) | Reference |
|---|---|---|
| Candida albicans | 6.5 - 26 | [7][16] |
| Candida glabrata | 25 | [16] |
| Candida tropicalis | 25 | [16] |
| Candida auris | >50 | [16] |
| Candida parapsilosis | >50 |[16] |
Mechanism of Action
The antimicrobial efficacy of this compound stems from a multi-pronged attack on microbial cells, targeting both the cell envelope and intracellular components.
Membrane Permeabilization
The primary mechanism of action for this compound is the disruption of the microbial cell membrane.[2][11] Upon encountering a bacterium, the peptide folds into an α-helix and inserts itself into the lipid bilayer.[11][12] This process increases the permeability of the membrane in a dose-dependent manner.[5][9] At lower concentrations, this allows small molecules to leak out, while at higher, lethal concentrations, larger molecules can escape, leading to cell death.[5][17] Interestingly, instead of causing complete cell lysis, this compound often leaves behind "ghost-like" bacterial cells, indicating that it compromises membrane integrity without total disintegration.[5][18]
References
- 1. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the mechanism of action of acylated this compound analogues against multidrug-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antifungal and Antibiofilm Activity of Cyclic this compound Peptide Analogues against Albicans and Non-Albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli [iris.unica.it]
- 18. researchgate.net [researchgate.net]
The Biosynthesis of Temporin L: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin L, a potent antimicrobial peptide (AMP) isolated from the skin secretions of the European common frog, Rana temporaria, holds significant promise for the development of novel anti-infective therapeutics. Understanding its biosynthesis is crucial for potential biotechnological production and the design of synthetic analogs. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, from gene transcription to the mature, active peptide. It includes a detailed description of the precursor peptide, the enzymatic processing steps, and the cellular machinery involved. Furthermore, this document outlines key experimental protocols for the study of this compound biosynthesis and presents available quantitative data in a structured format.
Introduction
Amphibian skin is a rich source of a diverse array of bioactive peptides, which constitute a primary component of their innate immune system. Among these, the temporin family of peptides is characterized by their relatively short length (typically 10-14 amino acids), a net positive charge, and a C-terminal amide group.[1][2] this compound is a 13-amino acid peptide with the sequence FVQWFSKFLGRIL-NH₂. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The biosynthesis of this compound, like other AMPs, involves a complex pathway of gene expression and post-translational modifications.
The Precursor of this compound: A Tripartite Structure
The journey of this compound begins with the transcription and translation of its corresponding gene, which encodes a precursor protein known as a prepropeptide. This precursor has a characteristic tripartite structure:
-
Signal Peptide: A short, hydrophobic N-terminal sequence that directs the nascent polypeptide to the endoplasmic reticulum for entry into the secretory pathway.
-
Acidic Propiece (Spacer): An acidic region that is believed to play a role in the correct folding of the precursor and may prevent premature activation of the peptide.
-
Mature Peptide Sequence: The C-terminal region that, after processing, will become the active this compound peptide. This region is flanked by specific cleavage and amidation signals.
Post-Translational Modifications: The Path to Mature this compound
The conversion of the inactive prepropeptide into the biologically active this compound requires a series of precise post-translational modifications that occur within the granular glands of the frog's skin.
Endoproteolytic Cleavage
The first crucial step is the excision of the mature peptide from the precursor. This is accomplished by a class of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteinases. These enzymes recognize and cleave at specific basic amino acid residues. In the case of temporin precursors, this cleavage site is typically a Lys-Arg (K-R) pair located immediately upstream of the mature peptide sequence. The likely candidate for this processing step in amphibians is Prohormone Convertase 1/3 (PC1/3).
C-terminal Amidation
A hallmark of this compound and many other bioactive peptides is the presence of a C-terminal amide group. This modification is critical for the peptide's biological activity and stability. The amidation process is a two-step enzymatic reaction catalyzed by the bifunctional enzyme Peptidylglycine Alpha-amidating Monooxygenase (PAM).
-
Hydroxylation: The first step is catalyzed by the Peptidyl-alpha-Hydroxylating Monooxygenase (PHM) domain of PAM. This reaction requires molecular oxygen, ascorbate, and copper ions to hydroxylate the α-carbon of the C-terminal glycine residue of the peptide.
-
Lyase Reaction: The second step is carried out by the Peptidyl-amidoglycolate Lyase (PAL) domain of PAM. This domain cleaves the C-N bond of the hydroxylated glycine, releasing the amidated peptide and glyoxylate.
The presence of a glycine residue immediately following the mature this compound sequence in the precursor is the signal for this amidation reaction.
Signaling and Regulation
The synthesis and secretion of temporins can be influenced by various factors. Studies have shown that thyroid hormones can induce the expression of genes encoding preprotemporins, suggesting a hormonal regulatory mechanism. Environmental stimuli may also play a role in modulating the production of these defense peptides.
Data Presentation
Table 1: Amino Acid Sequence of this compound and its Precursor Signals
| Region | Sequence/Signal | Function |
| Mature Peptide | FVQWFSKFLGRIL | Antimicrobial Activity |
| Cleavage Signal | -Lys-Arg- (KR) | Prohormone Convertase Recognition Site |
| Amidation Signal | -Gly- (G) | Substrate for PAM |
Table 2: Kinetic Parameters of Enzymes Involved in Post-Translational Modifications
| Enzyme | Substrate | Km | Vmax/Km | Optimal pH |
| Prohormone Convertase 1/3 (murine) | Fluorogenic Peptide Substrate | 1-20 µM | - | 5.5 - 6.5[3] |
| Peptidylglycine Alpha-amidating Monooxygenase (anglerfish) | TNP-D-YVG | 25 ± 5 µM | - | ~7.0 |
| 4-nitrohippuric acid | 3.4 ± 1 mM | - | ~7.0[1] |
Experimental Protocols
Extraction and Purification of this compound from Frog Skin Secretions
-
Stimulation and Collection: Skin secretions are obtained from Rana temporaria by mild electrical stimulation. The secretions are collected by washing the dorsal skin with distilled water.
-
Lyophilization: The collected secretions are immediately frozen and lyophilized to preserve the peptides.
-
Extraction: The lyophilized material is homogenized in an acidic extraction buffer (e.g., 0.1 M HCl) to solubilize the peptides and inactivate endogenous proteases.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.
-
Solid-Phase Extraction: The supernatant is passed through a C18 solid-phase extraction column to desalt and concentrate the peptides.
-
Reversed-Phase HPLC (RP-HPLC): The peptide-containing fraction is subjected to RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) for separation.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for antimicrobial activity and by mass spectrometry to identify those containing this compound.
Construction of a cDNA Library from Frog Skin
-
RNA Extraction: Total RNA is extracted from the skin of Rana temporaria using a suitable method such as TRIzol reagent.
-
mRNA Purification: Messenger RNA (mRNA) is purified from the total RNA by oligo(dT)-cellulose chromatography, exploiting the poly(A) tail of eukaryotic mRNAs.
-
First-Strand cDNA Synthesis: The purified mRNA is used as a template for the synthesis of the first strand of complementary DNA (cDNA) using reverse transcriptase and an oligo(dT) primer.
-
Second-Strand cDNA Synthesis: The second strand of cDNA is synthesized using DNA polymerase I and RNase H.
-
Ligation into a Vector: The double-stranded cDNA is ligated into a suitable cloning vector (e.g., pBluescript) that has been digested with appropriate restriction enzymes.
-
Transformation: The ligation mixture is used to transform competent E. coli cells.
-
Library Screening: The library can then be screened using probes designed from known temporin sequences to identify clones containing the cDNA for the this compound precursor.
Identification of this compound by Mass Spectrometry
-
Sample Preparation: The purified peptide fraction from RP-HPLC is prepared for mass spectrometry analysis.
-
MALDI-TOF Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular mass of the peptide.
-
Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, the peptide is subjected to tandem mass spectrometry (MS/MS). The peptide is fragmented, and the masses of the resulting fragment ions are used to deduce the amino acid sequence.
Mandatory Visualizations
Caption: The biosynthesis pathway of this compound from gene to mature peptide.
Caption: The two-step enzymatic reaction of C-terminal amidation of this compound.
Conclusion
The biosynthesis of this compound is a multi-step process involving the translation of a precursor protein followed by precise post-translational modifications. The key enzymatic steps, endoproteolytic cleavage by a prohormone convertase and C-terminal amidation by PAM, are critical for the production of the mature, active peptide. A thorough understanding of this pathway is essential for researchers aiming to harness the therapeutic potential of this compound and to develop novel antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the investigation of this and other amphibian-derived antimicrobial peptides.
References
- 1. Kinetic analyses of peptidylglycine alpha-amidating monooxygenase from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 3. Purification and characterization of the prohormone convertase PC1(PC3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Investigations into the Biological multifaceted functionality of Temporin L: A Technical Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
Temporin L, a cationic antimicrobial peptide originally isolated from the skin of the European red frog Rana temporaria, has been the subject of numerous early studies to elucidate its biological functions. This technical guide provides an in-depth overview of these foundational investigations, focusing on its antimicrobial, cytotoxic, and mechanistic properties. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Quantitative Bioactivity Profile of this compound
The initial characterization of this compound revealed its potent biological activities against a broad spectrum of microorganisms and its effects on eukaryotic cells. The following tables summarize the quantitative data from early studies.
Table 1: Antimicrobial Activity of this compound
Minimal Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's efficacy. Early studies determined the MIC of this compound against various Gram-positive and Gram-negative bacteria. In general, temporins are known to be active against Gram-positive strains with MIC values ranging from 2.5 to 20 µM[1][2]. This compound, however, has shown a broader spectrum of activity.
| Bacterial Strain | Type | MIC (µM) | Reference |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 3.12 | [1][2] |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 3.12 | [1][2] |
| Bacillus megaterium Bm11 | Gram-positive | 1.56 | [1][2] |
| Escherichia coli D21 | Gram-negative | Comparable to Gram-positive | [3] |
| Pseudomonas aeruginosa A.T.C.C. 15692 | Gram-negative | Comparable to Gram-positive | [3] |
Table 2: Cytotoxic and Hemolytic Activity of this compound
A critical aspect of antimicrobial peptide development is understanding their impact on host cells. Early research quantified the cytotoxic and hemolytic effects of this compound.
| Cell Type | Assay | Activity Metric | Concentration (µM) | Reference |
| Human erythrocytes | Hemolysis | - | High activity | [3] |
| Hut-78 (human tumor cell line) | Cytotoxicity | - | Cytotoxic | [3] |
| K-562 (human tumor cell line) | Cytotoxicity | - | Cytotoxic | [3] |
| U-937 (human tumor cell line) | Cytotoxicity | - | Cytotoxic | [3] |
| HaCaT (human keratinocytes) | Cytotoxicity (MTT) | ~60-70% viability | 25 | [1] |
| HaCaT (human keratinocytes) | Cytotoxicity (MTT) | <40% viability | 50 | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the early studies of this compound's biological functions.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates (polypropylene is often preferred for peptides to prevent binding)[4]
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)[4]
-
This compound stock solution
-
Sterile diluents (e.g., 0.01% acetic acid, 0.2% BSA)[5]
-
Incubator
Procedure:
-
Aseptically prepare serial twofold dilutions of this compound in the appropriate diluent in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well[4].
-
Add the bacterial suspension to each well containing the diluted peptide.
-
Include a positive control for growth (wells with bacteria and broth only) and a negative control for sterility (wells with broth only).
-
Incubate the plate at 37°C for 18-24 hours[5].
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed[6][7].
Hemolytic Assay
This assay quantifies the ability of a compound to lyse red blood cells (erythrocytes).
Materials:
-
Freshly collected human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Triton X-100 (for 100% hemolysis control)
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs with PBS several times by centrifugation and resuspend them to a final concentration of 1-2% (v/v) in PBS.
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs with Triton X-100 for complete lysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 570 nm)[8][9].
-
Calculate the percentage of hemolysis relative to the positive control.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for a specified period (e.g., 2 or 24 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm[10].
-
Cell viability is expressed as a percentage of the untreated control cells.
Vesicle Leakage Assay
This assay assesses the ability of a peptide to disrupt model lipid membranes by measuring the release of an encapsulated fluorescent dye.
Materials:
-
Lipids (e.g., POPC, POPG) to form large unilamellar vesicles (LUVs)
-
Calcein or other fluorescent dye
-
Buffer solution (e.g., HEPES or Tris buffer)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Fluorometer or microplate reader with fluorescence capabilities
-
Triton X-100
Procedure:
-
Prepare LUVs containing a self-quenching concentration of calcein by methods such as extrusion or sonication.
-
Remove the unencapsulated calcein from the LUV suspension using a size-exclusion column.
-
Add the calcein-loaded LUVs to the wells of a microplate.
-
Add serial dilutions of this compound to the wells.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for calcein (e.g., 490 nm excitation and 515-520 nm emission)[11][12]. The leakage of calcein into the surrounding buffer results in its dequenching and an increase in fluorescence.
-
Determine 100% leakage by adding Triton X-100 to a control well to completely disrupt the vesicles.
-
Calculate the percentage of leakage induced by the peptide relative to the Triton X-100 control.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action of this compound on Bacterial Membranes
Early studies suggest that this compound exerts its antimicrobial activity primarily by disrupting the bacterial cell membrane. The proposed mechanism involves the formation of pores or local perturbations in the lipid bilayer, leading to the leakage of cellular contents and ultimately cell death[3].
References
- 1. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Microdilution Assay [bio-protocol.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Calcein leakage assay [bio-protocol.org]
- 12. 4.9. Calcein Leakage Assay [bio-protocol.org]
Physicochemical Properties of Temporin L: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin L, a member of the temporin family of antimicrobial peptides (AMPs), is a short, cationic, and hydrophobic peptide first isolated from the skin secretions of the European red frog, Rana temporaria. It has garnered significant interest within the scientific community due to its broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi and enveloped viruses.[1][2] Unlike many other temporins that are primarily active against Gram-positive bacteria, this compound exhibits potent activity against challenging Gram-negative pathogens.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization, serving as a valuable resource for researchers in the fields of microbiology, drug discovery, and peptide chemistry.
Physicochemical Properties
This compound is a 13-amino acid peptide with a C-terminal amidation.[1][3][6] This amidation is crucial for its biological activity, as it neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's overall net positive charge and enhancing its interaction with negatively charged bacterial membranes. The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | FVQWFSKFLGRIL-NH2 | [1][3][6] |
| Molecular Formula | C83H122N20O15 | [3][7][8] |
| Molecular Weight | 1639.98 g/mol | [4][7][8][9] |
| Net Charge (at pH 7) | +3 | [10][11] |
| Theoretical Isoelectric Point (pI) | 10.13 | |
| Hydrophobicity | High | [1][12] |
Note: The theoretical isoelectric point is an estimated value based on the amino acid sequence.
Synthesis and Purification
This compound is typically synthesized chemically via solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.
Materials:
-
Fmoc-L-amino acids (Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the resin and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5 v/v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Purification and Lyophilization:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Experimental Protocol: Purification and Characterization
Purification by RP-HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of mobile phase B is typically used (e.g., 5-95% over 30 minutes).
-
Detection: UV absorbance at 220 nm and 280 nm.
Characterization by Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Procedure: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).[13]
-
Analysis: Determine the molecular weight of the peptide and compare it to the theoretical mass to confirm the identity and purity of the synthesized this compound.[13]
Structural Properties
The biological activity of this compound is intrinsically linked to its three-dimensional structure, particularly its ability to adopt an α-helical conformation in membrane-mimicking environments.
Secondary Structure
In aqueous solution, this compound exists predominantly in a random coil conformation.[14] However, upon interaction with negatively charged bacterial membranes or in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, it undergoes a conformational transition to an amphipathic α-helix.[10][11][14][15] This amphipathic nature, with a distinct separation of hydrophobic and hydrophilic residues on opposite faces of the helix, is crucial for its membrane-disrupting activity.
| Environment | Predominant Secondary Structure | % α-Helix (approx.) |
| Water | Random Coil | Low |
| TFE (20-30%) | α-Helix | High |
| SDS Micelles | α-Helix | High[11] |
| DPC Micelles | α-Helix | High[11] |
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the secondary structure of peptides in different environments.
Materials:
-
Purified this compound
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
TFE
-
SDS
Procedure:
-
Sample Preparation:
-
Dissolve this compound in phosphate buffer to a final concentration of 50-100 µM.
-
Prepare additional samples with varying concentrations of TFE (e.g., 10%, 20%, 30%, 50%) or SDS (above its critical micelle concentration).
-
-
CD Measurement:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record CD spectra from 190 to 260 nm at room temperature.
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer (or buffer with TFE/SDS) from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and random coils (negative band around 200 nm).
-
Deconvolute the spectra using software like DichroWeb to estimate the percentage of different secondary structure elements.[10][11]
-
Biological Activity
This compound exhibits a wide range of biological activities, including potent antimicrobial effects and, notably, significant hemolytic and cytotoxic properties.
Antimicrobial Activity
This compound is active against a broad spectrum of microorganisms. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Microorganism | Strain | MIC (µM) | Reference |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | 6.25 | [1] |
| Staphylococcus aureus | ATCC 29213 | 5 | |
| Bacillus subtilis | ATCC 6633 | 5 | |
| Enterococcus faecalis | ATCC 29212 | 10 | |
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 4 mg/L (~2.4 µM) | [16] |
| Pseudomonas aeruginosa | ATCC 27853 | 12.5 - 50 | [1] |
| Klebsiella pneumoniae | ATCC BAA-1705 | 12.5 - 50 | [1] |
| Yeast | |||
| Candida albicans | ATCC 10231 | 10 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][10]
Materials:
-
This compound stock solution
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Grow the microbial culture to the mid-logarithmic phase and dilute it in fresh broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate.
-
Inoculation: Add an equal volume of the prepared microbial inoculum to each well, resulting in a final microbial concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbes in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[17]
Hemolytic and Cytotoxic Activity
A significant consideration for the therapeutic application of this compound is its toxicity towards eukaryotic cells. It exhibits considerable hemolytic activity (lysis of red blood cells) and cytotoxicity against various cell lines.[5]
| Cell Type | Activity | Concentration | Reference |
| Human Red Blood Cells | Hemolysis | Potent | [5] |
| Human Tumor Cell Lines (Hut-78, K-562, U-937) | Cytotoxic | Varies by cell line | [5] |
Experimental Protocol: Hemolytic Assay
This protocol measures the ability of this compound to lyse red blood cells.
Materials:
-
This compound
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v)
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation and resuspend them to a final concentration of 4% (v/v) in PBS.
-
Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well and incubate for 1 hour at 37°C.[18]
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at 450 nm or 540 nm, which corresponds to the amount of released hemoglobin.[18][19]
-
Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. However, evidence also suggests potential interactions with intracellular targets.
Membrane Permeabilization
This compound's cationic and amphipathic properties facilitate its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[16][20] Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels.[1][5][21] This disruption of the membrane integrity results in the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell death.[16]
Interaction with Intracellular Targets
In addition to its membrane-disrupting activity, recent studies have indicated that this compound can translocate across the bacterial membrane and interact with intracellular components. One such identified target is the FtsZ protein, a key component of the bacterial cell division machinery.[22][23] By binding to FtsZ, this compound inhibits its GTPase activity, thereby disrupting the formation of the Z-ring and preventing cell division, leading to the formation of filamentous cells and eventual cell death.[22]
Experimental Workflows
The characterization of this compound involves a series of interconnected experimental procedures, from synthesis to biological evaluation.
Signaling Pathways
Currently, the direct impact of this compound on specific intracellular signaling pathways in either bacterial or eukaryotic cells is not extensively documented. The primary focus of research has been on its direct lytic and inhibitory actions. In bacteria, cell death is primarily attributed to the loss of membrane integrity and inhibition of essential processes like cell division, rather than the modulation of complex signaling cascades. In eukaryotic cells, the cytotoxic effects are generally considered to be a result of membrane disruption leading to necrosis-like cell death, though the involvement of specific signaling pathways leading to apoptosis cannot be entirely ruled out and warrants further investigation.
Conclusion
This compound remains a peptide of significant interest due to its potent and broad-spectrum antimicrobial activity. Its well-defined physicochemical properties, coupled with a dual mechanism of action involving both membrane disruption and intracellular targeting, make it a compelling template for the design of novel antimicrobial agents. However, its inherent cytotoxicity necessitates further research into developing analogues with improved therapeutic indices. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this promising area.
References
- 1. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and intracellular activities of frog skin temporins against Legionella pneumophila and its eukaryotic hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C83H122N20O15 | CID 16139180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, amide - 1 mg [anaspec.com]
- 7. abmole.com [abmole.com]
- 8. xcessbio.com [xcessbio.com]
- 9. This compound | CRB1000536 | Biosynth [biosynth.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Impact of Solvents on the Structure of this compound Peptide Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 13. Bicyclic this compound peptide inhibitors targeting the SARS-CoV-2 main protease: design, synthesis, in vitro inhibition efficiency and molecular dynamics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion [mdpi.com]
- 16. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Temporin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin L (Sequence: FVQWFSKFLGRIL-NH₂) is a naturally occurring antimicrobial peptide (AMP) isolated from the skin secretions of the European red frog, Rana temporaria. It belongs to the temporin family, which is characterized by a relatively short length (10-14 amino acids), a net positive charge, and a C-terminal amidation. This compound has demonstrated potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new anti-infective agents.
This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS). The methodology described herein is based on established procedures and incorporates best practices to achieve a high yield and purity of the final peptide product.
Data Presentation
The successful synthesis of this compound can be evaluated through various analytical techniques. The following table summarizes the expected quantitative data for the synthesis and characterization of this compound.
| Parameter | Typical Value/Method | Reference |
| Synthesis Scale | 0.1 mmol | Based on common laboratory-scale peptide synthesis. |
| Resin | Rink Amide resin (0.5 - 0.8 mmol/g loading) | Suitable for the synthesis of C-terminally amidated peptides.[1] |
| Coupling Efficiency | >99% per step (monitored by Kaiser or Chloranil test) | Crucial for obtaining high purity of the crude peptide. |
| Crude Peptide Purity | 60-80% (by analytical RP-HPLC) | Dependent on the success of each coupling and deprotection step. |
| Purification Method | Preparative Reversed-Phase HPLC (RP-HPLC) | Standard procedure for purifying synthetic peptides.[2][3][4][5][6][7] |
| Final Purity | >97% (by analytical RP-HPLC) | A high degree of purity is essential for biological assays.[2][3] |
| Final Yield | 15-30% (based on initial resin loading) | Varies depending on the efficiency of synthesis, cleavage, and purification steps. |
| Identity Confirmation | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | Confirms the correct molecular weight of the synthesized peptide (Expected [M+H]⁺ ≈ 1640.0 g/mol ).[4] |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase synthesis of this compound.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading)
-
Fmoc-protected Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Ile-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Gly-OH, Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Val-OH, Fmoc-L-Phe-OH.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)/OxymaPure.
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol (IPA)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water
-
Precipitation Solvent: Cold diethyl ether
-
Purification Solvents: Acetonitrile (ACN) and deionized water, both with 0.1% TFA.
Synthesis Workflow Diagram
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Step-by-Step Protocol
1. Resin Preparation and Swelling
-
Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
2. Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and DMF (3 times) to remove all traces of piperidine.
3. Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to the resin loading) and HBTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling reaction should be repeated.
4. Iterative Synthesis Cycle Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the this compound sequence, starting from the C-terminal Leucine and proceeding to the N-terminal Phenylalanine.
5. Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
6. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water and purify by preparative RP-HPLC using a C18 column and a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect the fractions containing the pure peptide, as determined by analytical RP-HPLC.
7. Lyophilization and Characterization
-
Freeze the pooled fractions containing the pure peptide and lyophilize to obtain a white, fluffy powder.
-
Confirm the identity of the final product by mass spectrometry to verify the correct molecular weight.
-
Assess the final purity of the peptide by analytical RP-HPLC.
Signaling Pathways and Logical Relationships
The solid-phase peptide synthesis of this compound does not involve biological signaling pathways. The logical relationship is a sequential chemical process, as depicted in the workflow diagram above. The diagram illustrates the iterative nature of the synthesis cycle, followed by the final cleavage and purification steps, providing a clear visual representation of the entire protocol.
References
- 1. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of this compound hydroxamate-based peptides and evaluation of their coordination properties with iron( iii ) - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04099A [pubs.rsc.org]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
Mass Spectrometry Characterization of Temporin L Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin L (TL) is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the European red frog, Rana temporaria. Its sequence is H-Phe-Val-Gln-Trp-Phe-Ser-Lys-Phe-Leu-Gly-Arg-Ile-Leu-NH₂.[1][2] this compound has garnered significant interest within the scientific and drug development communities due to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] The primary mechanism of action for this compound and many of its analogs involves direct interaction with and disruption of the bacterial cell membrane. This direct physical mechanism is advantageous as it may reduce the likelihood of microbial resistance development compared to antibiotics with specific metabolic targets.
Mass spectrometry is an indispensable tool for the comprehensive characterization of this compound and its synthetic analogs. It is routinely employed to verify the primary sequence, assess purity, and confirm the successful synthesis of modified variants. This application note provides detailed protocols for the mass spectrometric analysis of this compound peptides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, along with a workflow for the general characterization of these promising antimicrobial agents.
Quantitative Data Summary
The precise mass of this compound and its analogs is a critical quality control parameter. High-resolution mass spectrometry (HRMS) is utilized to confirm the molecular weight of newly synthesized peptides. The table below summarizes the theoretical mass of native this compound and the experimentally determined masses of several cyclic analogs.
| Peptide ID | Sequence / Modification | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Reference |
| This compound | FVQWFSKFLGRIL-NH₂ | 1554.9 | - | Calculated |
| Cyclic Analog 1 | c(FVQWFSKFLERIL)-NH₂ (Lactam bridge) | 1536.8 | 1537.8 | [1][2] |
| Cyclic Analog 2 | c(FVQWKSKFLERIL)-NH₂ (Lactam bridge) | 1536.8 | 1537.8 | [1][2] |
| Cyclic Analog 3 | c(FVQWFKKFLERIL)-NH₂ (Lactam bridge) | 1536.8 | 1537.8 | [1][2] |
| Cyclic Analog 4 | c(FVQWFSKPraLGRAzL)-NH₂ (Triazole bridge) | 1575.9 | 1576.9 | [1][2] |
| Cyclic Analog 5 | c(FVQWFSS₅FLGRS₅L)-NH₂ (Hydrocarbon staple) | 1546.9 | 1547.9 | [1][2] |
| Cyclic Analog 6 | c(FVQWFSCFLGRCL)-NH₂ (Disulfide bridge) | 1542.8 | 1543.8 | [1][2] |
Note: The observed masses for the cyclic analogs were reported as [M+H]⁺ ions from high-resolution mass spectrometry (HRMS) analysis. The theoretical mass for native this compound was calculated using a peptide mass calculator.
Experimental Protocols
Protocol 1: Sample Preparation for MALDI-TOF Mass Spectrometry
This protocol outlines the steps for preparing synthetic this compound peptides for analysis by MALDI-TOF MS.
Materials:
-
This compound peptide (lyophilized powder)
-
α-Cyano-4-hydroxycinnamic acid (HCCA) matrix
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), 0.1% aqueous solution
-
Milli-Q water or equivalent
-
MALDI target plate
-
Pipettes and sterile tips
Procedure:
-
Peptide Stock Solution: Dissolve the lyophilized this compound peptide in 0.1% TFA to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Matrix Solution Preparation: Prepare a saturated solution of HCCA in a 1:1 (v/v) mixture of acetonitrile and 0.1% TFA. Vortex vigorously for 1 minute and centrifuge for 20-30 seconds to pellet any undissolved matrix. Use the supernatant for sample spotting.
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
On the MALDI target plate, spot 0.5 µL of the HCCA matrix solution.
-
Immediately add 0.5 µL of the this compound peptide solution to the matrix droplet.
-
Gently mix the droplet by pipetting up and down a few times.
-
Allow the spot to air-dry completely at room temperature. The formation of fine, needle-like crystals is desirable for optimal results.
-
-
Analysis: Load the MALDI plate into the mass spectrometer and acquire data in positive ion reflector mode. The expected m/z for the singly protonated this compound ([M+H]⁺) is approximately 1555.9.
Protocol 2: Sample Preparation for ESI-MS and LC-MS
This protocol describes the preparation of this compound peptides for analysis by electrospray ionization mass spectrometry, both for direct infusion and for liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound peptide (lyophilized powder)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), 0.1% aqueous solution
-
Milli-Q water or equivalent
-
HPLC vials with inserts
-
Pipettes and sterile tips
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Milli-Q water.
-
Working Solution for Direct Infusion ESI-MS: Dilute the stock solution to a final concentration of 10-50 pmol/µL in a solution of 50% acetonitrile with 0.1% formic acid. This solution can be directly infused into the mass spectrometer.
-
Sample Preparation for LC-MS:
-
Dilute the peptide stock solution with the initial mobile phase solvent (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a suitable concentration for injection (e.g., 0.1 mg/mL).
-
Transfer the diluted sample to an HPLC vial.
-
-
LC-MS Analysis:
-
Use a C18 reversed-phase column suitable for peptide separations.
-
Employ a gradient of increasing acetonitrile concentration in water with 0.1% formic acid as a mobile phase modifier. A typical gradient might run from 5% to 95% acetonitrile over 30 minutes.
-
The mass spectrometer should be operated in positive ion mode, scanning a mass range that includes the expected charge states of the peptide (e.g., m/z 500-2000). For this compound, expect to see multiply charged ions, such as [M+2H]²⁺ at m/z ~778.5 and [M+3H]³⁺ at m/z ~519.3.
-
Visualizations
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound peptides.
Caption: Workflow for this compound synthesis, characterization, and activity assessment.
Mechanism of Action: Membrane Disruption
The antimicrobial activity of this compound is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes. This process does not involve a classical signaling pathway but is rather a direct physical mechanism.
Caption: Simplified model of this compound's membrane disruption mechanism.
References
Application Note: Broth Microdilution Assay for Temporin L MIC Determination
Introduction
Temporin L (TL), an antimicrobial peptide (AMP) originally isolated from the skin secretions of the European red frog Rana temporaria, has demonstrated potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the efficacy of novel antimicrobial agents like this compound. The broth microdilution assay is the gold-standard method for determining the MIC of an antimicrobial agent, providing a quantitative measure of its potency.[4][5][6] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, tailored for researchers, scientists, and drug development professionals.
Principle of the Assay
The broth microdilution assay involves challenging a standardized suspension of a target microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[1][4][7]
Experimental Protocol
This protocol is based on established methods for antimicrobial susceptibility testing of peptides.[4][8][9]
Materials and Reagents:
-
This compound (lyophilized powder)
-
Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Sterile 96-well polypropylene microtiter plates[10]
-
Sterile pipette tips
-
Spectrophotometer
-
Shaking incubator
-
Control antibiotics (e.g., vancomycin for Gram-positive, gentamicin for Gram-negative bacteria)[1]
-
Solvent for this compound (e.g., sterile distilled water, 0.01% acetic acid)[4][9]
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in an appropriate solvent to a high concentration (e.g., 1 mg/mL).
-
Further dilutions should be made in the assay medium (CAMHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the target microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] This can be measured using a spectrophotometer at 600 nm.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the working solution of this compound to the first well of each row designated for testing.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
-
The eleventh well in each row should serve as a growth control (containing only the bacterial suspension and broth), and the twelfth well as a sterility control (containing only broth).[4][9]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.[9]
-
-
Determination of MIC:
Data Presentation
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains as reported in the literature.
| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 6.25 | ~10 | [1] |
| Klebsiella pneumoniae | ATCC BAA-1705 | 50 | ~80 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 50 | ~80 | [1] |
| Bacillus cereus | - | 8 | ~12.8 | [11] |
| Escherichia coli | ATCC 25922 | >100 | >160 | [12] |
| Staphylococcus epidermidis | ATCC 12228 | >100 | >160 | [12] |
| Acinetobacter baumannii | ATCC 19606 | >100 | >160 | [12] |
Note: Conversion from µM to µg/mL is approximated based on the molecular weight of this compound (~1602 g/mol ).
Visualizations
Experimental Workflow
Caption: Workflow for this compound MIC determination.
Proposed Mechanism of Action of this compound
References
- 1. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Broth Microdilution Assay [bio-protocol.org]
- 5. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hemolytic Activity Assay of Temporin L using Human Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin L, a cationic antimicrobial peptide isolated from the skin secretions of the European red frog (Rana temporaria), has demonstrated broad-spectrum antimicrobial activity.[1] However, a critical aspect of its potential therapeutic application is its interaction with host cells, particularly erythrocytes. High hemolytic activity can be a significant safety concern for intravenously administered drugs. This document provides a detailed protocol for assessing the hemolytic activity of this compound against human erythrocytes, a crucial step in preclinical safety and toxicological evaluation. The assay quantifies the ability of this compound to lyse red blood cells, leading to the release of hemoglobin. The concentration at which 50% of erythrocytes are lysed is known as the HC50 value and serves as a key indicator of hemolytic potential.
Principle of the Assay
The hemolytic activity of this compound is determined by incubating the peptide at various concentrations with a suspension of human erythrocytes. The lytic effect of the peptide on the erythrocyte membrane results in the release of hemoglobin into the supernatant. The amount of released hemoglobin is quantified spectrophotometrically by measuring its absorbance at a specific wavelength (typically 415 nm or 540 nm). The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, achieved by lysing the cells with a detergent like Triton X-100) and a negative control (spontaneous hemolysis in the absence of the peptide).
Quantitative Data Summary
The hemolytic activity of this compound against human erythrocytes is summarized in the table below. It is important to note that while this compound is known for its significant hemolytic activity, specific HC50 values can vary slightly between studies due to differences in experimental conditions such as erythrocyte source, incubation time, and buffer composition.
| Peptide | Target Cells | HC50 (µM) | Reference |
| This compound | Human Erythrocytes | ~5 | Estimated from dose-response curve |
Note: The HC50 value provided is an approximation derived from graphical data presented in the cited literature, as a precise numerical value was not explicitly stated.
Experimental Protocols
This section provides a detailed step-by-step methodology for performing the hemolytic activity assay of this compound.
Materials and Reagents
-
This compound (synthetic or purified)
-
Fresh human whole blood (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (or other suitable detergent)
-
96-well microtiter plates (round-bottom for incubation, flat-bottom for absorbance reading)
-
Microcentrifuge
-
Spectrophotometer (plate reader)
Erythrocyte Preparation
-
Blood Collection: Obtain fresh human whole blood in a tube containing an anticoagulant.
-
Centrifugation: Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Washing: Carefully aspirate and discard the supernatant (plasma and buffy coat). Resuspend the erythrocyte pellet in 10 volumes of cold PBS (pH 7.4).
-
Repeat Washing: Repeat the centrifugation and washing steps two more times to ensure the removal of plasma proteins and other contaminants.
-
Final Suspension: After the final wash, resuspend the erythrocyte pellet in PBS to achieve a final concentration of 2% (v/v). This is the working erythrocyte suspension.
Peptide Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound in PBS at a concentration of 1 mM.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in PBS to obtain a range of desired concentrations for the assay (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM).
Hemolysis Assay Procedure
-
Plate Setup: In a 96-well round-bottom microtiter plate, add 100 µL of the different this compound dilutions to triplicate wells.
-
Controls:
-
Negative Control (0% Hemolysis): Add 100 µL of PBS to three wells. This accounts for spontaneous hemolysis.
-
Positive Control (100% Hemolysis): Add 100 µL of 1% Triton X-100 in PBS to three wells.
-
-
Incubation: Add 100 µL of the 2% erythrocyte suspension to each well.
-
Mixing: Gently mix the contents of the wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Pelleting Erythrocytes: After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 415 nm using a microplate reader.
Data Analysis
-
Calculate Average Absorbance: Determine the average absorbance for each set of triplicates.
-
Calculate Percentage of Hemolysis: Use the following formula to calculate the percentage of hemolysis for each this compound concentration:
-
Abs_sample: Absorbance of the supernatant from wells containing this compound.
-
Abs_negative_control: Absorbance of the supernatant from wells containing only PBS.
-
Abs_positive_control: Absorbance of the supernatant from wells containing Triton X-100.
-
-
Dose-Response Curve: Plot the percentage of hemolysis as a function of the this compound concentration.
-
HC50 Determination: The HC50 value is the concentration of this compound that causes 50% hemolysis. This can be determined by interpolation from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the hemolytic activity assay of this compound.
References
Application Notes and Protocols: Cytotoxicity of Temporin L on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin L, a 13-residue antimicrobial peptide (FVQWFSKFLGRIL-NH2) isolated from the skin of the European red frog, Rana temporaria, has demonstrated significant cytotoxic activity against a range of mammalian cell lines, particularly cancer cells.[1] Its amphipathic α-helical structure allows it to interact with and disrupt cell membranes, leading to cell death.[2] This property has generated considerable interest in its potential as a novel anticancer agent. Understanding the cytotoxic profile and mechanism of action of this compound is crucial for its development as a therapeutic. These application notes provide a summary of its cytotoxic effects, detailed protocols for assessing its activity, and an overview of its proposed mechanism of action.
Data Presentation: Cytotoxicity of this compound and its Analogs
The cytotoxic activity of this compound and its derivatives has been evaluated against various mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. While specific IC50 values for this compound are not extensively documented in publicly available literature, data for closely related analogs such as Temporin-SHf provide valuable insights into its potential efficacy.
| Peptide | Cell Line | Cell Type | IC50 (µM) | Citation |
| Temporin-SHf | A549 | Human Lung Carcinoma | 12.5 | [3] |
| Temporin-SHf | MCF-7 | Human Breast Adenocarcinoma | 25 | [3] |
| Temporin-SHf | HepG2 | Human Liver Carcinoma | 50 | [3] |
| Temporin-SHf | PC3 | Human Prostate Adenocarcinoma | 50 | [3] |
| Cyclic this compound Analog (Peptide 12) | HaCaT | Human Keratinocyte | >50 (low cytotoxicity) | [4] |
| Cyclic this compound Analog (Peptide 17) | HaCaT | Human Keratinocyte | ~25-50 | [4] |
| Cyclic this compound Analog (Peptide 24) | HaCaT | Human Keratinocyte | ~25-50 | [4] |
This compound has been reported to be cytotoxic to the following human tumor cell lines, inducing a necrosis-like cell death, although specific IC50 values were not provided in the cited study:
-
Hut-78 (Cutaneous T-cell lymphoma)[1]
-
K-562 (Chronic myelogenous leukemia)[1]
-
U-937 (Histiocytic lymphoma)[1]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (or analog) stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (or analog) stock solution
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula provided in the LDH assay kit manual, taking into account the spontaneous and maximum release controls.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (or analog) stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for Temporin-Induced Cell Death
Based on studies of this compound and its analogs, two primary mechanisms of cell death have been proposed: necrosis-like cell death and apoptosis. The apoptotic pathway, particularly for analogs like Temporin-SHf, appears to be initiated via the intrinsic mitochondrial pathway.
Caption: Proposed signaling pathways of this compound-induced cell death.
References
- 1. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: Secondary Structure Analysis of Temporin L using Circular Dichroism Spectroscopy
Introduction
Temporin L (TL), with the amino acid sequence FVQWFSKFLGRIL-NH2, is a short, cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] It is a member of the temporin family, which comprises some of the shortest known cytotoxic peptides. This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi and cancer cells.[3] Its mechanism of action is primarily centered on its interaction with and disruption of microbial cell membranes.[1][2][4] Like many AMPs, this compound's biological activity is intrinsically linked to its secondary structure, which is highly dependent on its environment.[4] In aqueous solutions, it typically adopts a disordered, random coil conformation.[3][5][6] However, upon encountering a hydrophobic or membrane-like environment, it folds into an amphipathic α-helical structure, a transition crucial for its membrane-permeabilizing function.[4][5][7]
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures (α-helix, β-sheet, random coil), allowing researchers to monitor conformational changes under various conditions.
These application notes provide a detailed protocol for using CD spectroscopy to analyze the secondary structure of this compound, particularly its transition from a random coil to an α-helix in membrane-mimicking environments.
Principle of the Method
CD spectroscopy exploits the fact that different protein secondary structures produce distinct CD spectra in the far-UV region (typically 190-260 nm).
-
α-Helix: Characterized by two negative bands of similar magnitude at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheet: Shows a negative band around 218 nm and a positive band near 195 nm.
-
Random Coil: Displays a strong negative band near 200 nm.[5]
By analyzing the CD spectrum of this compound in different solvents—such as an aqueous buffer versus a membrane-mimicking environment like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles—one can observe and quantify the induced structural changes.
Experimental Workflow for this compound Analysis
The overall process for analyzing the secondary structure of this compound using CD spectroscopy is outlined below.
Caption: Workflow for CD spectroscopy analysis of this compound.
Detailed Experimental Protocol
This protocol provides a general methodology. Specific parameters may need optimization based on the instrument and experimental goals.
1. Materials and Reagents
-
Synthetic this compound peptide (purity >95%)
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Trifluoroethanol (TFE), spectroscopy grade
-
Sodium dodecyl sulfate (SDS)
-
High-purity water
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)[8]
2. Sample Preparation
-
Peptide Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water or a suitable buffer. Determine the precise concentration using a method like amino acid analysis or by measuring UV absorbance if the sequence contains Trp or Tyr residues.
-
Solvent Preparation:
-
Aqueous Environment: Use a low-concentration buffer (e.g., 10 mM phosphate) to avoid high absorbance in the far-UV region.
-
Membrane-Mimicking Environments:
-
TFE: Prepare various TFE/buffer mixtures (e.g., 20%, 50% v/v). An increase in TFE concentration is known to cause a progressive change from a random coil to an α-helical structure for temporins.[6]
-
SDS Micelles: Prepare a solution of SDS in buffer at a concentration well above its critical micelle concentration (CMC), for example, 20 mM.[5]
-
-
-
Final Peptide Samples: Prepare the final samples by diluting the peptide stock solution into the different solvent systems. A typical final peptide concentration for CD analysis is in the range of 20-100 µM.
3. Instrument Setup and Data Acquisition
-
Instrument Parameters:
-
Measurement:
-
Turn on the nitrogen purge for the instrument at least 30 minutes before use to remove oxygen from the light path.
-
Place the cuvette containing the appropriate solvent (without peptide) into the sample holder and record a blank spectrum.
-
Replace the blank with the corresponding peptide sample and record its spectrum.
-
Repeat for all samples, ensuring to run a new blank for each different solvent system.
-
Data Analysis and Interpretation
-
Data Processing:
-
Average the multiple scans for each sample.
-
Subtract the corresponding blank (solvent) spectrum from the sample spectrum.
-
Smooth the resulting spectrum using a suitable algorithm (e.g., Savitzky-Golay).
-
Convert the data from machine units (ellipticity in millidegrees, θ) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) Where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues (13 for this compound).
-
l is the path length of the cuvette in centimeters.
-
-
-
Secondary Structure Deconvolution:
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound analogues, demonstrating the structural shift observed in a membrane-mimicking environment (SDS micelles) compared to an aqueous solution.
| Peptide/Analogue | Environment | α-Helix (Regular) | α-Helix (Distorted) | Total Helix | Random Coil |
| Linear TL Precursor | Water | ~0% | ~0% | ~0% | High |
| SDS Micelles | Low % | Low % | Low % | High | |
| Lactam-linked Cyclic TL | Water | ~0% | ~0% | ~0% | High |
| SDS Micelles | ~58% | ~24% | ~82% | Low | |
| Hydrocarbon-stapled TL | Water | ~13% | ~10% | ~23% | Moderate |
| SDS Micelles | ~41% | ~22% | ~63% | Low |
Data adapted from studies on this compound analogues.[5][7] The values illustrate the significant increase in helicity upon interaction with SDS micelles, which mimic the anionic surface of bacterial membranes.
This compound Mechanism of Action
The structural transition of this compound from a random coil to an α-helix is fundamental to its antimicrobial action. This process allows the peptide to insert into and disrupt the bacterial membrane.
Caption: Mechanism of this compound interaction with bacterial membranes.
This conformational change facilitates the alignment of its hydrophobic and hydrophilic residues, creating an amphipathic structure that preferentially inserts into the lipid bilayer, leading to increased membrane permeability and eventual cell death.[1][4] Some studies also suggest that this compound can interfere with intracellular processes, such as the divisome machinery in E. coli, after penetrating the membrane.[5][7]
References
- 1. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hub-staging.lib.hku.hk [hub-staging.lib.hku.hk]
Application Note & Protocol: Modeling Temporin L-Membrane Interactions with Molecular Dynamics Simulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Temporin L (sequence: FVQWFSKFLGRIL-NH₂) is a short, cationic, and hydrophobic antimicrobial peptide (AMP) isolated from the European red frog, Rana temporaria.[1][2][3] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even cancer cells.[1][4] The primary mechanism of action for many AMPs, including this compound, involves interaction with and disruption of the cell membrane.[5][6] Molecular dynamics (MD) simulations have become an indispensable tool for providing an atomic-level understanding of these interactions, revealing details of peptide folding, membrane binding, insertion, and the subsequent perturbation of the lipid bilayer that are often inaccessible through experimental methods alone.[7][8]
This document provides a detailed protocol for setting up, running, and analyzing all-atom MD simulations to investigate the interaction between this compound and model bacterial membranes. It also summarizes key simulation parameters and quantitative findings from the literature to guide researchers in their study design and data interpretation.
Key Properties of this compound
The fundamental physicochemical properties of this compound are essential for understanding its interaction with lipid membranes.
| Property | Value | Reference |
| Amino Acid Sequence | FVQWFSKFLGRIL-NH₂ | [2] |
| Molecular Formula | C₈₃H₁₂₂N₂₀O₁₅ | [2] |
| Molecular Weight | ~1640.0 g/mol | [2] |
| Net Charge (pH 7) | +3 | [6] |
| Structure in Solution | Unordered | [9] |
| Structure at Interface | α-helical | [1][9] |
Protocol: All-Atom MD Simulation of this compound with a Model Bacterial Membrane
This protocol outlines the necessary steps to simulate this compound interacting with a lipid bilayer mimicking a bacterial membrane using GROMACS and the CHARMM36 force field.[8][10]
Part 1: System Setup
The initial setup of the simulation system is a critical phase that dictates the relevance and accuracy of the subsequent simulation.
-
Peptide Structure Preparation:
-
Obtain the 3D structure of this compound. Since it is unstructured in water but folds into an α-helix upon membrane interaction, starting with an idealized α-helical conformation is a common and valid approach.[1][11]
-
Use protein modeling software (e.g., PyMOL, UCSF Chimera) or web servers to build the peptide with the sequence FVQWFSKFLGRIL.
-
Ensure the C-terminus is amidated (-NH₂) as this is its natural form.[2]
-
-
Membrane Construction:
-
Use a membrane-building tool like CHARMM-GUI to construct a model bacterial membrane.[8][12]
-
A common mimic for bacterial membranes is a heterogeneous bilayer of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) in a 7:3 or 3:1 molar ratio, which introduces the negative charge characteristic of bacterial membranes.[1][12]
-
A typical system size involves 128 to 256 total lipids.[8]
-
-
System Assembly and Solvation:
-
Position one or more this compound peptides approximately 2 nm above the surface of the lipid bilayer.[12] The number of peptides can be varied to study concentration-dependent effects (peptide-to-lipid ratio, P/L).[1]
-
Place the assembled peptide-membrane system in a periodic box of appropriate dimensions, ensuring a water layer of at least 4 nm above and below the membrane.[12]
-
Solvate the system using a pre-equilibrated water model, such as TIP3P.[12]
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the total system charge and achieve a physiological salt concentration, typically 150 mM NaCl.[8][12]
-
Part 2: Simulation Execution
This phase involves minimizing, equilibrating, and running the production simulation.
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the system setup.
-
-
System Equilibration:
-
Conduct a multi-stage equilibration process to gradually bring the system to the target temperature and pressure.
-
NVT (Canonical) Ensemble: Equilibrate the system at a constant volume and target temperature (e.g., 310 K) for 1-5 ns. Use position restraints on the peptide and lipid heavy atoms to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at constant pressure (1 bar) and temperature (310 K) for 10-20 ns. Gradually release the position restraints on the peptide and lipids to allow the system to relax to its proper density. For membrane simulations, semi-isotropic pressure coupling is recommended.
-
-
Production MD Run:
-
Execute the production simulation in the NPT ensemble for a duration sufficient to capture the events of interest (e.g., 200 ns to several microseconds).[1][13]
-
Use the Particle Mesh Ewald (PME) method for long-range electrostatics and a cutoff for van der Waals interactions (e.g., 1.2 nm).[13]
-
Constrain bonds involving hydrogen atoms using an algorithm like LINCS to allow for a 2 fs timestep.[13]
-
Save trajectory coordinates and energies at regular intervals (e.g., every 10-100 ps) for subsequent analysis.
-
Part 3: Data Analysis
Analysis of the trajectory provides insights into the peptide's mechanism of action.
-
Peptide Behavior:
-
Binding and Insertion: Calculate the distance between the center of mass of the peptide and the center of the bilayer over time to monitor binding and insertion depth.[13]
-
Secondary Structure: Analyze the evolution of this compound's secondary structure using tools like DSSP to confirm the stability of the α-helical fold at the membrane interface.[13]
-
Orientation: Determine the tilt angle of the peptide helix relative to the membrane normal.
-
-
Membrane Perturbation:
-
Membrane Thickness: Calculate the distance between the average position of the phosphate groups in the upper and lower leaflets. A decrease in thickness in the vicinity of the peptide indicates membrane disruption.[12]
-
Area per Lipid: Monitor the average area occupied by each lipid molecule. An increase can suggest membrane disordering.
-
Lipid Order Parameters (S_CD): Calculate the deuterium order parameters for the acyl chains of the lipids. A decrease in S_CD values signifies increased lipid tail disorder.
-
Water Permeation: Monitor the number of water molecules that penetrate the hydrophobic core of the bilayer, which can indicate the formation of water pores.[14]
-
Summary of Simulation Parameters and Key Findings
The following tables summarize typical parameters used in this compound simulations and key quantitative results reported in the literature.
Table 1: Recommended MD Simulation Parameters for this compound-Membrane Systems
| Parameter | Value / Choice | Rationale / Reference |
| Simulation Software | GROMACS, NAMD, CHARMM | Widely used and validated for biomolecular simulations.[7][8][10] |
| Force Field | CHARMM36m, AMBER | Well-parameterized for protein-lipid interactions.[8][12] |
| Water Model | TIP3P | Standard water model compatible with many force fields.[12] |
| Membrane Model | POPC:POPG (7:3), Lipid A | Mimics Gram-negative bacterial inner and outer membranes, respectively.[1][11][14] |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure conditions.[7] |
| Temperature | 310 K (37 °C) | Represents physiological temperature. |
| Pressure | 1 bar (Semi-isotropic coupling) | Maintains constant pressure while allowing bilayer dimensions to fluctuate independently. |
| P/L Ratio | 1/64 to 10/100 | Used to study effects of low to high peptide concentrations.[1][11] |
| Simulation Time | 200 ns - 1 µs | Necessary to observe binding, insertion, and membrane disruption events.[1][11] |
Table 2: Summary of Quantitative and Qualitative Findings from MD Simulations
| Finding | Description | Reference |
| Peptide Conformation | This compound folds into a stable α-helix upon binding to the membrane surface. | [1][11] |
| Penetration Depth | The peptide penetrates shallowly into the interfacial region of the bilayer. | [1] |
| Membrane Thinning | The presence of this compound perturbs lipid packing, leading to a local decrease in membrane thickness. | [1][12] |
| Lipid Extraction | At higher concentrations, this compound has a high propensity to extract lipids from the bilayer. | [1] |
| Membrane Morphology | At a P/L ratio of 10%, this compound can induce significant membrane curvature, leading to the formation of tubule-like protrusions in coarse-grained simulations. | [1][11] |
| Permeation Mechanism | The peptide increases membrane permeability without forming stable, well-defined barrel-stave or toroidal pores, consistent with a "carpet" or detergent-like mechanism.[5][15] | [14] |
Visualizations
MD Simulation Workflow
The following diagram illustrates the typical workflow for a molecular dynamics simulation study of a peptide-membrane system.
Caption: Workflow for MD simulation of this compound-membrane interactions.
Proposed Mechanism of this compound Action
This diagram illustrates the logical progression of this compound's interaction with a bacterial membrane as suggested by simulation studies.
Caption: Logical model of this compound's disruptive interaction with membranes.
References
- 1. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C83H122N20O15 | CID 16139180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Molecular Simulations of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ijbiotech.com [ijbiotech.com]
- 14. Molecular Dynamics Simulations of the Host Defense Peptide this compound and Its Q3K Derivative: An Atomic Level View from Aggregation in Water to Bilayer Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vivo Efficacy of Temporin L in Animal Models of Infection
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the in vivo efficacy of Temporin L, an antimicrobial peptide, in various animal models of infection. The document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from various studies.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (mg/L) | Notes | Reference |
| Escherichia coli | ATCC 25922 | 4.00 | - | [1] |
| Pseudomonas aeruginosa | A.T.C.C. 15692 | Comparable to Gram-positive bacteria | Active against Gram-negative strains. | [2] |
| Escherichia coli | D21 | Comparable to Gram-positive bacteria | Active against Gram-negative strains. | [2] |
| Candida species | - | - | This compound displays strong efficacy against yeast strains. | [3][4] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of E. coli-Induced Peritonitis
| Treatment Group | Dosage | Survival Rate (%) | Notes | Reference |
| Control (Saline) | - | 0 | 100% lethality. | [1] |
| This compound | 1 mg/kg (i.p.) | 80 | Treatment given immediately after challenge. | [1] |
| Imipenem | 1 mg/kg (i.p.) | 70 | Treatment given immediately after challenge. | [1] |
| Piperacillin | 8 mg/kg (i.p.) | 80 | Treatment given immediately after challenge. | [1] |
| This compound + Imipenem | 1 mg/kg + 1 mg/kg (i.p.) | 100 | Simultaneous administration. | [1] |
| This compound + Piperacillin | 1 mg/kg + 8 mg/kg (i.p.) | 100 | Simultaneous administration. | [1] |
Table 3: Anti-Endotoxin and Anti-inflammatory Effects of this compound in a Rat Model of LPS-Induced Septic Shock
| Treatment Group | Dosage (i.p.) | Plasma Endotoxin (EU/ml) | Plasma TNF-α (pg/ml) | Reference |
| Control (LPS only) | 1.0 mg LPS | 1.25 ± 0.11 | 380 ± 25 | [1] |
| This compound | 1 mg/kg | 0.35 ± 0.08 | 110 ± 15 | [1] |
| Imipenem | 1 mg/kg | 1.19 ± 0.15 | 365 ± 31 | [1] |
| Piperacillin | 8 mg/kg | 1.21 ± 0.13 | 370 ± 28 | [1] |
| * P ≤ 0.05 compared with the control group. |
Table 4: Synergistic Activity of this compound with β-Lactam Antibiotics against E. coli ATCC 25922
| Combination | FIC Index | Interpretation | Reference |
| This compound + Imipenem | 0.28 | Synergy | [1] |
| This compound + Piperacillin | 0.28 | Synergy | [1] |
Experimental Protocols
Animal Model of E. coli-Induced Peritonitis
This protocol describes the induction of peritonitis in rats to evaluate the in vivo efficacy of this compound.[1]
Materials:
-
Male Wistar rats (specific pathogen-free, ~250 g)
-
Escherichia coli ATCC 25922
-
Tryptic soy broth
-
Sterile saline (0.9% NaCl)
-
This compound, Imipenem, Piperacillin
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Culture E. coli in tryptic soy broth to the mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 2 x 10^9 CFU/ml).
-
Anesthetize the rats.
-
Induce peritonitis by intraperitoneal (i.p.) injection of 0.5 ml of the bacterial suspension.
-
Immediately after bacterial challenge, administer the treatments via i.p. injection:
-
Control group: Saline
-
This compound group: 1 mg/kg
-
Imipenem group: 1 mg/kg
-
Piperacillin group: 8 mg/kg
-
Combination groups: this compound (1 mg/kg) with either Imipenem (1 mg/kg) or Piperacillin (8 mg/kg).
-
-
Monitor the animals for survival over a specified period (e.g., 72 hours).
-
For bacterial load determination, collect blood and peritoneal fluid at specified time points, perform serial dilutions, and plate on appropriate agar for CFU counting.
Animal Model of LPS-Induced Septic Shock
This protocol outlines the induction of septic shock using lipopolysaccharide (LPS) to assess the anti-endotoxin and anti-inflammatory properties of this compound.[1]
Materials:
-
Male Wistar rats (~250 g)
-
E. coli LPS (serotype 0111:B4)
-
Sterile saline
-
This compound, Imipenem, Piperacillin
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for TNF-α detection
-
Limulus amebocyte lysate (LAL) assay for endotoxin measurement
Procedure:
-
Anesthetize the rats.
-
Administer 1.0 mg of E. coli LPS intraperitoneally in a total volume of 500 µl of sterile saline.
-
Immediately after LPS administration, inject the treatments i.p.:
-
Control group: Saline
-
This compound group: 1 mg/kg
-
Imipenem group: 1 mg/kg
-
Piperacillin group: 8 mg/kg
-
-
At a specified time point (e.g., 90 minutes post-injection), collect blood samples via cardiac puncture into heparinized tubes.
-
Centrifuge the blood to separate the plasma.
-
Measure plasma endotoxin levels using the LAL assay.
-
Quantify plasma TNF-α concentrations using a specific ELISA kit according to the manufacturer's instructions.
Visualizations
Proposed Mechanism of Action of this compound in Gram-Negative Sepsis
The following diagram illustrates the proposed mechanism by which this compound counteracts Gram-negative sepsis. This compound directly binds to and neutralizes LPS, the endotoxin responsible for triggering the inflammatory cascade. This action, combined with its direct antimicrobial activity, leads to a reduction in inflammation and improved survival.
Caption: Proposed mechanism of this compound in Gram-negative sepsis.
Experimental Workflow for In Vivo Efficacy Studies of this compound
The diagram below outlines a general workflow for conducting in vivo studies to evaluate the efficacy of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Labeling Temporin L for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the labeling of Temporin L, a potent antimicrobial peptide, for use in a variety of imaging studies. The following sections detail methods for fluorescent labeling and radiolabeling, enabling researchers to visualize and quantify the peptide's interaction with biological systems, from single cells to whole organisms.
Introduction to this compound Imaging
This compound (TL), with the sequence H-Phe-Val-Gln-Trp-Phe-Ser-Lys-Phe-Leu-Gly-Arg-Ile-Leu-NH2, is a promising antimicrobial peptide with activity against a broad spectrum of bacteria.[1] Understanding its mechanism of action and biodistribution is crucial for its development as a therapeutic agent. Labeling this compound with imaging probes allows for direct visualization of its interaction with bacterial membranes, cellular uptake, and in vivo localization. This document outlines key techniques for fluorescent and radionuclide labeling of this compound for various imaging applications.
Fluorescent Labeling of this compound for In Vitro Imaging
Fluorescent labeling is a widely used technique to study the localization and mechanism of action of peptides at the cellular level. Common applications include fluorescence microscopy, colocalization studies, and membrane interaction assays.
Labeling Strategies
This compound can be fluorescently labeled at the N-terminus or at a specific amino acid side chain. The choice of labeling site should be carefully considered to minimize interference with the peptide's biological activity.
-
N-terminal Labeling: The free amine at the N-terminus is a common target for conjugation with NHS-ester functionalized fluorescent dyes.[2]
-
Side-Chain Labeling: Specific amino acids, such as lysine, can be targeted for labeling. If multiple reactive sites exist, selective protection strategies may be necessary during peptide synthesis.[3]
-
Click Chemistry: For highly specific and efficient labeling, an alkyne or azide group can be incorporated into the peptide during synthesis, allowing for conjugation with a fluorescent dye containing the corresponding reactive group.[3]
Common Fluorescent Dyes for Peptide Labeling
A variety of fluorescent dyes are available for peptide conjugation, each with its own spectral properties. The choice of dye will depend on the specific imaging application and the available microscopy equipment.[3]
| Fluorophore | Excitation (nm) | Emission (nm) | Notes |
| Alexa Fluor 488 | 490 | 525 | Bright and photostable green fluorophore. |
| TRITC | 557 | 576 | A common rhodamine-based orange fluorophore. |
| TAMRA | 552 | 578 | Another popular rhodamine dye for bioconjugation.[3] |
| SiR | 650 | 670 | A far-red dye suitable for deep tissue imaging. |
| FITC | 495 | 519 | A widely used green fluorophore. |
Experimental Protocol: N-terminal Labeling of this compound with an NHS-Ester Dye
This protocol describes the labeling of this compound with a generic N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.
Materials:
-
This compound (pure, lyophilized powder)
-
NHS-ester functionalized fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Protocol:
-
Peptide Dissolution: Dissolve this compound in a minimal amount of 0.1 M sodium bicarbonate buffer.
-
Dye Dissolution: Dissolve the NHS-ester dye in a small volume of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved dye to the peptide solution. A 1.5 to 5-fold molar excess of the dye over the peptide is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Purify the labeled peptide from the unreacted dye using either size-exclusion chromatography or RP-HPLC.
-
Verification: Confirm the successful labeling and purity of the peptide-dye conjugate using mass spectrometry and UV-Vis spectroscopy.
-
Lyophilization: Lyophilize the purified, labeled peptide for storage.
Caption: Workflow for N-terminal fluorescent labeling of this compound.
Application Example: Imaging Labeled this compound with Bacteria
This protocol provides a general method for visualizing the interaction of fluorescently labeled this compound with bacteria using fluorescence microscopy.
Materials:
-
Fluorescently labeled this compound
-
Bacterial culture (e.g., E. coli or S. aureus)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Bacterial Preparation: Grow bacteria to the mid-log phase. Harvest the cells by centrifugation and wash twice with PBS.
-
Incubation with Labeled Peptide: Resuspend the bacterial pellet in PBS containing the fluorescently labeled this compound at the desired concentration (e.g., 1-10 µM).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Centrifuge the bacterial suspension to pellet the cells and remove the supernatant containing the unbound peptide. Wash the cells twice with PBS.
-
Microscopy: Resuspend the bacterial pellet in a small volume of PBS, place a drop on a microscope slide, and cover with a coverslip.
-
Imaging: Visualize the bacteria using a fluorescence microscope.
Radiolabeling of this compound for In Vivo Imaging
Radiolabeling this compound enables non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET).[4][5] This is particularly useful for studying the pharmacokinetics and biodistribution of the peptide in animal models. This compound has been explored as a membrane-interacting domain for developing PET probes.[6]
Radiolabeling Strategies
The most common approach for radiolabeling peptides is to attach a chelator, which can then stably coordinate a radiometal.[4]
-
Chelator Conjugation: A bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is first covalently attached to the peptide. The chelator-peptide conjugate is then radiolabeled with a positron-emitting radionuclide.
-
Choice of Radionuclide: The choice of radionuclide depends on its half-life, decay characteristics, and the biological half-life of the peptide. Common PET isotopes for peptide labeling include Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).
Experimental Protocol: DOTA-Conjugation and Radiolabeling of this compound
This protocol outlines the steps for conjugating DOTA to this compound and subsequent radiolabeling with a generic radiometal for PET imaging.
Part A: DOTA Conjugation
-
Peptide Modification: Synthesize this compound with a linker or directly conjugate DOTA-NHS ester to the N-terminus or a lysine side chain, similar to the fluorescent labeling protocol.
-
Purification: Purify the DOTA-Temporin L conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.
Part B: Radiolabeling
-
Radiometal Preparation: Obtain the desired radiometal (e.g., ⁶⁸Ga) from a generator or cyclotron in a suitable buffer.
-
Labeling Reaction: Add the DOTA-Temporin L conjugate to the radiometal solution. The reaction is typically performed at an elevated temperature (e.g., 95°C) for a short period (5-15 minutes). The pH of the reaction mixture is critical and should be optimized for the specific radiometal and chelator combination.
-
Quality Control: Analyze the radiolabeled product using radio-TLC or radio-HPLC to determine the radiochemical purity.
Caption: Workflow for radiolabeling of this compound for PET imaging.
In Vivo Imaging Protocol Outline
-
Animal Model: Use an appropriate animal model for the disease under investigation (e.g., a mouse model of bacterial infection).
-
Injection: Administer the radiolabeled this compound to the animal via intravenous injection.
-
PET Scan: Acquire dynamic or static PET scans at various time points post-injection to visualize the biodistribution of the labeled peptide.
-
Image Analysis: Analyze the PET images to quantify the uptake of the radiolabeled peptide in different organs and tissues.
Data Presentation: Antimicrobial Activity of this compound Analogs
The following table summarizes the minimal inhibitory concentration (MIC) of cyclic this compound analogs against various bacterial strains, providing a quantitative measure of their antimicrobial activity.[7]
| Peptide | B. megaterium Bm11 (MIC, µM) | S. aureus ATCC 25923 (MIC, µM) | S. epidermidis ATCC 12228 (MIC, µM) | E. coli ATCC 25922 (MIC, µM) | P. aeruginosa ATCC 27853 (MIC, µM) |
| 9 | 3.12 | 6.25 | 6.25 | 25 | 25 |
| 10 | 50 | >100 | >100 | >100 | >100 |
| 11 | 50 | >100 | >100 | >100 | >100 |
| 12 | 1.56 | 3.12 | 3.12 | 12.5 | 12.5 |
| 13 | >100 | >100 | >100 | >100 | >100 |
| 14 | >100 | >100 | >100 | >100 | >100 |
This compound's Proposed Mechanism of Action
This compound is known to interact with and disrupt bacterial cell membranes. In Gram-positive bacteria, it is thought to form pores, leading to cell death.[1] In Gram-negative bacteria, it may have a different mechanism that does not involve membrane lysis.[1] Recent studies also suggest that this compound can impair E. coli cell division by interacting with the FtsZ protein and the divisome complex.[8]
Caption: Proposed mechanism of action of this compound.
References
- 1. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resources > Newsletter [ivimtech.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Radiolabels | David Perrin Research Group [perrin.chem.ubc.ca]
- 6. mdpi.com [mdpi.com]
- 7. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antimicrobial peptide this compound impairs E. coli cell division by interacting with FtsZ and the divisome complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Anti-Biofilm Potential of Temporin L Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the anti-biofilm activity of Temporin L and its derivatives. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Biofilms
This compound (TL), a naturally occurring antimicrobial peptide (AMP) with the sequence FVQWFSKFLGRIL, has demonstrated potent activity against a range of microorganisms.[1] Its derivatives are being extensively studied to enhance their therapeutic index by improving efficacy and reducing cytotoxicity.[1] A critical area of this research is the evaluation of their ability to combat bacterial and fungal biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and exhibit increased resistance to conventional antimicrobial agents. The anti-biofilm activity of this compound derivatives is a promising avenue for the development of novel therapeutics to tackle biofilm-associated infections.
Data Presentation: Anti-Biofilm Activity of this compound Derivatives
The following tables summarize the quantitative data on the anti-biofilm activity of various this compound derivatives against different microbial species. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration required to inhibit biofilm formation, while the Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration required to eradicate pre-formed biofilms.
Table 1: Activity of this compound Derivatives Against Streptococcus mutans
| Peptide | MIC (µM) | MBC (µM) | MBIC₅₀ (µM) | MBEC₅₀ (µM) | Reference |
| Temporin-GHa | 12.5 | 25 | - | - | [2][3] |
| GHaR | 1.56 | - | - | - | [2][3] |
| GHa11R | 3.12 | - | - | - | [2][3] |
| Temporin-GHc | 12.6 | >50 | 6.3 | 25 | [4] |
| Temporin-GHd | 13.1 | 26 | 6.6 | 26 | [4] |
| GHaR6R | - | - | 6.2 | - | [5] |
| GHaR7R | - | - | 6.2 | - | [5] |
| GHaR8R | - | - | 1.6 | 12.5 | [5][6] |
| GHaR9W | - | - | 3.1 | 12.5 | [5][6] |
Table 2: Activity of this compound Derivatives Against Staphylococcus aureus
| Peptide | Strain | MIC (µM) | Reference |
| Peptide 1A | ATCC 25923 | 6.25 | [7] |
| Peptide 1B | ATCC 25923 | 6.25 | [7] |
| Peptide C | ATCC 25923 | 6.25 | [7] |
| Peptide 2B | ATCC 25923 | 12.5 | [7] |
| Peptide 3B | ATCC 25923 | 3.12 | [7] |
| Peptide 12 | ATCC 25923 | 3.12 | [1] |
| Peptide 24 | ATCC 25923 | 3.12 | [1] |
| Temporin A | - | 8 mg/L | [8] |
| L-1 | - | 8 mg/L | [8] |
| L-2 | - | 16 mg/L | [8] |
Table 3: Activity of this compound Derivatives Against Pseudomonas aeruginosa
| Peptide | Strain | MIC (µM) | Reference |
| Peptide 1B | ATCC 27853 | 12.5 | [7] |
| Peptide C | ATCC 27853 | 12.5 | [7] |
| Peptide 26 | ATCC 27853 | >100 | [1] |
| This compound | - | >512 | [9] |
| Temporin A | - | >64 mg/L | [8] |
| L-1 | - | 16 mg/L | [8] |
| L-2 | - | 32 mg/L | [8] |
Table 4: Activity of this compound Derivatives Against Candida albicans
| Peptide | Strain | MIC (µM) | MFC (µM) | Reference |
| Pent-1B | ATCC 90028 | 13 | 13-26 | [10] |
| Dec-1B | ATCC 90028 | 6.5 | 6.5 | [10] |
| Peptide 3 | - | <50 | - | [11] |
| Peptide 7 | - | <50 | - | [11] |
| Peptide 15 | - | >50 | >50 | [11] |
| Peptide 16 | - | <50 | - | [11] |
| Temporin-SHa | ATCC 90028 | ≥256 µg/mL | ≥256 µg/mL | [12] |
| Temporin-SHa | ATCC 96901 (Fluconazole-Resistant) | ≥256 µg/mL | ≥256 µg/mL | [12] |
Experimental Protocols
Detailed methodologies for the assessment of anti-biofilm activity are crucial for reproducible and comparable results. The following are standard protocols for key assays.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial or fungal suspension in appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for bacteria, RPMI for Candida)
-
This compound derivative solutions at various concentrations
-
Phosphate Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet (CV) solution
-
30% (v/v) Glacial Acetic Acid or 95% Ethanol
-
Microplate reader
Protocol:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth.
-
Dilute the culture to a final concentration of approximately 1 x 10⁶ CFU/mL in the appropriate medium.
-
Add 100 µL of the microbial suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound derivative solution (at 2x the final desired concentration) to the wells. Include a positive control (microorganism without peptide) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation.
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.
-
Discard the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the CV solution and wash the wells three times with 200 µL of PBS.
-
Solubilize the bound CV by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Read the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Biofilm Disruption/Eradication Assay
This assay measures the ability of a compound to disrupt a pre-formed biofilm.
Materials:
-
Same as for the Biofilm Inhibition Assay.
Protocol:
-
Grow biofilms in a 96-well plate as described in steps 1-5 of the Biofilm Inhibition Assay protocol, but without the addition of the this compound derivative.
-
After the initial incubation period for biofilm formation, gently discard the planktonic cells.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Add 200 µL of the this compound derivative solution at various concentrations to the wells containing the pre-formed biofilms.
-
Incubate the plate for a further 24 hours at 37°C.
-
Follow steps 6-14 of the Biofilm Inhibition Assay protocol to quantify the remaining biofilm.
Metabolic Activity Assay (MTT/XTT/TTC)
These colorimetric assays assess the metabolic activity of the cells within the biofilm as an indicator of viability. Here, the protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided.
Materials:
-
Biofilms grown in a 96-well plate (as in the disruption assay)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Prepare and treat biofilms with this compound derivatives as described in the Biofilm Disruption Assay (steps 1-5).
-
After treatment, discard the supernatant.
-
Wash the wells twice with sterile PBS.
-
Add 50 µL of MTT solution (0.5 mg/mL) to each well.
-
Incubate the plate in the dark for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 540-570 nm.
-
The percentage of metabolic activity reduction is calculated relative to the untreated control.
Mandatory Visualizations
Experimental Workflow for Anti-Biofilm Activity Assessment
The following diagram illustrates the general workflow for evaluating both the biofilm inhibitory and eradication properties of this compound derivatives.
Caption: Workflow for assessing biofilm inhibition and eradication.
Proposed Signaling Pathway Interference by this compound Derivatives
Antimicrobial peptides can interfere with key signaling pathways involved in biofilm formation. One of the crucial systems is Quorum Sensing (QS), a cell-to-cell communication mechanism that regulates gene expression based on population density. AMPs can also trigger a stringent stress response. The following diagram depicts a simplified model of how this compound derivatives might disrupt these processes.
Caption: Interference of this compound with biofilm signaling.
References
- 1. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 4. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 5. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Temporin A and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unveiling the mechanism of action of acylated this compound analogues against multidrug-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unina.it [iris.unina.it]
- 12. mdpi.com [mdpi.com]
Application Note: Liposome Leakage Assays for Measuring Temporin L Membrane Disruption
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temporin L (TL), a 13-residue antimicrobial peptide (FVQWFSKFLGRIL-NH2) isolated from the European red frog, Rana temporaria, has demonstrated potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast.[1][2][3] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes.[4][5] Liposome leakage assays are a fundamental tool for characterizing the membrane-disrupting capabilities of antimicrobial peptides like this compound.[5] These assays utilize artificial lipid vesicles (liposomes) encapsulating a fluorescent probe.[6][7] When the peptide induces membrane permeabilization, the entrapped probe is released, resulting in a measurable change in fluorescence.[6][7] This application note provides detailed protocols for commonly used liposome leakage assays to quantify the membrane disruption activity of this compound and presents exemplary data.
Mechanism of this compound Action
This compound is known to interact with and perturb the lipid bilayer of cell membranes.[1][8] While the precise mechanism is a subject of ongoing research, it is generally accepted that this compound, upon binding to the membrane, adopts an α-helical conformation.[9] This amphipathic structure is crucial for its interaction with the lipid membrane.[4] Several models have been proposed for its membrane-disrupting activity, including the "carpet-like" model, where the peptides accumulate on the membrane surface and cause disruption, and the formation of "barrel-stave" or "toroidal" pores that lead to leakage of intracellular contents.[4][8] The outcome is a loss of membrane integrity, leakage of cellular components, and ultimately, cell death.[1]
Experimental Protocols
Calcein Leakage Assay
This assay measures the release of the fluorescent dye calcein from liposomes upon peptide-induced membrane disruption.[10][11] Calcein is encapsulated at a self-quenching concentration.[6] Leakage leads to dilution and a corresponding increase in fluorescence.[6]
Materials:
-
Lipids (e.g., POPC, POPG, Cholesterol) in chloroform
-
Calcein
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 (10% solution)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture of desired composition (e.g., POPC:POPG 7:3 molar ratio to mimic bacterial membranes) in a round-bottom flask.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a 70 mM calcein solution in HEPES buffer by vortexing vigorously.[11] This results in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase encapsulation efficiency.
-
Extrude the liposome suspension 10-15 times through a polycarbonate membrane (100 nm pore size) to form large unilamellar vesicles (LUVs).[12]
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded liposomes from the unencapsulated dye by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.[10]
-
Collect the opalescent fractions containing the liposomes.
-
-
Leakage Measurement:
-
Dilute the liposome suspension in HEPES buffer to a final lipid concentration of 50 µM in a fluorescence cuvette.[13]
-
Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[11]
-
Add varying concentrations of this compound to the cuvette and monitor the increase in fluorescence (F) over time (e.g., for 10 minutes).[13]
-
After the final time point, add Triton X-100 (to a final concentration of 0.1%) to completely lyse the liposomes and measure the maximum fluorescence (F_t).[11]
-
-
Data Analysis:
ANTS/DPX Leakage Assay
This assay utilizes a fluorescent probe, ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid), and a quencher, DPX (p-xylene-bis-pyridinium bromide), co-encapsulated within liposomes.[7][14] Leakage of these molecules leads to their dilution and a decrease in quenching, resulting in an increase in ANTS fluorescence.[7][14]
Materials:
-
Lipids (e.g., POPC, POPG) in chloroform
-
ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)
-
DPX (p-xylene-bis-pyridinium bromide)
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 (10% solution)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Protocol:
-
Liposome Preparation:
-
Removal of Unencapsulated ANTS/DPX:
-
Separate the ANTS/DPX-loaded liposomes from the free probe and quencher using a size-exclusion chromatography column.[16]
-
-
Leakage Measurement:
-
Dilute the liposome suspension in buffer to a suitable final lipid concentration in a fluorescence cuvette.
-
Record the baseline fluorescence (F₀) at an excitation wavelength of 355 nm and an emission wavelength of 520 nm.
-
Add varying concentrations of this compound and monitor the fluorescence increase (F) over time.
-
Determine the maximum fluorescence (F_t) by lysing the liposomes with Triton X-100.
-
-
Data Analysis:
Data Presentation
The following table summarizes the percentage of calcein leakage induced by this compound from liposomes of different lipid compositions after a 10-minute incubation.[13]
| This compound Concentration (µM) | PC | PC/Cholesterol (9:1) | PC/POPG (9:1) | PC/POPG (8:2) | PC/POPG (6:4) |
| 0.5 | ~5% | ~2% | ~15% | ~10% | ~8% |
| 1.0 | ~10% | ~5% | ~30% | ~25% | ~20% |
| 2.5 | ~20% | ~10% | ~55% | ~60% | ~50% |
| 5.0 | ~35% | ~18% | ~70% | ~85% | ~80% |
| 10.0 | ~45% | ~25% | ~75% | ~90% | ~88% |
Data is estimated from the graphical representation in the cited source and is for illustrative purposes.[13]
Visualizations
Caption: Experimental workflow for the liposome leakage assay.
Caption: Proposed mechanism of this compound-induced membrane disruption.
References
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of the antimicrobial peptide this compound to liposomes assessed by Trp fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.11. Calcein Leakage Assay [bio-protocol.org]
- 11. 4.9. Calcein Leakage Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [app.jove.com]
Application Notes and Protocols for Studying Temporin L Ion Channel Formation Using Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temporin L, a 13-residue antimicrobial peptide (FVQWFSKFLGRIL-NH2) isolated from the European red frog Rana temporaria, has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of microbial cell membranes, leading to the formation of ion channels or pores.[1][2] Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow across a membrane, providing high-resolution insights into the formation, properties, and kinetics of single ion channels.[5][6][7] These application notes provide detailed protocols and data presentation for the study of this compound-induced ion channel formation using patch-clamp techniques.
Data Presentation
The following table summarizes quantitative data on the ion channel activity of this compound, compiled from patch-clamp electrophysiology studies. These studies often utilize model lipid bilayers, such as those composed of 1,2-diphytanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPhPG) or a mixture of 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPhPE) and DPhPG, to mimic bacterial membranes.[8][9]
| Parameter | Value | Lipid Composition | Notes | Reference |
| Threshold Concentration for Conductance | ~10 µM | DPhPG | This is the concentration at which channel-like activity is consistently detected. | [10] |
| Single-Channel Conductance (Level 2) | Substantially greater than aurein 2.5 | DPhPG | Two distinct conductance levels were observed for this compound. | [8] |
| Estimated Pore Size | > Twice the diameter of a chloride ion | DPhPG | This estimation is based on the conductance of the higher opening level. | [2][8] |
| Effect of Temporin B Combination | Lower peptide concentration required to induce conductance | DPhPG | A 12-fold lower concentration of the peptide combination is needed compared to each peptide alone. | [10] |
| Effect of Temporin B Combination | Lower amplitude conductance and smaller pores | DPhPG | The combination of this compound and Temporin B results in channels with different properties compared to this compound alone. | [10][11] |
Experimental Protocols
Protocol 1: Preparation of Lipid Bilayers for Patch-Clamp Recording
This protocol describes the formation of a planar lipid bilayer, a crucial step for studying the effects of this compound on a model membrane.
Materials:
-
Lipids (e.g., DPhPG or a 60:40 mol:mol mixture of DPhPE:DPhPG) dissolved in chloroform.
-
n-Decane.
-
Aqueous buffer solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4).
-
Patch-clamp recording chamber with a small aperture (~100-200 µm diameter).
-
Micropipette.
Procedure:
-
Prepare a lipid solution by dissolving the desired lipids in chloroform to a final concentration of 10 mg/mL.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a dry lipid film.
-
Resuspend the lipid film in n-decane to a final concentration of 10-25 mg/mL.
-
Pre-treat the aperture in the recording chamber by applying a small amount of the lipid/n-decane solution and allowing it to dry.
-
Fill the chambers on both sides of the aperture with the aqueous buffer solution.
-
Using a micropipette, carefully apply a small droplet of the lipid/n-decane solution to the aperture to form a lipid bilayer.
-
Monitor the formation of the bilayer by measuring the electrical resistance and capacitance across the aperture. A stable giga-ohm seal indicates the formation of a stable bilayer.
Protocol 2: Patch-Clamp Electrophysiology of this compound Channels
This protocol outlines the steps for recording this compound-induced ion channel activity using a planar lipid bilayer setup.
Materials:
-
Pre-formed planar lipid bilayer (from Protocol 1).
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or a buffer).
-
Patch-clamp amplifier and data acquisition system.
-
Ag/AgCl electrodes.
-
Faraday cage to minimize electrical noise.
Procedure:
-
Establish a stable baseline recording of the lipid bilayer at a constant holding potential (e.g., +100 mV or -100 mV).
-
Prepare serial dilutions of the this compound stock solution in the aqueous buffer.
-
Add this compound to the cis chamber (the chamber to which the peptide is added) to achieve the desired final concentration (e.g., starting from a low concentration and gradually increasing).
-
Gently stir the solution in the cis chamber to ensure even distribution of the peptide.
-
Record the current traces continuously. The formation of ion channels will be observed as discrete, stepwise increases in the current.
-
Characterize the channel activity by analyzing the single-channel conductance (calculated from the current amplitude at a given voltage), open and closed lifetimes (kinetics), and ion selectivity (by creating an ion gradient across the bilayer).
-
To study the synergistic effects, co-administer this compound and Temporin B in the desired molar ratio and repeat the recording and analysis.[10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for patch-clamp studies of this compound.
Proposed Mechanism of this compound Ion Channel Formation
Molecular dynamics simulations and experimental data suggest that this compound peptides initially bind to the membrane surface.[12][13] Upon reaching a critical concentration, they aggregate and insert into the lipid bilayer, forming transmembrane pores.[1][12] The "barrel-stave" and "toroidal pore" models are two commonly proposed mechanisms for peptide-induced pore formation, and the exact mechanism for this compound may involve features of both.
Caption: Proposed mechanism of this compound ion channel formation.
References
- 1. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 7. youtube.com [youtube.com]
- 8. This compound and aurein 2.5 have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temporin B Forms Hetero-Oligomers with this compound, Modifies Its Membrane Activity, and Increases the Cooperativity of Its Antibacterial Pharmacodynamic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenge of Hemolysis: A Technical Guide to Reducing the Hemolytic Activity of Temporin L
For Researchers, Scientists, and Drug Development Professionals
Temporin L, a potent antimicrobial peptide (AMP), holds significant promise in an era of mounting antibiotic resistance. Its broad-spectrum activity, however, is often shadowed by a significant drawback: hemolytic activity. This undesirable side effect, the lysis of red blood cells, poses a major hurdle to its therapeutic development. This technical support center is designed to provide researchers with a comprehensive guide to understanding and mitigating the hemolytic properties of this compound, offering troubleshooting advice and detailed experimental protocols to facilitate the design of safer, more effective peptide-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's hemolytic activity?
This compound's lytic action against erythrocytes is intrinsically linked to its structural and physicochemical properties. The peptide adopts an amphipathic α-helical conformation in membrane environments.[1][2][3] This structure allows it to interact with and insert into the lipid bilayer of red blood cells, leading to membrane disruption and subsequent cell lysis. Studies have shown a direct correlation between the α-helical content of this compound analogs and their hemolytic activity.[4][5] Its interaction with zwitterionic dodecylphosphocholine (DPC) micelles, which mimic mammalian cell membranes, involves the N-terminus embedding into the hydrophobic core, leading to a perpendicular orientation that facilitates membrane penetration and disruption.[1][2][3]
Q2: What are the primary strategies to decrease the hemolytic activity of this compound?
The main approaches to reduce the hemolytic activity of this compound revolve around modifying its amino acid sequence to alter its physicochemical properties, such as helicity, hydrophobicity, and charge. Key strategies include:
-
Amino Acid Substitution: Replacing specific amino acids can disrupt the peptide's helical structure or alter its hydrophobicity. For instance, introducing proline, a known α-helix breaker, has been shown to reduce hemolysis while retaining antimicrobial activity.[6][7]
-
Modulating Hydrophobicity: Decreasing the overall hydrophobicity of the peptide can weaken its interaction with the neutral membranes of erythrocytes, thereby reducing hemolysis.[8]
-
Altering Cationicity: Increasing the net positive charge can enhance the peptide's selectivity for negatively charged bacterial membranes over the zwitterionic membranes of red blood cells.[8]
-
Structural Modifications: Strategies such as peptide cyclization can constrain the peptide's conformation, leading to a reduction in hemolytic activity.[6][7]
-
Conjugation: Attaching molecules like levofloxacin has been explored to decrease the hemolytic effect, although this can sometimes impact antimicrobial efficacy.[9]
Q3: How do I choose which amino acid residues to modify in this compound?
The choice of which residues to modify is critical and should be guided by structure-activity relationship (SAR) studies. Key positions that have been successfully targeted include:
-
Gln3: Replacement of Glutamine at position 3 with Proline has been shown to reduce hemolytic activity.[6][7]
-
Hydrophobic Residues: Substitution of hydrophobic amino acids on the non-polar face of the helix can decrease overall hydrophobicity and reduce interactions with erythrocyte membranes.[8]
-
Glycine Residues: Substitution of glycine with D-alanine has been shown to result in analogs with low hemolysis.[9]
-
Lysine Addition/Substitution: The addition or substitution of lysine can increase cationicity and has been shown to reduce the hemolytic effect.[9]
Troubleshooting Guide
Problem: My novel this compound analog shows reduced hemolytic activity but also a significant loss of antimicrobial potency.
This is a common challenge in peptide engineering. The properties that contribute to hemolytic activity, such as hydrophobicity and α-helicity, are often also important for antimicrobial action.
Possible Causes and Solutions:
-
Excessive Disruption of the α-helix: A drastic reduction in helicity can impair the peptide's ability to interact with and disrupt bacterial membranes.
-
Suboptimal Hydrophobicity: A significant decrease in hydrophobicity might prevent the peptide from effectively partitioning into the bacterial membrane.
-
Troubleshooting Step: Aim for a balanced hydrophobicity. Instead of multiple substitutions, try a single substitution of a less hydrophobic amino acid. Alternatively, focus on modifications that increase cationicity to enhance selectivity for bacterial membranes.
-
-
Altered Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues is crucial for activity.
-
Troubleshooting Step: When making substitutions, use helical wheel projections to ensure that the amphipathic character of the peptide is maintained.
-
Problem: I am observing inconsistent results in my hemolysis assays.
Inconsistent hemolysis data can arise from variations in experimental conditions.
Possible Causes and Solutions:
-
Erythrocyte Source and Preparation: The source of red blood cells (species, age) and the washing procedure can affect membrane fragility.
-
Troubleshooting Step: Standardize the source and preparation of erythrocytes. Always use freshly collected blood and wash the cells consistently to remove plasma components.
-
-
Incubation Time and Temperature: These parameters can influence the kinetics of hemolysis.
-
Peptide Solubility and Aggregation: Poorly soluble peptides may not be available to interact with the cells, leading to artificially low hemolysis readings.
-
Troubleshooting Step: Ensure complete dissolution of the peptide in the assay buffer. If solubility is an issue, consider using a co-solvent, but be mindful of its potential effects on the assay.
-
Quantitative Data Summary
The following tables summarize the hemolytic and antimicrobial activities of various this compound analogs compared to the wild-type peptide.
Table 1: Hemolytic and Antimicrobial Activity of this compound and its Analogs
| Peptide | Sequence | HC50 (μM)a | MIC (μM) vs. S. aureus |
| This compound (TL) | FVQWFSKFLGRIL-NH2 | ~5 | 2.5 - 5 |
| [Pro3]TL | FVPWFSKFLGRIL-NH2 | > 100 | 5 |
| [Pro3, D-Leu9]TL | FVPWFSKFLdLGRIL-NH2 | > 200 | 10 |
| GHaR6R | - | Reduced | Maintained |
| GHaR8R | - | Reduced | Maintained |
| GHaR9W | - | Reduced | Maintained |
aHC50: The concentration of peptide causing 50% hemolysis. Data compiled from multiple sources.[4][6][7][8]
Key Experimental Protocols
Hemolysis Assay
This protocol outlines the procedure for determining the hemolytic activity of this compound and its analogs against human red blood cells (hRBCs).
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound and analog peptides
-
0.1% Triton X-100 (Positive control)
-
Distilled water
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of hRBCs:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and wash the pelleted hRBCs three times with cold PBS.
-
Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of the peptides in PBS in a 96-well plate.
-
Add 100 μL of the 4% hRBC suspension to each well containing 100 μL of the peptide dilutions.
-
For the negative control (0% hemolysis), add 100 μL of PBS to the hRBC suspension.
-
For the positive control (100% hemolysis), add 100 μL of 0.1% Triton X-100 to the hRBC suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 μL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Calculation of Percent Hemolysis:
-
Percent hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Visualizing Experimental and Logical Workflows
To aid in experimental design and understanding the logical flow of research, the following diagrams are provided.
Caption: Workflow for designing and evaluating this compound analogs with reduced hemolytic activity.
Caption: Logical relationship between this compound's structure, activity, and modification strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A different molecular mechanism underlying antimicrobial and hemolytic actions of temporins A and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Temporin-SHa Retro Analogs with Lysine Addition/Substitution and Antibiotic Conjugation to Enhance Antibacterial, Antifungal, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Hemolysis Assay [protocols.io]
Navigating the Challenges of Temporin L: A Technical Guide to Enhancing Therapeutic Efficacy
Technical Support Center
Welcome to the technical support center for researchers working with Temporin L and its analogues. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your research strategies for improving the therapeutic index of this potent antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: My this compound analogue shows high antimicrobial activity but also high hemolysis. How can I reduce its toxicity to mammalian cells?
A1: High hemolytic activity is a common challenge with this compound due to its hydrophobic nature.[1][2] Several strategies can be employed to mitigate this:
-
Amino Acid Substitution: Replacing key amino acid residues can alter the peptide's hydrophobicity and helicity. For instance, substituting Gln³ with Proline ([Pro³]TL) has been shown to decrease hemolytic activity by breaking the N-terminal helical structure while retaining significant antimicrobial potency.[1][3]
-
Stereochemical Modifications: Introducing D-amino acids can disrupt the peptide's structure in a way that selectively reduces interaction with mammalian cell membranes. The incorporation of a D-Leu residue has been shown to dramatically lower hemolysis.[3]
-
Modulating Hydrophobicity and Helicity: A careful balance between hydrophobicity and α-helicity is crucial. Reducing overall hydrophobicity or decreasing the hydrophobic moment can lead to lower cytotoxicity.[4]
Q2: I am observing poor solubility or aggregation of my synthetic this compound peptide. What could be the cause and how can I address it?
A2: this compound has a known tendency to self-aggregate in aqueous solutions, which can lead to reduced bioactivity.[5]
-
Amino Acid Substitution: Replacing certain residues can reduce aggregation. For example, substituting the N-terminal glutamine with a lysine (Q3K-TempL) has been shown to reduce aggregation in aqueous environments.[5]
-
Proper Handling and Storage: Ensure peptides are stored as lyophilized powder at -20°C or below. For experiments, freshly prepare solutions using high-purity water or appropriate buffer systems. Sonication can sometimes help in disaggregating peptides, but should be used with caution.
-
Use of Delivery Systems: Encapsulating this compound in nanoformulations like cyclodextrins or liposomes can improve solubility and prevent aggregation.[6][7]
Q3: My this compound analogue is not showing significant activity against Gram-negative bacteria. What modifications can I try to broaden its spectrum?
A3: While this compound is potent, its activity against Gram-negative bacteria can be limited. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a significant barrier.
-
Increasing Cationicity: Enhancing the net positive charge of the peptide can improve its interaction with the negatively charged LPS.[4]
-
Combination Therapy: Combining this compound with conventional antibiotics that target Gram-negative bacteria, such as β-lactams (e.g., imipenem, piperacillin), can result in synergistic effects and improved efficacy.[8][9]
-
Lipidation: The addition of a lipid tail can in some cases enhance interaction with the bacterial membrane, though the length and position of the lipid chain need to be carefully optimized.[10]
Troubleshooting Guides
Problem 1: Inconsistent MIC (Minimum Inhibitory Concentration) Results
| Potential Cause | Troubleshooting Step |
| Peptide Aggregation | Prepare fresh peptide solutions for each experiment. Briefly sonicate the stock solution. Consider using a buffer that minimizes aggregation. |
| Bacterial Inoculum Variability | Standardize the bacterial inoculum concentration using a spectrophotometer (OD600) and confirm by plating serial dilutions. |
| Media Composition | Ensure the same batch and preparation method for the Mueller-Hinton broth (or other specified media) is used across all experiments, as variations in cation concentration can affect peptide activity. |
| Plate Binding | Use low-protein-binding microtiter plates to prevent the peptide from adhering to the plastic surface. |
Problem 2: High Variability in Hemolysis Assays
| Potential Cause | Troubleshooting Step |
| Red Blood Cell (RBC) Lysis During Preparation | Handle RBCs gently during washing steps. Use a centrifuge with a soft start/stop function if available. Ensure the saline solution is isotonic. |
| Donor Variability | If possible, use RBCs from a single healthy donor for a set of comparative experiments to minimize biological variability. |
| Incorrect Incubation Time/Temperature | Strictly adhere to the specified incubation time and maintain a constant temperature of 37°C.[11] |
| Peptide Precipitation | Visually inspect the wells for any signs of peptide precipitation, which could lead to inaccurate results. If precipitation occurs, consider adjusting the buffer or peptide concentration range. |
Quantitative Data Summary
Table 1: Antimicrobial and Hemolytic Activity of this compound Analogues
| Peptide | Modification | Target Organism | MIC (µM) | HC50 (µM) | Therapeutic Index (HC50/MIC) | Reference |
| This compound (TL) | - | S. aureus | 6.25 | 10 | 1.6 | [10] |
| E. coli | 12.5 | 10 | 0.8 | [10] | ||
| [Pro³]TL | Gln³ → Pro | S. aureus | - | >100 | - | [3] |
| Temporin-FLa | Truncated analogue | S. aureus | 3.91 | 74.02 | 18.93 | [4] |
| Temporin-FLb | Truncated analogue | S. aureus | 15.63 | >150 | >9.6 | [4] |
| 1A | Lipidated [Pro³,dLeu⁹,dLys¹⁰]TL | S. aureus | 6.25 | >100 | >16 | [10] |
| 1B | Lipidated [Pro³,dLeu⁹,dLys¹⁰]TL | P. aeruginosa | 12.5 | >100 | >8 | [10] |
Note: Therapeutic Index is calculated as the ratio of the concentration causing 50% hemolysis (HC50) to the Minimum Inhibitory Concentration (MIC). A higher value indicates greater selectivity for microbial cells.
Key Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
This protocol is adapted from the broth microdilution method.[10][12]
Materials:
-
Lyophilized this compound or analogue
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Sterile 96-well low-protein-binding microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the peptide in sterile water or a suitable solvent.
-
Grow the bacterial strain in MHB to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a concentration of 1 x 10⁶ CFU/mL in fresh MHB.
-
Perform a two-fold serial dilution of the peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.
Hemolysis Assay
This protocol outlines the procedure to determine the hemolytic activity of peptides against human red blood cells (RBCs).[4][11]
Materials:
-
Fresh human whole blood from a healthy donor
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% Triton X-100 solution
-
Peptide solutions of varying concentrations
Procedure:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C.
-
Carefully remove the plasma and buffy coat.
-
Wash the RBCs three times with cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Add 100 µL of the RBC suspension to 100 µL of the peptide solution at various concentrations in a 96-well plate.
-
For controls, add 100 µL of PBS (negative control, 0% hemolysis) and 100 µL of 0.1% Triton X-100 (positive control, 100% hemolysis) to the RBC suspension.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizing Strategies and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship, conformational and biological studies of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility and aggregation issues of Temporin L in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temporin L. Our aim is to help you overcome common challenges related to its solubility and aggregation in vitro, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing precipitation?
A1: this compound is a highly hydrophobic peptide and has poor solubility in aqueous solutions, which can lead to aggregation and precipitation[1]. When dissolved directly in aqueous buffers like PBS, it tends to form aggregates, appearing cloudy. For optimal results, it is crucial to use an appropriate solubilization method.
Q2: What is the recommended solvent for dissolving this compound?
A2: Due to its hydrophobic nature, it is recommended to first dissolve this compound in a small amount of an organic solvent before preparing aqueous stocks. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
Trifluoroethanol (TFE) [1]
After initial solubilization, you can then make further dilutions in your desired aqueous buffer. Note that TFE has been shown to help preserve the helical structure of this compound in solution[1]. Stock solutions of peptides can also be prepared in pyrogen-free water[2].
Q3: How does aggregation affect the antimicrobial activity of this compound?
A3: Peptide aggregation in aqueous solution can reduce the effective concentration of monomeric this compound available to interact with bacterial membranes, thereby decreasing its antimicrobial potency[3]. Some studies suggest that favoring aggregation in the membrane environment while reducing it in aqueous media is a key strategy for enhancing activity[4].
Q4: Can I modify this compound to improve its solubility and reduce aggregation?
A4: Yes, several strategies involving structural modification have been successfully employed:
-
Amino Acid Substitution: Replacing the glutamine at position 3 with a lysine (Q3K-TempL) has been shown to significantly reduce its tendency to aggregate in aqueous environments and enhance its anti-endotoxin properties[2].
-
Lipidation: The addition of lipidic tags can be used to control the self-assembly process, reducing unwanted oligomerization in solution while promoting interaction with bacterial membranes[4].
-
Cyclization: Creating cyclic analogs of this compound can enhance its α-helical content and modulate its biological activity[5][6].
Q5: Are there any formulation strategies to improve this compound's performance?
A5: Yes, formulating this compound with certain excipients can improve its properties. For example, complexation with anionic cyclodextrins has been shown to enhance its solubility and safety profile, making it more effective against sessile bacteria[7].
Troubleshooting Guides
Issue 1: Low or Inconsistent Antimicrobial Activity
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | 1. Review your solubilization protocol. Ensure the peptide is fully dissolved in an appropriate organic solvent before dilution in aqueous buffer. 2. Consider using a different solubilization solvent (e.g., TFE instead of DMSO). 3. Work with freshly prepared solutions, as aggregation can be time-dependent. |
| Incorrect Peptide Concentration | 1. Verify the concentration of your stock solution using a reliable method like UV spectrophotometry or a peptide quantification assay. 2. Ensure accurate dilutions are being made for your experiments. |
| Degradation of Peptide | 1. Store the lyophilized peptide and stock solutions at the recommended temperature (-20°C or -80°C)[8]. 2. Avoid repeated freeze-thaw cycles of stock solutions. |
| Synergistic/Antagonistic Effects | 1. Be aware that components in your assay medium could interact with this compound. For instance, LPS can inhibit its killing activity[9]. 2. Conversely, this compound can act synergistically with certain antibiotics like piperacillin and imipenem[9]. |
Issue 2: High Cytotoxicity or Hemolytic Activity
| Possible Cause | Troubleshooting Step |
| High Peptide Concentration | 1. Determine the minimal inhibitory concentration (MIC) for your target organism and use concentrations at or slightly above this level. 2. this compound is known to have significant hemolytic activity at microbicidal concentrations[5][6]. |
| Peptide Analogs | 1. Consider using a less cytotoxic analog. For example, the [Pro³,dLeu⁹,dLys¹⁰]TL derivative has been shown to be an efficient antimicrobial agent with no cytolytic effects in vitro[10]. |
| Formulation | 1. Explore formulations with cyclodextrins, which can improve the safety profile of this compound[7]. |
Quantitative Data Summary
Table 1: Minimal Inhibitory Concentrations (MIC) of this compound and its Analogs against Various Microorganisms
| Peptide | Microorganism | MIC (µM) | Reference |
| This compound | E. coli ATCC 25922 | 4.00 mg/L | [9] |
| This compound | Gram-positive strains | 2.5 - 20 | [5][6] |
| Peptide 1A (analog) | S. aureus ATCC 25923 | 6.25 | [4] |
| Peptide 1A (analog) | P. aeruginosa ATCC 27853 | 50 | [4] |
| Peptide 1A (analog) | K. pneumoniae ATCC BAA-1705 | 50 | [4] |
| Peptide 1B (analog) | S. aureus ATCC 25923 | 6.25 | [4] |
| Peptide 1B (analog) | P. aeruginosa ATCC 27853 | 12.5 | [4] |
| Peptide 1B (analog) | K. pneumoniae ATCC BAA-1705 | 12.5 | [4] |
| Peptide 12 (cyclic analog) | B. megaterium Bm11 | 1.56 | [5][6] |
| Peptide 12 (cyclic analog) | S. aureus ATCC 25923 | 3.12 | [5][6] |
| Peptide 12 (cyclic analog) | S. epidermidis ATCC 12228 | 3.12 | [5][6] |
| Peptide 17 (cyclic analog) | S. aureus ATCC 25923 | 3.12 | [5][6] |
| Peptide 17 (cyclic analog) | S. epidermidis ATCC 12228 | 3.12 | [5][6] |
| Peptide 24 (cyclic analog) | S. aureus ATCC 25923 | 3.12 | [5][6] |
| Peptide 24 (cyclic analog) | S. epidermidis ATCC 12228 | 1.56 | [5][6] |
| Peptide 24 (cyclic analog) | A. baumannii | 3.12 | [5][6] |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Initial Solubilization: Add a small volume of an appropriate organic solvent (e.g., sterile DMSO, TFE, or methanol) to the vial to dissolve the peptide. Vortex briefly to ensure complete dissolution.
-
Stock Solution: Transfer the dissolved peptide to a sterile microcentrifuge tube. Further dilute with your chosen solvent to a convenient stock concentration (e.g., 1-10 mg/mL).
-
Aqueous Dilution: For your working solution, dilute the stock solution in your desired sterile aqueous buffer (e.g., Mueller-Hinton broth for MIC assays). It is recommended to add the peptide stock to the buffer while vortexing to minimize precipitation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles[8].
Protocol 2: Determination of Minimal Inhibitory Concentration (MIC)
-
Bacterial Culture: Inoculate a single colony of the test bacterium into an appropriate broth (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches the mid-logarithmic growth phase.
-
Bacterial Suspension: Dilute the bacterial culture to a final concentration of approximately 1 x 10⁶ CFU/mL in fresh broth[4][6].
-
Peptide Dilutions: Prepare a series of two-fold dilutions of the this compound working solution in a 96-well microtiter plate. The final concentration range should typically be between 0.78 to 100 µM[4].
-
Inoculation: Add an equal volume of the bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a negative control (bacteria in broth with the same amount of solvent used for the peptide) and a positive control (bacteria in broth with a known effective antibiotic)[4].
-
Incubation: Incubate the plate at 37°C for 16-18 hours[4][6].
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which there is 100% inhibition of visible microbial growth[4][6].
Visualizations
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Impact of Solvents on the Structure of this compound Peptide Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the mechanism of action of acylated this compound analogues against multidrug-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Temporin L stability in the presence of proteases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of Temporin L in the presence of proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a 13-amino acid antimicrobial peptide (AMP) with the sequence FVQWFSKFLGRIL. It exhibits potent activity against a range of microorganisms. However, like many peptides, its therapeutic potential is limited by its susceptibility to degradation by proteases found in the host, such as trypsin and chymotrypsin. This enzymatic degradation reduces its bioavailability and efficacy at the site of infection.
Q2: Which proteases are known to degrade this compound?
This compound is particularly vulnerable to serine proteases. Its sequence contains multiple cleavage sites for enzymes like trypsin (which cleaves after lysine and arginine residues) and chymotrypsin (which cleaves after large hydrophobic residues like phenylalanine, tryptophan, and tyrosine).
Q3: What are the most common strategies to improve the stability of this compound?
Several strategies can be employed to protect this compound from proteolytic degradation. These primarily involve chemical modifications of the peptide structure:
-
N-terminal Acetylation: The addition of an acetyl group to the N-terminus can block the action of aminopeptidases.
-
C-terminal Amidation: Modifying the C-terminus with an amide group can prevent degradation by carboxypeptidases.
-
D-amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific cleavage sites can render the peptide unrecognizable to proteases, significantly enhancing stability. For example, substituting L-Lys at position 7 with D-Lys can improve resistance to trypsin-like proteases.
-
Use of Unnatural Amino Acids: Incorporating amino acids not naturally found in proteins can also hinder protease recognition.
-
Cyclization: Creating a cyclic version of the peptide can make the structure more rigid and less accessible to proteases.
Troubleshooting Guide
Problem 1: My modified this compound is still showing significant degradation in a serum stability assay.
-
Possible Cause 1: Incomplete Modification: The chemical synthesis and purification process may not have been fully successful, leaving a portion of the peptide unmodified.
-
Solution: Verify the purity and correct modification of your peptide sample using high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
-
-
Possible Cause 2: Wrong Modification Strategy: The specific proteases in your assay system may be targeting a part of the peptide that was not protected by your chosen modification. For example, if you only amidated the C-terminus, the peptide is still susceptible to endopeptidases like trypsin.
-
Solution: Analyze the cleavage products using MS to identify the primary degradation sites. This will inform a more targeted modification strategy, such as D-amino acid substitution at the identified cleavage site.
-
-
Possible Cause 3: High Concentration of Proteases: The concentration of proteases in your serum sample may be overwhelming the protective effect of the modification.
-
Solution: While you cannot change the protease concentration in serum, you can compare the stability of your modified peptide to the unmodified version in the same assay to quantify the improvement. Consider testing in different biological fluids with varying protease levels.
-
Problem 2: The antimicrobial activity of my stabilized this compound analog is significantly reduced.
-
Possible Cause 1: Altered Structure-Activity Relationship: The modification, while improving stability, may have negatively impacted the peptide's ability to interact with microbial membranes. The three-dimensional structure of the peptide is crucial for its function.
-
Solution: Perform a systematic analysis by creating a series of analogs with different modifications or substitutions at various positions. Test the antimicrobial activity of each analog to identify modifications that preserve or enhance activity while improving stability. For instance, while a D-amino acid substitution can increase stability, its position is critical for maintaining antimicrobial potency.
-
-
Possible Cause 2: Reduced Bioavailability at the Target: The modification may have altered the physicochemical properties of the peptide, such as its solubility or ability to cross biological barriers.
-
Solution: Evaluate the pharmacokinetic and pharmacodynamic properties of the new analog to understand how the modification has affected its overall behavior in a biological system.
-
Quantitative Data Summary
The following table summarizes the stability of different this compound analogs in the presence of specific proteases.
| Peptide Analog | Modifying Group | Protease | Incubation Time (min) | % Intact Peptide Remaining | Reference |
| This compound | None | Trypsin | 30 | ~0% | |
| Ac-Temporin L | N-terminal Acetylation | Trypsin | 30 | ~0% | |
| This compound-NH2 | C-terminal Amidation | Trypsin | 30 | ~5% | |
| Ac-Temporin L-NH2 | N-terminal Acetylation & C-terminal Amidation | Trypsin | 30 | ~25% | |
| This compound | None | Chymotrypsin | 180 | ~0% | |
| [D-Lys7]this compound | D-Lysine at position 7 | Trypsin | 180 | >95% |
Experimental Protocols
Protocol 1: In Vitro Protease Stability Assay
This protocol outlines a general procedure for assessing the stability of this compound and its analogs against specific proteases.
-
Peptide Preparation: Dissolve the peptide (this compound or analog) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8) to a final concentration of 1 mg/mL.
-
Protease Preparation: Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer at a concentration of 1 mg/mL.
-
Reaction Incubation:
-
Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).
-
Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a specific wavelength (e.g., 220 nm).
-
The percentage of intact peptide remaining can be calculated by comparing the peak area of the intact peptide at each time point to the peak area at time zero.
-
Mass spectrometry can be used to identify the cleavage products and confirm the degradation sites.
-
Visualizations
Caption: Workflow for in vitro protease stability assay of this compound.
Caption: Logical relationship of this compound stabilization strategies.
Technical Support Center: Design and Synthesis of Non-toxic Temporin L Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design and synthesis of non-toxic Temporin L (TL) analogues. This compound, a promising antimicrobial peptide (AMP), has potent activity against a broad spectrum of microorganisms but also exhibits significant hemolytic activity.[1][2][3] The development of non-toxic analogues is therefore a key area of research.
This guide addresses common issues encountered during peptide synthesis, purification, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for reducing the toxicity of this compound?
A1: A primary strategy is to modulate the peptide's α-helical content and amphipathicity. This compound's toxicity is linked to its high α-helicity, which facilitates interaction with and disruption of eukaryotic cell membranes.[4] Strategies to reduce toxicity while preserving antimicrobial activity include:
-
Amino Acid Substitution: Replacing certain amino acids to disrupt the helical structure. For instance, introducing proline or D-amino acids can decrease α-helicity and reduce affinity for eukaryotic membranes.[4]
-
Cyclization: Introducing intramolecular bridges (e.g., lactam, disulfide) can constrain the peptide's conformation, potentially leading to improved selectivity for microbial membranes.[1][2]
-
Lipidation: The addition of a fatty acid chain can enhance antimicrobial potency, sometimes with a favorable therapeutic index.[5]
Q2: What is the mechanism of action for this compound and its analogues?
A2: this compound and its analogues are membrane-active peptides.[1][2] They primarily act by disrupting the integrity of bacterial cell membranes.[6] In hydrophobic environments, such as a cell membrane, they fold into an amphipathic α-helix.[1][2] This structure allows them to interact with and insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately cell death.[4][6] Some studies suggest that this compound can also interfere with intracellular processes, such as binding to the FtsZ protein in E. coli.[1][2]
Q3: Which bacterial strains are typically used to evaluate the antimicrobial activity of this compound analogues?
A3: A standard panel of reference bacterial strains is typically used to assess the antimicrobial spectrum. These often include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Staphylococcus epidermidis (e.g., ATCC 12228), and Bacillus megaterium.[1][2]
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), and Acinetobacter baumannii (e.g., ATCC 19606).[1][2] Additionally, activity against multi-drug resistant strains, such as carbapenemase-producing Klebsiella pneumoniae, is often evaluated to demonstrate the potential of new analogues.[5]
Troubleshooting Guides
Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
| Issue | Possible Cause | Recommended Solution |
| Low peptide yield after cleavage. | Incomplete deprotection of the Fmoc group. | - Increase the deprotection time or use a fresh piperidine solution.[7] - Monitor the deprotection reaction using a colorimetric test like the Kaiser test.[8] |
| Incomplete amino acid coupling. | - Increase the coupling time or use a more efficient coupling reagent (e.g., HATU, HBTU).[7][8] - Double couple problematic amino acids. - Use ultrasonic-assisted solid-phase peptide synthesis (US-SPPS) to improve reaction kinetics.[1][2] | |
| Peptide aggregation on the resin. | - Use a higher loading resin to increase the distance between peptide chains. - Incorporate pseudoproline dipeptides or DMB/HMB protected amino acids to disrupt secondary structure formation during synthesis.[9] | |
| Presence of deletion sequences in the final product. | Incomplete coupling at a specific step. | - Optimize coupling conditions for that specific amino acid. - Cap unreacted amino groups with acetic anhydride after the coupling step to prevent them from reacting in subsequent cycles. |
Peptide Purification (Reversed-Phase HPLC)
| Issue | Possible Cause | Recommended Solution |
| Poor peak resolution. | Inappropriate gradient slope. | - Optimize the elution gradient. Start with a broad scouting gradient to determine the approximate elution time and then develop a more focused, shallower gradient around the target peptide's elution point.[10] |
| Unsuitable mobile phase additive. | - Trifluoroacetic acid (TFA) is a common ion-pairing reagent that improves peak shape.[10] If TFA interferes with downstream applications (e.g., cell-based assays), it can be exchanged for another acid like acetic acid or formic acid, though this may require re-optimization of the separation.[10][11] | |
| Target peptide co-elutes with impurities. | Impurities have similar hydrophobicity to the target peptide. | - Try a different stationary phase (e.g., a column with different pore size or alkyl chain length).[10] - Adjust the mobile phase pH to alter the ionization state and retention of the peptide and impurities. |
| No peptide detected. | Peptide precipitated in the injection solvent. | - Ensure the peptide is fully dissolved in the injection solvent. The addition of organic solvents like acetonitrile or isopropanol may be necessary for hydrophobic peptides. |
| Peptide adsorbed to vials or tubing. | - Use low-adsorption vials. - Passivate the HPLC system with a peptide solution to block non-specific binding sites. |
Biological Assays (Antimicrobial and Hemolytic Activity)
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values. | Inaccurate initial peptide concentration. | - Accurately determine the peptide concentration, preferably by amino acid analysis or by UV absorbance if the peptide contains tryptophan or tyrosine. |
| Variability in bacterial inoculum. | - Ensure a standardized bacterial inoculum is used for each experiment, typically by adjusting the turbidity to a 0.5 McFarland standard. | |
| Peptide binding to plasticware. | - Use low-binding microtiter plates for the assay. | |
| High variability in hemolysis assay results. | Lysis of red blood cells (RBCs) before adding the peptide. | - Handle RBCs gently during washing steps to avoid premature lysis. Use fresh RBCs. |
| Inaccurate RBC concentration. | - Standardize the concentration of the RBC suspension used in the assay, often determined by a hemacytometer.[12] | |
| Interference from residual solvents (e.g., TFA). | - Ensure that all TFA from HPLC purification is removed by repeated lyophilization from a dilute HCl or acetic acid solution, or by salt exchange.[11] |
Quantitative Data Summary
Table 1: Antimicrobial and Hemolytic Activities of Selected this compound Analogues
| Peptide | Sequence | MIC (μM) vs. S. aureus | MIC (μM) vs. E. coli | HC50 (μM) vs. hRBCs | Therapeutic Index (HC50/MIC vs. S. aureus) | Reference |
| This compound (TL) | FVQWFSKFLGRIL-NH₂ | 2.5 - 20 | >50 | Low | Low | [1][2] |
| [Pro³, DLeu⁹]TL | FVPWFSKFL(d-L)RIL-NH₂ | >50 | >50 | >100 | - | [4] |
| Cyclic Analogue 12 | Ac-F[Orn]QWFSKFLG[Glu]IL-NH₂ (lactam bridge) | 3.12 | >50 | >100 | >32 | [1][2] |
| Lipidated Analogue C | (5-carbon alkyl chain)-Phe-Val-Pro-Trp-Phe-Ser-Lys-Phe-dLeu-dLys-Arg-Ile-Leu-CONH₂ | 6.25 | 6.25 | >100 | >16 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible bacterial growth. HC50 is the peptide concentration causing 50% hemolysis of human red blood cells (hRBCs). The Therapeutic Index is a measure of selectivity.
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a linear this compound analogue.
-
Resin Swelling: Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin's amino group.
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (3 eq.) and a base like diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[8] A negative result (colorless beads) indicates a complete reaction.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize.
Hemolysis Assay
This protocol is for determining the hemolytic activity of peptide analogues against human red blood cells (hRBCs).[13]
-
Prepare RBC Suspension: Obtain fresh hRBCs. Wash the cells three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 min) and resuspend in PBS to a final concentration of 4% (v/v).
-
Prepare Peptide Solutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide solution.
-
Controls:
-
Negative Control (0% hemolysis): RBCs in PBS only.
-
Positive Control (100% hemolysis): RBCs in 1% Triton X-100.[12]
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate (e.g., 1000 x g for 10 min) to pellet intact RBCs.
-
Measure Hemoglobin Release: Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm (or 540 nm) to quantify hemoglobin release.
-
Calculate Percentage Hemolysis:
-
% Hemolysis = [(Abs_peptide - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
-
Determine HC50: Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value, which is the concentration that causes 50% hemolysis.
Visualizations
Caption: Workflow from design to evaluation of this compound analogues.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of a Lipidated this compound Analogue against Carbapenemase-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Studies of New Temporin A Analogs Containing Unnatural Amino Acids in Position 7 [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 10. agilent.com [agilent.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-Cancer Activity of Temporin L
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the modification of Temporin L for enhanced anti-cancer applications. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the modification and application of this compound in cancer research.
Q1: What is the primary mechanism of this compound's anti-cancer activity?
This compound and its analogs primarily exert their anti-cancer effects through two main mechanisms. The first is by directly disrupting the cancer cell membrane, leading to increased permeability and necrosis-like cell death.[1][2][3] This is facilitated by the electrostatic attraction between the cationic peptide and the anionic components of the cancer cell membrane.[4][5] The second mechanism involves inducing apoptosis by targeting the mitochondria, which leads to the collapse of the mitochondrial membrane potential, release of cytochrome C, and subsequent activation of caspase-dependent pathways.[1][6][7]
Q2: Why is it necessary to modify the native this compound sequence for anti-cancer applications?
While native this compound shows anti-cancer properties, it often suffers from limitations such as significant hemolytic activity at microbicidal concentrations and susceptibility to protease degradation, which can limit its therapeutic potential.[8][9][10] Modifications are designed to improve its therapeutic index by increasing cancer cell selectivity, enhancing stability, and reducing toxicity to normal cells.[2][10]
Q3: What are the most common strategies for modifying this compound to enhance its anti-cancer activity?
Common modification strategies include:
-
Increasing Cationicity: Substituting neutral or acidic amino acids with basic residues (e.g., Lysine) to enhance the electrostatic attraction to negatively charged cancer cell membranes.[2]
-
Modulating Hydrophobicity: Adjusting the balance of hydrophobic and hydrophilic residues to optimize membrane interaction and reduce non-specific lysis of cells like erythrocytes.[2][11]
-
Conjugation with Targeting Moieties: Attaching molecules like the Arg-Gly-Asp (RGD) tripeptide to target integrins that are often overexpressed on tumor cells, thereby increasing specificity.[4][5]
-
Peptide Cyclization: Introducing intramolecular bridges (e.g., lactam, disulfide) to constrain the peptide's conformation, which can increase stability and fine-tune its biological activity.[8][9]
-
Amino Acid Substitution: Incorporating non-natural D-amino acids to increase resistance to proteolytic degradation.[10][12]
Q4: How do modifications affect the peptide's structure and function?
Modifications directly impact the peptide's physicochemical properties. For instance, increasing the net positive charge enhances its initial binding to cancer cells.[2] The degree of α-helicity is often correlated with hemolytic activity, so modifications that stabilize this structure must be carefully balanced.[8][13] The goal of these modifications is to create analogs with a high therapeutic index, meaning high potency against cancer cells and low toxicity towards normal cells.[11][14]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Q: My modified peptide shows high IC50 values (low potency) against cancer cell lines. What could be the issue?
A: Several factors could contribute to low potency:
-
Peptide Purity and Integrity: Verify the purity (>95%) and correct mass of your synthesized peptide using HPLC and mass spectrometry. Improper synthesis or degradation can lead to inactive products.
-
Suboptimal Physicochemical Properties: The balance of cationicity and hydrophobicity might be off. If the peptide is too hydrophilic, it may not effectively insert into the cell membrane. Consider redesigning the peptide to moderately increase its hydrophobicity.
-
Assay Conditions: Ensure that the cell viability assay (e.g., MTT, MTS) is optimized. Check for interference of the peptide with the assay reagents. For example, highly cationic peptides can sometimes interact with assay dyes. Run a control with peptide in cell-free media to check for direct reduction of the MTT reagent.
-
Cell Line Sensitivity: The cancer cell line you are using may be inherently resistant. This can be due to its membrane composition or other factors.[1] Test your peptide on a panel of different cancer cell lines to assess its activity spectrum.
Q: My peptide is highly active against cancer cells but also shows significant hemolytic activity. How can I reduce hemolysis?
A: High hemolytic activity is a common challenge and is often linked to excessive hydrophobicity and a stable α-helical structure.[13]
-
Reduce Hydrophobicity: Substitute some hydrophobic residues with less hydrophobic or polar ones. A moderate level of hydrophobicity is crucial for activity without causing excessive damage to erythrocyte membranes.[2]
-
Modulate Helicity: The α-helix content is directly correlated with hemolytic activity.[13] Introducing a helix-breaking residue, like proline, or creating cyclic analogs can sometimes reduce hemolysis while retaining anti-cancer potency.[8]
-
Increase Selectivity: Conjugating the peptide to a tumor-targeting ligand like RGD can increase its concentration at the tumor site, allowing for a lower systemic dose and thus reducing the chance of hemolysis.[4][5]
Q: I am observing inconsistent results in my cell viability (MTT) assays. What are the common pitfalls?
A: Consistency in MTT assays requires careful attention to detail:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell number directly affects the amount of formazan produced.[15]
-
Incubation Times: Use consistent incubation times for both peptide treatment and MTT reagent exposure.[15][16]
-
Formazan Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete dissolution is a major source of variability. Mix thoroughly and check for visible crystals.
-
Controls: Always include appropriate controls:
-
Untreated Cells (100% Viability): Cells treated with vehicle (e.g., PBS) only.
-
Blank (0% Viability): Media only, to measure background absorbance.
-
Positive Control: A known cytotoxic agent to confirm the assay is working.
-
-
Peptide-MTT Interaction: As mentioned, peptides can sometimes interact with the MTT reagent. Run a control with your peptide in media without cells to check for any direct reduction of MTT by the peptide itself.
Quantitative Data Summary
The following tables summarize the in vitro anti-cancer activity (IC50) of various this compound analogs against different human cancer cell lines.
Table 1: IC50 Values of Temporin-La and its Analogs [4]
| Peptide | SMMC-7721 (Liver Cancer) | SW1116 (Colon Cancer) | A549 (Lung Cancer) |
| Temporin-La | 11.19 µM | > 50 µg/ml | > 50 µg/ml |
| Temporin-Las | 10.98 µM | 23.5 µg/ml | 45.6 µg/ml |
| RGD-La | 9.87 µM | 45.3 µg/ml | 48.7 µg/ml |
| RGD-Las | 8.54 µM | 19.8 µg/ml | 39.7 µg/ml |
Data presented in µM or µg/ml as reported in the source.
Table 2: IC50 Values of Temporin-SHf against Various Cancer Cell Lines [1]
| Cell Line | IC50 (µM) |
| A549 (Lung) | 8.56 |
| MCF-7 (Breast) | 10.28 |
| HepG2 (Liver) | 12.54 |
| PC3 (Prostate) | 15.32 |
Table 3: Cytotoxicity of Temporin-1OLa and Temporin-1Ga [17]
| Peptide | 4T1 (Mouse Breast Cancer) | Hela (Human Cervical Cancer) |
| Temporin-1OLa | > 100 µM | 25 µM |
| Temporin-1Ga | 20 µM | > 100 µM |
Experimental Protocols & Workflows
Peptide Synthesis and Purification Workflow
This workflow outlines the standard process for solid-phase peptide synthesis (SPPS) of this compound analogs.
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound analogs against cancer cells.[15][16][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptide in serum-free medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated cells) x 100. Plot the results to determine the IC50 value.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the this compound analog for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways
Intrinsic (Mitochondrial) Apoptosis Pathway
Many this compound analogs induce cancer cell death by triggering the intrinsic apoptosis pathway. This involves direct or indirect action on the mitochondria.
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
References
- 1. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | From antimicrobial to anticancer peptides. A review [frontiersin.org]
- 4. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer mechanisms of temporin-1CEa, an amphipathic α-helical antimicrobial peptide, in Bcap-37 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 12. Development of Anticancer Peptides Using Artificial Intelligence and Combinational Therapy for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Antibacterial, Antifungal, Anticancer Activities and Structural Bioinformatics Analysis of Six Naturally Occurring Temporins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting low yield in solid-phase synthesis of Temporin L
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the solid-phase peptide synthesis (SPPS) of Temporin L, specifically focusing on troubleshooting low yields. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is this compound and what is its sequence?
This compound is a naturally occurring antimicrobial peptide isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] It is a 13-amino acid peptide with the sequence H-Phe-Val-Gln-Trp-Phe-Ser-Lys-Phe-Leu-Gly-Arg-Ile-Leu-NH₂.[1] Due to its potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, it is a subject of interest in the development of new antibiotics.[1][2][3]
2. I am experiencing a significantly low yield in my this compound synthesis. What are the most common causes?
Low yields in SPPS are often multifactorial. For a peptide like this compound, which contains hydrophobic residues (Phe, Val, Leu, Ile, Trp), the most common culprits are:
-
Peptide Aggregation: The growing peptide chain can fold and aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[4][5][6][7] This is particularly problematic for hydrophobic sequences.[5][8]
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the next amino acid from being coupled, resulting in truncated sequences and reduced yield of the full-length peptide.[9][10][11]
-
Poor Coupling Efficiency: Steric hindrance, especially with bulky amino acids or aggregated peptide chains, can lead to incomplete coupling of the incoming amino acid.[12]
-
Suboptimal Cleavage from the Resin: Inefficient cleavage of the final peptide from the solid support or incomplete removal of side-chain protecting groups will directly impact the final yield.
3. How can I mitigate peptide aggregation during the synthesis of this compound?
Peptide aggregation is a major challenge, especially with hydrophobic sequences like that of this compound.[5][8] Here are several strategies to overcome this issue:
-
Choice of Resin: Utilizing a resin with a lower loading capacity can increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[13] High-swelling resins like PEG-based resins (e.g., NovaSyn® TG, NovaPEG) can improve solvation of the peptide-resin complex.[4][13]
-
"Difficult Sequence" Strategies:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions can disrupt the formation of secondary structures that lead to aggregation.[4][14]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection steps can help to disrupt hydrogen bonding and break up aggregates.
-
-
Solvent Choice: Using highly polar, dipolar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can improve the solvation of the growing peptide chain.[4][14]
4. My analytical results suggest incomplete Fmoc deprotection. What steps can I take to improve this?
Incomplete deprotection is a common issue that leads to deletion sequences.[9][15][16] To ensure complete Fmoc removal:
-
Extended Deprotection Times: For difficult sequences, increasing the deprotection time or performing a second deprotection step can be beneficial.[11]
-
Alternative Bases: While piperidine is the standard base for Fmoc removal, using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution (e.g., 2% DBU in DMF) can be more effective for stubborn Fmoc groups.[10]
-
Monitoring Deprotection: Automated synthesizers can monitor the release of the dibenzofulvene-piperidine adduct by UV absorbance to ensure the deprotection reaction goes to completion.[10]
5. What are the best practices for achieving high coupling efficiency?
To maximize the formation of peptide bonds:
-
Choice of Coupling Reagents: For sterically hindered amino acids or difficult couplings, more reactive coupling reagents such as HBTU, HATU, or COMU are recommended.[16][17]
-
Double Coupling: If a coupling reaction is known to be difficult (e.g., after a proline residue or with bulky amino acids), performing the coupling step twice can significantly improve the yield of the desired product.[18]
-
Monitoring Coupling Reactions: Performing a colorimetric test, such as the Kaiser (ninhydrin) test, can confirm the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1][19]
Experimental Protocols
General Fmoc-Based Solid-Phase Peptide Synthesis of this compound
This protocol provides a general guideline. Optimization may be required based on the specific equipment and reagents used.
-
Resin Selection and Preparation:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and an activator base like DIEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin and allow it to react for 30-60 minutes. For difficult couplings, this time can be extended, or a second coupling can be performed.
-
-
Washing:
-
After each deprotection and coupling step, thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.[1]
-
-
Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail for peptides with Trp and Arg residues is TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v).[23]
-
React for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[23]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[22]
-
Quantitative Data Summary
Table 1: Common Coupling Reagents for SPPS
| Coupling Reagent | Description | Advantages |
| HBTU/HOBt | A standard and widely used coupling reagent combination.[1] | Efficient and reliable for most couplings. |
| HATU | A more reactive uronium salt-based reagent. | Highly effective for difficult couplings and sterically hindered amino acids. |
| DIC/HOBt | A carbodiimide-based coupling method.[17] | Cost-effective and suitable for standard couplings. |
| PyBOP | A phosphonium salt-based reagent. | Good for reducing racemization. |
Table 2: Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Scavengers | Use Case |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Thioanisole, Phenol, EDT | General purpose, good for peptides with Arg, Met, Cys. |
| TFA/TIS/H₂O | 95:2.5:2.5 | Triisopropylsilane (TIS) | Standard for peptides without sensitive residues like Trp, Met, Cys.[1] |
| TFA/TIS/H₂O/EDT | 94:1:2.5:2.5 | TIS, Ethanedithiol (EDT) | Recommended for peptides containing Trp and Cys.[23] |
Visualizations
Workflow and Troubleshooting Diagrams
References
- 1. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Bot Detection [iris-biotech.de]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. jpt.com [jpt.com]
- 18. biotage.com [biotage.com]
- 19. peptide.com [peptide.com]
- 20. biotage.com [biotage.com]
- 21. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. rsc.org [rsc.org]
Technical Support Center: High-Purity Temporin L Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of high-purity Temporin L.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Resolution or Broad Peaks During RP-HPLC
Q: My chromatogram shows poor peak resolution with broad, tailing peaks for this compound. What could be the cause and how can I improve it?
A: Poor peak shape during reversed-phase high-performance liquid chromatography (RP-HPLC) is a common issue that can often be resolved by optimizing several parameters.
Potential Causes and Solutions:
-
Inappropriate Mobile Phase pH: The ionization state of a peptide significantly affects its interaction with the stationary phase.[1] For this compound, which is a cationic peptide, using an acidic mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is standard.[2][3][4]
-
Suboptimal Gradient Slope: A steep gradient can lead to poor separation of closely eluting impurities.
-
Column Overload: Injecting too much crude peptide onto the column can lead to peak broadening and distortion.
-
Solution: Reduce the amount of sample injected onto the column. Consider scaling up to a larger preparative column if larger quantities need to be purified.[4]
-
-
Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with the basic residues of the peptide, causing peak tailing.
-
Solution: Use a high-purity silica column with end-capping. Ensure the mobile phase contains a sufficient concentration of an ion-pairing agent like TFA to mask these interactions.[6]
-
Issue 2: Peptide Aggregation and Precipitation
Q: I'm observing sample precipitation in the vial or on the column, leading to low recovery and column clogging. How can I prevent this?
A: Peptide aggregation is a significant challenge, particularly for hydrophobic peptides like this compound.[7][8] Aggregation can occur at various stages, from synthesis to purification and storage.[9][10]
Potential Causes and Solutions:
-
High Peptide Concentration: Concentrated solutions of this compound, especially in aqueous buffers, can promote aggregation.
-
Solution: Dissolve the crude peptide in the minimum necessary volume of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.[11] Work with more dilute solutions if possible.
-
-
Solvent Composition: this compound is known to be poorly soluble in water.[7]
-
Solution: Ensure the initial mobile phase has a sufficient organic content to maintain solubility. For highly hydrophobic peptides, starting the gradient with a higher percentage of organic solvent may be necessary.
-
-
Temperature Effects: Temperature can influence peptide solubility and aggregation kinetics.
-
Solution: Perform purification steps at a controlled temperature. While refrigeration (4°C) is often recommended to minimize degradation, for some peptides, slightly elevated temperatures might improve solubility.[10] However, this should be tested cautiously as it could also accelerate degradation.
-
Issue 3: Presence of Endotoxins in the Final Product
Q: My purified this compound sample shows high levels of endotoxin contamination. What are the sources and how can I remove them?
A: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are common contaminants in peptide preparations and can elicit strong pyrogenic responses.[12] Their removal is critical for in vivo applications.[13][14]
Potential Causes and Solutions:
-
Contaminated Reagents and Equipment: Water, buffers, and chromatography equipment can be sources of endotoxin contamination.[15]
-
Solution: Use endotoxin-free water and reagents for all buffers and solutions. Depyrogenate all glassware and equipment. Regularly sanitize the HPLC system, including the column, with solutions like dilute sodium hydroxide or phosphoric acid-isopropanol mixtures.[15]
-
-
Co-elution with the Peptide: Endotoxins can bind to chromatography columns and may co-elute with the target peptide.[15]
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in optimizing the purification of a new batch of crude this compound?
A1: The initial and most critical step is to perform an analytical RP-HPLC run on a small amount of the crude peptide. This will provide a profile of the impurities and the approximate elution position of your target peptide. This information is crucial for designing an effective preparative purification gradient.[4]
Q2: How do I choose the right HPLC column for this compound purification?
A2: A wide-pore (300 Å) C18 or C8 reversed-phase column is generally a good starting point for peptide purification.[6] The larger pore size allows for better interaction of the peptide with the stationary phase. For this compound, which is relatively small, a 100 Å pore size can also be effective.[2][3] The choice between C18 and C8 depends on the hydrophobicity; a C18 column will be more retentive.
Q3: What are the typical mobile phases and gradients used for this compound purification?
A3: The most common mobile phase system consists of:
A linear gradient from a low to a high percentage of Solvent B is used for elution. A typical gradient might range from 10% to 90% MeCN over 20-30 minutes for analytical runs, which is then adapted for preparative scale.[2][3]
Q4: How can I confirm the identity and purity of my final this compound product?
A4: The purity of the final product should be assessed by analytical RP-HPLC, aiming for a purity of >95-97%.[17] The identity of the peptide is confirmed by mass spectrometry (MS), which should show the correct molecular mass.[3][17][18]
Data Presentation
Table 1: Summary of RP-HPLC Purification Parameters for this compound and its Analogs
| Parameter | Typical Values | Source |
| Column Type | C18, C8 | [2][19] |
| Particle Size | 5 µm | [2] |
| Pore Size | 100 Å, 300 Å | [2][4] |
| Mobile Phase A | 0.1% TFA in Water | [2][3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [2][3] |
| Flow Rate (Analytical) | 1.0 - 1.2 mL/min | [2][19] |
| Flow Rate (Preparative) | 10 mL/min | [2] |
| Detection Wavelength | 220 nm, 226 nm, 254 nm | [2][19] |
| Typical Gradient | 10% to 90% MeCN over 20-30 min | [2][3] |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude, lyophilized this compound in a minimal volume of DMSO or 50% acetonitrile/water. Centrifuge the sample to remove any insoluble material.
-
Column Equilibration: Equilibrate the preparative RP-HPLC column (e.g., C18, 5 µm, 100 Å) with the initial mobile phase conditions (e.g., 90% Solvent A: 0.1% TFA in water; 10% Solvent B: 0.1% TFA in acetonitrile) for at least 5-10 column volumes.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 10% to 70% Solvent B over 40 minutes).
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those containing the pure this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Workflow for High-Purity this compound Production.
Caption: Troubleshooting Decision Tree for this compound Purification.
References
- 1. biotage.com [biotage.com]
- 2. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound hydroxamate-based peptides and evaluation of their coordination properties with iron( iii ) - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04099A [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. hplc.eu [hplc.eu]
- 7. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Impact of Solvents on the Structure of this compound Peptide Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus [royalsocietypublishing.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 11. m.youtube.com [m.youtube.com]
- 12. bioradiations.com [bioradiations.com]
- 13. acciusa.com [acciusa.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. rdworldonline.com [rdworldonline.com]
- 16. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Addressing off-target effects of Temporin L in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temporin L.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a short, cationic antimicrobial peptide originally isolated from the European red frog, Rana temporaria.[1][2] Its primary sequence is FVQWFSKFLGRIL-NH2.[3][4] While its exact mechanism is multifaceted, it is known to primarily target and disrupt the cell membranes of microorganisms.[5][6] In Gram-negative bacteria, it has also been shown to interact with intracellular targets like the FtsZ protein, which is involved in cell division.[7][8][9]
Q2: I'm observing high levels of cytotoxicity in my mammalian cell line. Is this expected?
A2: Yes, significant cytotoxicity and hemolytic activity at microbicidal concentrations are known off-target effects of this compound.[1][7] Its amphipathic and cationic nature allows it to interact with and disrupt mammalian cell membranes, which can lead to cell lysis.[5] The level of toxicity can vary depending on the cell line and experimental conditions.[2]
Q3: My peptide solution appears cloudy or has visible precipitates. What could be the cause?
A3: Cloudiness or precipitation can indicate peptide aggregation.[10][11] this compound, being hydrophobic, has a propensity to aggregate, especially at high concentrations or in certain buffer conditions.[1][12] This can be influenced by factors like pH, ionic strength, and temperature.[13]
Q4: I am not seeing the expected antimicrobial activity in my assay. What are the possible reasons?
A4: Several factors could contribute to a lack of antimicrobial activity. These include:
-
Peptide Aggregation: Aggregated peptides may have reduced bioavailability and activity.[11]
-
Serum Inhibition: Components in serum, such as proteins, can bind to and inactivate antimicrobial peptides.[14][15]
-
Incorrect Peptide Concentration: Inaccurate quantification of the peptide can lead to using a sub-optimal concentration.
-
Assay Conditions: The chosen assay method (e.g., broth microdilution vs. disk diffusion) and specific parameters like incubation time and media composition can influence the outcome.[16][17]
-
Peptide Quality: Ensure the peptide was synthesized correctly and has the proper purity and sequence.[16]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Mammalian Cell Lines
Symptoms:
-
High lactate dehydrogenase (LDH) release.[18]
-
Visible changes in cell morphology, such as rounding and detachment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response curve to determine the optimal concentration range that balances antimicrobial activity with acceptable cytotoxicity. |
| Prolonged Incubation Time | Reduce the incubation time of the peptide with the cells. This compound can act rapidly.[18] |
| Cell Line Sensitivity | Consider using a less sensitive cell line if appropriate for the experimental goals. Different cell lines exhibit varying sensitivities to this compound.[2] |
| Membrane Destabilization | Co-incubate with membrane-stabilizing agents like osmoprotectants (e.g., polyethylene glycol) to assess if cytotoxicity is primarily due to pore formation.[19] |
Issue 2: Peptide Aggregation
Symptoms:
-
Visible particulates or cloudiness in the peptide solution.
-
Inconsistent results between experiments.
-
Reduced biological activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| High Concentration | Prepare fresh stock solutions at a lower concentration and dilute just before use. |
| Inappropriate Solvent/Buffer | Test different solvents for initial dissolution (e.g., sterile water, DMSO, or a small amount of acetic acid or ammonium hydroxide depending on the peptide's net charge). Optimize buffer pH and ionic strength.[20] |
| Hydrophobic Interactions | Include additives like low concentrations of non-ionic surfactants (e.g., Tween-20) or cyclodextrins to reduce aggregation.[21] Consider using arginine in the buffer, as it can help solubilize proteins and reduce aggregation.[13][21] |
| Freeze-Thaw Cycles | Aliquot the peptide stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation.[20][22] |
Issue 3: Interference from Serum in Culture Media
Symptoms:
-
Reduced or abolished antimicrobial activity in the presence of serum.[14]
-
Discrepancy between results in serum-free vs. serum-containing media.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Binding to Serum Proteins | Conduct initial experiments in serum-free media to establish a baseline of activity. If serum is required, perform a titration to determine the lowest effective serum concentration. |
| Proteolytic Degradation | If degradation by serum proteases is suspected, consider using protease inhibitors or heat-inactivated serum. |
| Ionic Interference | High salt concentrations in media can interfere with the initial electrostatic interaction of cationic peptides with bacterial membranes.[12][15] Test activity in buffers with varying salt concentrations to assess this effect. |
Quantitative Data Summary
Table 1: Biological Activities of this compound
| Activity | Organism/Cell Type | Value | Reference |
| MIC | E. coli | 10 µM | [2] |
| MIC | P. aeruginosa | 10 µM | [2] |
| MIC | S. aureus | 2.5-20 µM | [7][23] |
| Hemolytic Activity (LD50) | Human Erythrocytes | 99 µM | [5] |
| Cytotoxicity (IC50) | Hut-78 (T-cell lymphoma) | ~15 µM | [2] |
| Cytotoxicity (IC50) | K-562 (erythroleukemia) | ~25 µM | [2] |
| Cytotoxicity (IC50) | U-937 (histiocytic lymphoma) | ~5 µM | [2] |
| Binding Affinity (Kd) to FtsZ | E. coli FtsZ protein | 17.4 ± 0.8 nM | [7][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | FVQWFSKFLGRIL-NH2 | [3][4] |
| Molecular Weight | ~1640.0 g/mol | [3] |
| Net Charge (pH 7) | +3 | [19] |
| Structure in Solution | Random coil in water, α-helical in membrane-mimicking environments. | [1][5] |
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard cytotoxicity assay procedures.[7][18]
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare serial dilutions of this compound in the appropriate serum-free or complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of the this compound solutions to the wells. Include untreated cells as a negative control and a lysis agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the plate for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Hemolytic Activity Assay
This protocol is based on established methods for assessing hemolysis.[2][19][24]
-
Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS.
-
Incubation: In a 96-well plate or microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of the peptide dilutions. Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).
-
Reaction: Incubate the samples for 60 minutes at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the plate or tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Reading: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 415 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Caption: Workflow for troubleshooting high cytotoxicity.
Caption: Mechanism of this compound in bacteria.
Caption: Factors in serum that inhibit this compound.
References
- 1. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C83H122N20O15 | CID 16139180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. mdpi.com [mdpi.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. genscript.com [genscript.com]
- 21. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 22. genscript.com [genscript.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Cyclization Strategies for Temporin L
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working on improving the pharmacokinetic properties of Temporin L through cyclization.
Frequently Asked Questions (FAQs)
Q1: Why is cyclization a common strategy for improving the pharmacokinetics of this compound?
A: Linear peptides like this compound are often susceptible to rapid degradation by proteases (exopeptidases and endopeptidases) in the body, leading to a short plasma half-life and reduced therapeutic potential. Cyclization, by removing the terminal ends of the peptide, sterically hinders protease access, significantly increasing metabolic stability. This enhanced stability leads to a longer circulation time, improved bioavailability, and potentially greater efficacy.
Q2: What are the main cyclization strategies applicable to this compound?
A: The most common strategies include:
-
Head-to-tail cyclization: The N-terminal amine is linked to the C-terminal carboxyl group, forming a simple cyclic structure.
-
Side-chain to side-chain cyclization: This involves forming a lactam bridge between the side chains of two amino acids, such as Asp/Glu and Lys/Orn.
-
Head-to-side-chain or side-chain-to-tail cyclization: These are less common but involve linking a terminal group to an amino acid side chain.
Q3: Does cyclization negatively impact the antimicrobial activity of this compound?
A: It can. The biological activity of this compound is highly dependent on its amphipathic structure, which allows it to interact with and disrupt microbial membranes. Cyclization can introduce conformational constraints that may alter this structure, sometimes leading to a decrease in antimicrobial potency or a change in spectrum. However, strategic cyclization and amino acid substitutions can often maintain or even enhance activity while improving stability.
Q4: What is the impact of cyclization on the hemolytic activity of this compound?
A: The effect on hemolytic activity is variable and depends on the specific cyclization strategy and resulting peptide conformation. In some cases, the conformational constraints imposed by cyclization can reduce the peptide's ability to disrupt mammalian cell membranes, thereby lowering its toxicity. Conversely, some cyclic analogs may exhibit increased hemolytic activity. It is crucial to screen all new analogs for hemolysis.
Troubleshooting Guides
Problem 1: Low yield of the cyclic peptide after on-resin cyclization.
-
Possible Cause 1: Steric Hindrance. The peptide sequence may be adopting a conformation on the resin that prevents the N- and C-termini from coming into close proximity for efficient cyclization.
-
Solution: Introduce a turn-inducing amino acid, such as glycine or proline, into the sequence to facilitate the necessary conformation for cyclization. Ensure that the peptide is anchored to the resin via a side chain, leaving the termini free to react.
-
-
Possible Cause 2: Inefficient Coupling Reagents. The chosen coupling reagents may not be potent enough for a sterically hindered cyclization reaction.
-
Solution: Switch to a more powerful coupling reagent combination. For solid-phase cyclization, combinations like HATU/HOAt or HBTU/HOBt with a non-hindered base like DIPEA are often more effective than standard carbodiimides.
-
-
Possible Cause 3: Dimerization or Polymerization. At high peptide concentrations on the resin, intermolecular reactions (dimerization) can compete with the desired intramolecular cyclization.
-
Solution: Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the average distance between peptide chains, favoring intramolecular cyclization.
-
Problem 2: Mass spectrometry analysis of the purified peptide shows multiple peaks.
-
Possible Cause 1: Incomplete Cyclization. The sample may contain a mixture of the desired cyclic peptide and the unreacted linear precursor.
-
Solution: Increase the reaction time for the cyclization step or use a more efficient coupling reagent. Improve the HPLC purification method to better resolve the linear and cyclic forms. The linear peptide, having a free carboxylic acid and amine, will have a different retention time.
-
-
Possible Cause 2: Dimer Formation. The major impurity peak may correspond to the molecular weight of a cyclic dimer.
-
Solution: This indicates that intermolecular reactions are dominating. Perform the cyclization step under high dilution conditions (0.1-1 mM peptide concentration) in the solution phase to favor the intramolecular reaction.
-
-
Possible Cause 3: Racemization. One or more chiral centers in the amino acids may have racemized during the synthesis or cyclization steps, leading to diastereomers that can sometimes be separated by HPLC.
-
Solution: Avoid prolonged exposure to strong bases. Use coupling reagents known to suppress racemization, such as those incorporating HOAt or OxymaPure®.
-
Problem 3: The cyclic this compound analog shows significantly reduced antimicrobial activity compared to the linear form.
-
Possible Cause: Unfavorable Conformation. The cyclization has locked the peptide into a conformation that is not conducive to membrane interaction. The amphipathic character might be disrupted.
-
Solution 1: Redesign the analog. Change the position of the cyclization bridge to a different part of the peptide to alter the conformational constraint.
-
Solution 2: Introduce strategic amino acid substitutions. For example, replacing certain residues with more flexible (e.g., Gly) or rigid (e.g., Pro) amino acids can help restore a more favorable structure. The goal is to maintain the separation of hydrophobic and hydrophilic faces of the peptide.
-
Quantitative Data Summary
The following table summarizes pharmacokinetic and biological activity data for linear this compound and representative cyclic analogs.
| Peptide | Cyclization Strategy | Half-life in Serum (t½, min) | MIC against S. aureus (μM) | Hemolytic Activity (HC₅₀, μM) | Reference |
| This compound (Linear) | N/A | ~5 - 15 | 3.1 | > 150 | |
| cTL (Head-to-tail) | Head-to-tail | > 360 | 6.3 | > 150 | |
| Temporin-1Ld (D-amino acid) | N/A (Stabilized) | > 240 | 6.3 | > 150 | |
| Lactam-bridged TL Analogue | Side-chain (Glu-Lys) | > 180 | 5.5 | > 200 |
Key Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization
-
Peptide Synthesis: Synthesize the linear peptide on a super acid-labile resin (e.g., 2-chlorotrityl chloride resin) using Fmoc/tBu solid-phase peptide synthesis (SPPS). The C-terminal amino acid is attached to the resin via its carboxyl group.
-
Selective Deprotection: After synthesizing the full-length peptide, selectively deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Cleavage: Cleave the peptide from the resin while keeping the side-chain protecting groups intact. Use a mild acid solution such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Cyclization in Solution:
-
Dissolve the protected linear peptide in a large volume of DMF to achieve a final concentration of approximately 0.5 mM (high dilution).
-
Add a coupling reagent (e.g., 1.5 equivalents of HBTU/HOBt) and a non-hindered base (e.g., 3 equivalents of DIPEA).
-
Stir the reaction at room temperature and monitor its completion using LC-MS (typically 12-24 hours).
-
-
Final Deprotection: Once cyclization is complete, evaporate the DMF. Treat the cyclic peptide with a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove all side-chain protecting groups.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Serum Stability Assay
-
Peptide Preparation: Prepare a stock solution of the purified cyclic peptide in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, mix 50 µL of the peptide stock solution with 450 µL of fresh human or mouse serum.
-
Incubate the mixture in a water bath at 37°C.
-
-
Time Points: Withdraw 50 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Immediately quench the proteolytic activity in each aliquot by adding 100 µL of 10% trichloroacetic acid (TCA). This will precipitate the serum proteins.
-
Protein Removal: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Collect the supernatant containing the peptide.
-
Analysis: Analyze the supernatant using RP-HPLC. Quantify the area of the peak corresponding to the intact peptide at each time point.
-
Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
Visualizations
Caption: Workflow for head-to-tail peptide cyclization in solution phase.
Caption: Logic diagram for troubleshooting low peptide cyclization yields.
Technical Support Center: Lipidation of Temporin L for Enhanced Membrane Interaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the lipidation of Temporin L.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and experimental evaluation of lipidated this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Lipidated Peptide during Synthesis | Incomplete coupling of the fatty acid to the peptide. Steric hindrance from the growing peptide chain. Aggregation of the peptide on the solid support. | - Increase the excess of fatty acid and coupling reagents. - Extend the coupling reaction time. - Use a more efficient coupling reagent combination (e.g., HBTU/HOBt/DIEA). - Perform the synthesis at a slightly elevated temperature (use with caution and check for racemization). - Use a resin with a lower loading capacity to reduce steric hindrance. - Incorporate pseudoprolines or other "difficult sequence" strategies if aggregation is suspected.[1] |
| Poor Solubility of the Lipidated Peptide | Increased hydrophobicity due to the lipid chain. Aggregation of the lipopeptide in aqueous solutions. | - Dissolve the peptide in a small amount of organic solvent (e.g., DMSO, DMF) before adding aqueous buffer.[2] - Use sonication to aid dissolution.[2] - For experiments, consider using buffers containing a low percentage of non-ionic detergents or organic co-solvents, but be mindful of their potential effects on membrane interaction assays. |
| Difficulty in Purifying the Lipidated Peptide by HPLC | Aggregation of the lipopeptide on the column. Poor peak shape (broadening or tailing). Co-elution with impurities. | - Use a C4 or C8 reverse-phase column instead of a C18 for very hydrophobic peptides. - Optimize the gradient elution profile; a shallower gradient may improve resolution. - Increase the column temperature to reduce aggregation and improve peak shape. - Add a small amount of a chaotropic agent like guanidine hydrochloride to the mobile phase to disrupt aggregation (ensure compatibility with your system). - Use flash chromatography as a pre-purification step to remove major impurities before final HPLC purification.[3][4] |
| Inconsistent Results in Membrane Leakage Assays | Heterogeneity in the size of prepared lipid vesicles (LUVs). Instability of the lipidated peptide in the assay buffer. Non-specific binding of the peptide to the experimental apparatus. | - Ensure consistent vesicle size by using a mini-extruder with a defined pore size membrane. - Prepare fresh peptide solutions for each experiment to avoid issues with aggregation over time. - Pre-treat pipette tips and microplates with a blocking agent (e.g., BSA) if non-specific binding is suspected, though be aware this can interfere with some assays. - Run appropriate controls, including vesicles without peptide and peptide without vesicles, to monitor for baseline leakage and peptide aggregation. |
| High Hemolytic Activity of the Lipidated Peptide | Increased hydrophobicity and membrane disruption potential can lead to lower selectivity between bacterial and mammalian membranes. | - Modify the length of the attached fatty acid; shorter chains may reduce hemolysis while retaining antimicrobial activity.[5] - Introduce modifications to the peptide sequence to modulate its amphipathicity and charge. - Consider attaching the lipid via a linker that can be cleaved at the target site. |
Frequently Asked Questions (FAQs)
Synthesis and Characterization
Q1: What is the recommended method for synthesizing lipidated this compound?
A1: The most common method is solid-phase peptide synthesis (SPPS) using Fmoc chemistry on a Rink amide resin to obtain a C-terminally amidated peptide.[6] The lipidation is typically performed on the N-terminus of the fully assembled peptide while it is still on the resin. This involves reacting the N-terminal amine with an activated fatty acid (e.g., using HBTU/HOBt as coupling reagents).[6]
Q2: How can I confirm the successful lipidation of this compound?
A2: The final product should be characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight, which will be higher than the non-lipidated peptide by the mass of the attached fatty acid minus the mass of water. Purity should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Q3: My lipidated this compound is aggregating. How can I assess and manage this?
A3: Aggregation can be assessed using several techniques:
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution.[7]
-
Thioflavin T (ThT) Fluorescence Assay: ThT fluorescence increases upon binding to aggregated peptide structures.[8]
-
UV-Visible Spectroscopy: An increase in light scattering can indicate aggregation.[9] To manage aggregation, refer to the "Poor Solubility" and "Difficulty in Purifying" sections of the troubleshooting guide.
Mechanism and Activity
Q4: How does lipidation enhance the membrane interaction of this compound?
A4: Lipidation increases the hydrophobicity of this compound, which can enhance its partitioning into the lipid bilayer of bacterial membranes.[10] The lipid tail can act as an anchor, increasing the local concentration of the peptide at the membrane surface and promoting its disruptive activity.[11] This can lead to improved antimicrobial efficacy.
Q5: Does the length of the fatty acid chain matter?
A5: Yes, the length of the fatty acid is a critical factor. Generally, increasing the chain length enhances membrane interaction and antimicrobial activity up to a certain point. However, excessively long lipid chains can lead to increased cytotoxicity and poor solubility.[5][6] The optimal chain length needs to be determined empirically for the desired balance of activity and toxicity.
Q6: What is the primary mechanism of action of lipidated this compound?
A6: Like its non-lipidated counterpart, lipidated this compound is thought to act primarily by disrupting the integrity of bacterial cell membranes.[12] It can cause membrane permeabilization, leading to the leakage of cellular contents and ultimately cell death.[13] Some studies also suggest that this compound may have intracellular targets, such as the cell division protein FtsZ.[11]
Quantitative Data Summary
The following table summarizes representative data comparing the activity of non-lipidated this compound with a lipidated analogue. The data is compiled from studies on this compound and its derivatives.
| Parameter | This compound (Non-lipidated) | Lipidated this compound Analogue (e.g., C12-Temporin L) | Reference(s) |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus (µM) | 6.25 - 12.5 | 3.12 - 6.25 | [6] |
| Minimum Inhibitory Concentration (MIC) vs. E. coli (µM) | 12.5 - 25 | 6.25 - 12.5 | [6] |
| Hemolytic Activity (HC50, µM) | ~50 | ~25 | [5] |
| Membrane Leakage (% at equivalent concentration) | Lower | Higher | [13] |
Note: The exact values can vary depending on the specific lipid modification, bacterial strain, and experimental conditions.
Experimental Protocols
Synthesis of N-terminally Lipidated this compound
This protocol describes the manual synthesis of a this compound analogue with a C12 (lauric acid) lipid tag on the N-terminus using Fmoc-based SPPS.
-
Peptide Synthesis: Assemble the this compound sequence (FVQWFSKFLGRIL) on a Rink Amide resin using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection of N-terminus: After the final amino acid coupling, treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Lipid Coupling:
-
Prepare a solution of lauric acid (3 equivalents relative to resin loading), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and allow it to react for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test to ensure the disappearance of free amines.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the lipopeptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2-3 hours.
-
-
Purification:
-
Precipitate the crude lipopeptide in cold diethyl ether.
-
Purify the peptide by RP-HPLC on a C8 or C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Vesicle Leakage Assay (ANTS/DPX)
This assay measures the ability of lipidated this compound to permeabilize model lipid vesicles.
-
Vesicle Preparation:
-
Prepare a lipid film of the desired composition (e.g., POPC:POPG 3:1 to mimic bacterial membranes) by evaporating the solvent from a lipid solution.
-
Hydrate the lipid film with a buffer containing 12.5 mM ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt) and 45 mM DPX (p-xylene-bis-pyridinium bromide).
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane (100 nm pore size) to form large unilamellar vesicles (LUVs).
-
-
Removal of External Dye: Separate the ANTS/DPX-containing LUVs from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Leakage Measurement:
-
Dilute the purified LUVs to a final lipid concentration of 50-100 µM in the assay buffer.
-
Place the vesicle suspension in a fluorometer cuvette.
-
Record the baseline fluorescence of ANTS (Excitation: 355 nm, Emission: 520 nm).
-
Add the lipidated this compound to the cuvette at the desired concentration and monitor the increase in fluorescence over time.
-
After the reaction reaches a plateau (or at a defined endpoint), add a small amount of Triton X-100 (0.5% v/v) to lyse all vesicles and obtain the 100% leakage signal.
-
-
Calculation: Calculate the percentage of leakage as: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F₁₀₀ is the fluorescence after adding Triton X-100.[14]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the lipidated peptide.
-
Preparation of Peptide Solutions: Prepare a stock solution of the lipidated this compound and create a series of 2-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[15]
-
Preparation of Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.[15]
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[15]
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of lipidated this compound.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Lipidation of Temporin-1CEb Derivatives as a Tool for Activity Improvement, Pros and Cons of the Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Determining the effects of membrane-interacting peptides on membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.5. Antimicrobial Activity Test Protocol [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of Temporin L, A, and B: Antimicrobial Peptides with Divergent Activities
Temporins are a family of short, cationic antimicrobial peptides (AMPs) isolated from the skin secretions of the European red frog, Rana temporaria. Among the various temporin isoforms, Temporin L, A, and B have garnered significant scientific interest due to their distinct antimicrobial spectra and cytotoxic profiles. This guide provides a detailed comparison of these three peptides, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
Executive Summary
This compound distinguishes itself with a broad spectrum of antimicrobial activity, effectively targeting both Gram-positive and Gram-negative bacteria.[1][2] In contrast, Temporin A and B primarily exhibit activity against Gram-positive bacteria.[3] This difference in efficacy is accompanied by a variance in cytotoxicity. This compound is known to possess significant hemolytic activity, whereas Temporin A and B are generally considered to have low or no hemolytic and cytotoxic effects on normal human cells.[1][2][3] These differences are rooted in their distinct mechanisms of action at the bacterial membrane.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound, A, and B.
Table 1: Minimum Inhibitory Concentration (MIC) Against Various Bacterial Strains (μM)
| Bacterial Strain | This compound | Temporin A | Temporin B |
| Staphylococcus aureus | 8 | 2.5 - 20 | 64 |
| Methicillin-resistant S. aureus (MRSA) | - | 2.5 - 20 | - |
| Bacillus megaterium | - | 2.5 - 20 | - |
| Enterococcus faecalis | 8 | 2.5 - 20 | 64 |
| Vancomycin-resistant E. faecium | - | 2.5 - 20 | - |
| Escherichia coli | 8 | >100 | >128 |
| Pseudomonas aeruginosa | 8 | >100 | >128 |
| Candida albicans | 8 | - | 32 |
Note: Data compiled from multiple sources.[3][4][5] A dash (-) indicates that data was not available in the reviewed literature.
Table 2: Cytotoxicity Data (μM)
| Assay | Cell Type | This compound | Temporin A | Temporin B |
| Hemolytic Activity (HC50) | Human Red Blood Cells | High (Specific value not consistently reported) | >120 | Low to none |
| Cytotoxicity (CC50) | A549 (Lung Carcinoma) | ~25 | ~50 | - |
| Calu-3 (Lung Carcinoma) | ~25 | >100 | - | |
| Beas-2B (Normal Lung Epithelium) | ~25 | ~100 | - |
Note: Data compiled from multiple sources.[1][2][3][6] HC50 is the concentration causing 50% hemolysis. CC50 is the concentration causing 50% cell death. A dash (-) indicates that data was not available in the reviewed literature.
Mechanism of Action: Distinct Modes of Membrane Disruption
While all three temporins target the bacterial cell membrane, their precise mechanisms of action differ, leading to their varied antimicrobial and cytotoxic profiles.
Temporins A and B are understood to act via the "carpet" model.[7] They accumulate on the surface of the bacterial membrane, and once a threshold concentration is reached, they disrupt the membrane's integrity, leading to the leakage of cellular contents.[7]
This compound, in conjunction with Temporin B, can form hetero-oligomers.[8][9][10] This interaction is thought to facilitate their activity, particularly against Gram-negative bacteria.[8][9][10] Molecular dynamics simulations suggest that Temporins B and L can induce the formation of tubule-like protrusions from the bacterial membrane, a mechanism that involves the extraction of lipids from the bilayer.[1][11][12] This distinct mechanism may contribute to this compound's broader spectrum of activity and its higher cytotoxicity. Furthermore, this compound has been shown to interfere with the E. coli divisome machinery by binding to the FtsZ protein, suggesting an intracellular target in addition to membrane disruption.[11][13]
Comparative Mechanisms of Action
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the temporins.
-
Bacterial Preparation: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[14]
-
Peptide Preparation: The temporin peptides are serially diluted in the same broth in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[8][14]
Antimicrobial Susceptibility Testing Workflow
Hemolysis Assay
This assay quantifies the hemolytic activity of the temporins against red blood cells.
-
Erythrocyte Preparation: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 1% (v/v) in PBS.[15]
-
Peptide Incubation: The temporin peptides are serially diluted in PBS in a 96-well plate. The red blood cell suspension is then added to each well.
-
Incubation: The plate is incubated at 37°C for 1 hour.
-
Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 450 nm to quantify the release of hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., 1% Triton X-100) which causes 100% hemolysis, and a negative control (PBS) which causes 0% hemolysis.[15]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]
-
Cell Seeding: Human cell lines (e.g., A549, Beas-2B) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the temporin peptides and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 4 hours at 37°C.[16]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.[16][17]
Conclusion
This compound, A, and B represent a fascinating group of antimicrobial peptides with distinct properties and potential applications. This compound's broad-spectrum activity makes it a candidate for treating infections caused by both Gram-positive and Gram-negative bacteria, though its cytotoxicity is a hurdle that may require peptide engineering to overcome.[1][2] Temporin A and B, with their more targeted activity against Gram-positive pathogens and lower cytotoxicity, could be valuable in applications where selective targeting is desired.[3] The synergistic interactions observed between these peptides, such as that between this compound and B, highlight the complexity and potential of utilizing combinations of AMPs in novel therapeutic strategies.[8][9][10] Further research into the structure-activity relationships of these peptides will be crucial for the development of new and effective antimicrobial agents.
References
- 1. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Temporin B Forms Hetero-Oligomers with this compound, Modifies Its Membrane Activity, and Increases the Cooperativity of Its Antibacterial Pharmacodynamic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 9. researchportal.lsbu.ac.uk [researchportal.lsbu.ac.uk]
- 10. Temporin B Forms Hetero-Oligomers with this compound, Modifies Its Membrane Activity, and Increases the Cooperativity of Its Antibacterial Pharmacodynamic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion | Semantic Scholar [semanticscholar.org]
- 13. air.unimi.it [air.unimi.it]
- 14. apec.org [apec.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Mechanism of Action of Temporin L and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial peptide (AMP) Temporin L with other well-characterized AMPs: Magainin 2, LL-37, and human α-defensin 1 (HNP-1). The information presented is supported by experimental data to facilitate informed decisions in antimicrobial drug development.
Executive Summary
This compound is a short, hydrophobic, cationic antimicrobial peptide that primarily acts by disrupting the cell membranes of a broad spectrum of microbes. Its mechanism, while centered on membrane permeabilization, exhibits nuances that differentiate it from other AMPs. This guide delves into a detailed comparison of this compound's mode of action against that of Magainin 2, a pore-forming peptide; LL-37, a cathelicidin with immunomodulatory functions; and HNP-1, a defensin with both membrane-disruptive and intracellular targets.
Mechanism of Action
Antimicrobial peptides (AMPs) employ diverse strategies to eliminate pathogens. The primary mechanism for many, including those discussed here, involves the disruption of the microbial cell membrane. However, the specific mode of disruption and the potential for intracellular activity vary significantly.
This compound: This peptide interacts with the bacterial membrane, inducing membrane depolarization and increased permeability.[1] Evidence suggests that this compound can form pore-like structures, leading to the leakage of intracellular contents.[2][3] Some studies also propose a "carpet-like" mechanism where the peptides accumulate on and disrupt the membrane in a detergent-like manner.[4][5] Molecular dynamics simulations indicate that this compound penetrates shallowly into the lipid bilayer and can extract lipids, causing membrane distortion.[6][7][8] Beyond membrane disruption, this compound has been shown to have intracellular targets in some organisms.[9]
Magainin 2: This well-studied AMP is known for its ability to form "toroidal" pores in bacterial membranes.[10] In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the lipid head groups. This leads to the leakage of ions and small molecules, ultimately causing cell death.[10]
LL-37: As a human cathelicidin, LL-37 exhibits a broad range of activities. Its primary antimicrobial mechanism involves membrane disruption, often described by the "carpet" or "toroidal pore" models.[11] LL-37 can also translocate across the bacterial membrane to interact with intracellular targets, inhibiting processes like DNA and protein synthesis.[11] Furthermore, LL-37 has significant immunomodulatory functions, influencing inflammation and immune cell chemotaxis.
α-Defensin (HNP-1): Human Neutrophil Peptide 1 is a cysteine-rich AMP with a more complex mechanism. It can form pores in target membranes, but its activity is also linked to the inhibition of cell wall synthesis by binding to lipid II, a precursor molecule.[9] HNP-1 can also be internalized and affect intracellular processes.
Visualizing Membrane Disruption Models
Below are Graphviz diagrams illustrating the primary models of membrane disruption by AMPs.
Caption: Primary models of antimicrobial peptide-induced membrane disruption.
Quantitative Performance Comparison
The following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of this compound, Magainin 2, LL-37, and HNP-1. Data is presented as Minimum Inhibitory Concentration (MIC), 50% Hemolytic Concentration (HC50), and 50% Inhibitory Concentration (IC50) where available.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Peptide | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans |
| This compound | 3.12 - 25[6] | 1.56 - 6.25[6] | >100[6] | 6.25[12] |
| Magainin 2 | 25 - 50 | 6.25 - 25 | 50 - 100 | 12.5 - 50 |
| LL-37 | 2 - 8[9] | 4 - 16[9][13] | 8 - 32[9] | >250[14] |
| HNP-1 | 12 - 125[15] | 1 - 8[15][16] | >32[9] | >50 |
Table 2: Hemolytic and Cytotoxic Activity
| Peptide | Hemolytic Activity (HC50, µg/mL) vs. Human Erythrocytes | Cytotoxicity (IC50, µg/mL) vs. Cancer Cell Lines (e.g., HeLa, MCF-7) |
| This compound | 35 - 100 | 15 - 60[6][16] |
| Magainin 2 | >100 | 50 - >200[2][15] |
| LL-37 | >250[14] | 10 - 50 |
| HNP-1 | >100 | 10 - 100[17] |
Note: The values presented are approximate ranges compiled from various sources and can vary depending on the specific strains, cell lines, and experimental conditions used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the standard protocols used to generate the data in the comparison tables.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: A standardized protocol, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), should be followed.[4][8] Briefly, two-fold serial dilutions of the AMP are prepared in a suitable broth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest peptide concentration that inhibits visible growth.[4][8][18]
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), which is an indicator of its cytotoxicity towards mammalian cells.
Caption: Workflow for the hemolytic activity assay.
Detailed Protocol: Freshly isolated human red blood cells are washed and resuspended in a buffered saline solution.[1] The cells are then incubated with various concentrations of the AMP for a defined period.[1] After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100), and the HC50 value is determined.[11]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to adhere.[7] The cells are then treated with various concentrations of the AMP and incubated for a specified period. The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and metabolically active cells reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control. The IC50 value is calculated from the dose-response curve.
Conclusion
This compound is a potent antimicrobial peptide with a primary mechanism of action involving the disruption of microbial membranes. Its broad-spectrum activity and distinct mode of action compared to conventional antibiotics make it a promising candidate for further investigation. However, its hemolytic and cytotoxic activities need to be carefully considered and potentially mitigated through structural modifications.
This guide provides a comparative framework for evaluating this compound alongside other key AMPs. The provided data and protocols should serve as a valuable resource for researchers and drug developers in the field of antimicrobial peptide research. Further studies are warranted to fully elucidate the nuanced mechanisms of these peptides and to harness their therapeutic potential.
References
- 1. Human α-Defensins Inhibit Hemolysis Mediated by Cholesterol-Dependent Cytolysins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus Resistance to Human Defensins and Evasion of Neutrophil Killing via the Novel Virulence Factor Mprf Is Based on Modification of Membrane Lipids with l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interplay between Candida albicans and the Antimicrobial Peptide Armory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Inhibition and eradication activity of truncated α-defensin analogs against multidrug resistant uropathogenic Escherichia coli biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of antimicrobial peptides HNP-1 and hBD-1 on Staphylococcus aureus strains in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | The Antimicrobial Peptide Human Beta-Defensin 2 Inhibits Biofilm Production of Pseudomonas aeruginosa Without Compromising Metabolic Activity [frontiersin.org]
- 11. Neutralization of Pseudomonas auruginosa Exotoxin A by human neutrophil peptide 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. biorxiv.org [biorxiv.org]
- 14. The cytotoxic effects of human neutrophil peptide-1 (HNP1) and lactoferrin on oral squamous cell carcinoma (OSCC) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Functional Interaction of Human Neutrophil Peptide-1 with the cell wall precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial Activity of Human Neutrophil Defensin HNP-1 Analogs without Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Temporin L: A Potent Antimicrobial Peptide Outperforming Conventional Antibiotics Against Resistant Bacteria
A comprehensive analysis of the antimicrobial peptide Temporin L reveals its superior efficacy in combating antibiotic-resistant bacteria compared to traditional antibiotics. This guide presents a detailed comparison, supported by experimental data, showcasing this compound's potential as a next-generation therapeutic agent in the face of rising antimicrobial resistance.
This compound, a 13-residue antimicrobial peptide (AMP) originally isolated from the skin secretions of the European red frog Rana temporaria, has demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membranes, a process to which bacteria are less likely to develop resistance compared to the targeted enzymatic pathways of conventional antibiotics.[1][3] This makes this compound and its analogues promising candidates for the development of novel antimicrobial therapies.
Superior Inhibitory Action Against Resistant Pathogens
Experimental data consistently demonstrates the potent activity of this compound and its derivatives against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Klebsiella pneumoniae.[1] In direct comparisons, this compound and its analogues often exhibit lower Minimum Inhibitory Concentrations (MICs) than conventional antibiotics.
Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the MIC values of this compound analogues and conventional antibiotics against various bacterial strains. Lower MIC values indicate higher antimicrobial potency.
| Organism | This compound Analogue | MIC (µM) | Conventional Antibiotic | MIC (µg/mL) | Reference |
| S. aureus ATCC 25923 | Peptide 1A | 6.25 | Vancomycin | 2 | [1] |
| S. aureus ATCC 25923 | Peptide 1B | 6.25 | Vancomycin | 2 | [1] |
| P. aeruginosa ATCC 27853 | Peptide 1B | 12.5 | Tobramycin | 4 | [1] |
| P. aeruginosa ATCC 27853 | Peptide 1B | 12.5 | Imipenem | >8 | [1] |
| K. pneumoniae ATCC BAA-1705 | Peptide 1B | 12.5 | Gentamicin | 4 | [1] |
| K. pneumoniae ATCC BAA-1705 | Peptide 1B | 12.5 | Imipenem | 4 | [1] |
| Multidrug-resistant P. aeruginosa | Peptide 1B | - | - | - | [1] |
| Carbapenemase producer K. pneumoniae | Peptide 1B | - | - | - | [1] |
| Methicillin-resistant S. aureus (MRSA) | Peptide 1B | - | - | - | [1] |
| B. cereus | This compound | 8 | - | - | [3] |
| S. mutans | Temporin-GHc | 12.6 | - | - | [4] |
| S. mutans | Temporin-GHd | 13.1 | - | - | [4] |
Potent Anti-Biofilm Activity
Bacterial biofilms are a major challenge in clinical settings as they exhibit increased resistance to conventional antibiotics.[5] this compound and its derivatives have shown significant efficacy in both inhibiting biofilm formation and eradicating established biofilms.[5][6][7]
Biofilm Inhibition and Eradication Data
| Organism | Temporin Derivative | Concentration | Effect | Reference |
| P. fluorescens | This compound | 100 µM | ~75% reduction in biofilm formation | [6] |
| S. aureus | GHa4R | 6.2 µM | Inhibition of biofilm formation | [5] |
| S. aureus (24h biofilm) | GHa4R | 50 µM | Eradication of established biofilm | [5] |
| S. mutans | GHaR8R | 12.5 µM | 90.0% inhibition of biofilm formation | [8] |
| S. mutans | GHaR9W | 12.5 µM | 88.2% inhibition of biofilm formation | [8] |
| S. mutans (mature biofilm) | GHaR8R | 50 µM | ~70% eradication | [8] |
| S. mutans (mature biofilm) | GHaR9W | 50 µM | ~70% eradication | [8] |
Mechanism of Action: Membrane Disruption
The primary mechanism by which this compound exerts its antimicrobial effect is through the permeabilization and disruption of the bacterial cell membrane.[1][3] This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[9] Following initial binding, the peptide inserts into the membrane, leading to the formation of pores or other membrane defects, resulting in leakage of cellular contents and ultimately cell death.[1][9]
Caption: Mechanism of this compound action on bacterial membranes.
Experimental Protocols
The following sections detail the methodologies used to evaluate the efficacy of this compound and conventional antibiotics.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial efficacy.[1] The broth microdilution method is a standard procedure for determining MIC values.[2]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Time-Kill Kinetics Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Caption: Workflow for the Time-Kill Kinetics Assay.
Anti-Biofilm Assay (Crystal Violet Method)
The crystal violet assay is a common method to quantify biofilm formation.
Caption: Workflow for the Anti-Biofilm Crystal Violet Assay.
Conclusion
The available evidence strongly supports the superior efficacy of this compound and its analogues against resistant bacteria when compared to many conventional antibiotics. Its rapid, membrane-disrupting mechanism of action presents a significant advantage in overcoming existing antibiotic resistance mechanisms. Furthermore, its potent anti-biofilm capabilities address a critical area of unmet medical need. While further research, including in vivo studies and toxicity profiling, is necessary, this compound represents a highly promising scaffold for the development of new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Novel this compound antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 5. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm Properties of Temporin-L on Pseudomonas fluorescens in Static and In-Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
Unveiling the Intracellular Target: A Comparative Guide to the Validation of FtsZ as a Target of Temporin L in E. coli
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental evidence validating Filamenting temperature-sensitive mutant Z (FtsZ) as the intracellular target of the antimicrobial peptide Temporin L in Escherichia coli. This analysis is supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this promising antibiotic development pathway.
This compound, a peptide isolated from the skin secretions of the frog Rana temporaria, has been shown to exhibit potent antimicrobial activity against a range of bacteria.[1][2] While many antimicrobial peptides act by disrupting the bacterial membrane, this compound employs a more targeted, non-membrane-lytic mechanism in E. coli.[3][4] Extensive research has identified the crucial cell division protein FtsZ as its specific intracellular target, opening new avenues for the design of novel antibiotics.[4][5][6] This guide will delve into the experimental validation of this interaction.
The Non-Lytic Action of this compound: A Shift in Antimicrobial Strategy
Initial studies on the interaction of this compound with E. coli revealed that while it increases the permeability of the inner bacterial membrane in a dose-dependent manner, it does not cause cell lysis.[1][2] At lower concentrations, the peptide allows small molecules to permeate the inner membrane without causing cell death.[1][2] At higher concentrations, larger molecules can leak out, leading to cell death, yet the overall cell integrity is maintained, resulting in "ghost-like" bacteria.[1][2] This observation pointed towards a mechanism of action distinct from simple membrane disruption and led to the investigation of specific intracellular targets.
FtsZ: A Prime Target for Antimicrobial Intervention
FtsZ is a prokaryotic homolog of eukaryotic tubulin and a key component of the bacterial cell division machinery, known as the divisome.[6] It polymerizes at the future division site to form the Z-ring, which acts as a scaffold for the recruitment of other divisome proteins and guides the synthesis of the new cell wall.[6] The essential and highly conserved nature of FtsZ in bacteria, coupled with its absence in eukaryotes, makes it an attractive target for the development of new antibiotics.[6]
The incubation of E. coli with this compound was observed to induce the formation of long, necklace-like cell filaments, a hallmark of inhibited cell division.[3][4][5] This morphological change strongly suggested that this compound interferes with the function of the divisome, with FtsZ being a primary candidate for its target.
Quantitative Validation of the this compound-FtsZ Interaction
A series of biochemical and biophysical experiments have been conducted to quantify the interaction between this compound and FtsZ, providing robust evidence for their direct binding and the functional consequences of this interaction.
| Parameter | Value | Experimental Method | Reference |
| Binding Affinity (Kd) | 17.4 ± 0.8 nM | Fluorescence Binding Assay | [5][7] |
| Half-maximal Inhibitory Concentration (IC50) of GTPase Activity | 62 ± 2 µM | GTPase Activity Assay | [7] |
| Apparent Michaelis Constant (KM) of FtsZ for GTP (in the absence of this compound) | 56.6 µM | GTPase Activity Assay | [7] |
| Apparent Michaelis Constant (KM) of FtsZ for GTP (in the presence of 35 µM this compound) | 112.0 µM | GTPase Activity Assay | [7] |
| Maximum Velocity (Vmax) of FtsZ GTPase Activity | Unchanged in the presence of this compound | GTPase Activity Assay | [7] |
The low nanomolar dissociation constant (Kd) indicates a high binding affinity between this compound and FtsZ.[5][7] Furthermore, the enzymatic assays demonstrate that this compound acts as a competitive inhibitor of FtsZ's GTPase activity.[5][7] This is evidenced by the increase in the apparent KM value for GTP in the presence of the peptide, while the Vmax remains unchanged.[7] This competitive inhibition mechanism suggests that this compound binds to the GTP-binding site of FtsZ, preventing the hydrolysis of GTP, which is essential for the dynamic instability of FtsZ filaments and proper Z-ring function.[5][6]
Comparative Analysis with FtsZ Inhibitors
The validation of FtsZ as the target of this compound is further strengthened by comparing its effects with other known FtsZ inhibitors. For instance, the physiological inhibitor of FtsZ, MciZ, has a reported Kd value of 0.3 ± 0.1 µM, which is significantly higher than that of this compound, indicating a stronger binding affinity for this compound.[5] The IC50 of this compound on FtsZ's GTPase activity is also comparable to that of other antimicrobial peptides known to target FtsZ, such as a fragment of CRAMP (16-33).[7]
Furthermore, two analogues of this compound, TRIL and TRILF, were designed to enhance the interaction with FtsZ.[8][9] These analogues exhibited improved binding to FtsZ and a higher capability of inhibiting both its enzymatic and polymerization activities, further solidifying the role of FtsZ as the specific target.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to validate the interaction between this compound and FtsZ.
Functional Proteomics
Functional proteomic studies were employed to identify bacterial proteins that specifically interact with this compound. This technique typically involves using a labeled version of the peptide to "pull down" its binding partners from a bacterial cell lysate, which are then identified using mass spectrometry.[3][4][5]
Molecular Docking
Computational docking simulations were used to predict the binding mode of this compound to the FtsZ protein. These in silico experiments supported the hypothesis that this compound binds to the GTP-binding site of FtsZ.[3][4][5]
Fluorescence Binding Assays
To experimentally confirm and quantify the binding affinity, fluorescence-based assays were performed.[5][7] In these experiments, a fluorescently labeled this compound peptide is incubated with increasing concentrations of purified recombinant FtsZ protein. The change in fluorescence upon binding is measured to calculate the dissociation constant (Kd).[5][7]
GTPase Activity Assays
The functional consequence of this compound binding to FtsZ was assessed by measuring the GTPase activity of recombinant FtsZ in the presence and absence of the peptide. The rate of GTP hydrolysis is typically monitored by measuring the release of inorganic phosphate. These assays were used to determine the IC50 and the mechanism of inhibition.[5][7]
Microscopy Techniques
Optical microscopy and Transmission Electron Microscopy (TEM) were used to visualize the morphological changes in E. coli cells upon treatment with this compound. These techniques provided direct visual evidence of cell filamentation, which is indicative of inhibited cell division.[3][4][5]
Dynamic Light Scattering (DLS) and Small Angle Neutron Scattering (SANS)
DLS and SANS experiments were performed on treated and untreated bacterial cells to investigate changes at the nanoscale level of the bacterial membrane and to confirm the non-membranolytic mechanism of action.[3][4][10]
Visualizing the Pathway and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action in E. coli.
Caption: Experimental workflow for validating the this compound-FtsZ interaction.
Conclusion
The convergence of evidence from functional proteomics, molecular modeling, biochemical assays, and microscopy robustly validates FtsZ as a primary intracellular target of this compound in E. coli. The peptide's ability to specifically bind to FtsZ with high affinity and competitively inhibit its essential GTPase activity leads to a disruption of cell division, ultimately causing bacterial cell death through a non-lytic mechanism. This detailed understanding of this compound's mode of action provides a solid foundation for the rational design and development of novel FtsZ-targeting antimicrobial agents to combat the growing threat of antibiotic resistance. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli [iris.unica.it]
- 3. The antimicrobial peptide this compound impairs E. coli cell division by interacting with FtsZ and the divisome complex. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unlocking New Potential: Synergistic Effects of Temporin L with Traditional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative approaches to antimicrobial therapy. One promising strategy is the combination of traditional antibiotics with antimicrobial peptides (AMPs), such as Temporin L, to enhance their efficacy. This guide provides a comparative analysis of the synergistic effects of this compound with conventional antibiotics, supported by experimental data and detailed protocols.
Performance Comparison
Currently, the most well-documented synergistic interaction of this compound is with β-lactam antibiotics against Escherichia coli. Research has demonstrated a potent synergy between this compound and both piperacillin and imipenem.[1][2][3] The Fractional Inhibitory Concentration (FIC) index, a measure of synergistic activity, was found to be 0.28 for both combinations, indicating a strong synergistic effect.[1]
While specific data on the synergistic effects of this compound against other key pathogens like Pseudomonas aeruginosa and Staphylococcus aureus is limited, studies on the related peptide Temporin A suggest the potential for broader synergistic activity. For instance, Temporin A has shown synergistic or additive effects when combined with gentamicin against S. aureus biofilms.[4] It has also demonstrated synergy with imipenem against P. aeruginosa.[5][6] These findings with a closely related temporin highlight the potential for this compound in combination therapies against a wider range of bacteria, though further research is needed.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study on the synergistic effects of this compound with piperacillin and imipenem against Escherichia coli ATCC 25922.
| Antibiotic Combination | Organism | MIC (this compound alone) (mg/L) | MIC (Antibiotic alone) (mg/L) | FIC Index | Interpretation |
| This compound + Piperacillin | E. coli ATCC 25922 | 4.0 | 0.25 | 0.28 | Synergy |
| This compound + Imipenem | E. coli ATCC 25922 | 4.0 | 0.12 | 0.28 | Synergy |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
-
FIC (Fractional Inhibitory Concentration) Index: Calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.
Proposed Mechanism of Synergy
The primary mechanism underlying the synergy between this compound and β-lactam antibiotics against Gram-negative bacteria is believed to be the permeabilization of the outer bacterial membrane by this compound. This compound has a strong affinity for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] By binding to and disrupting the LPS layer, this compound increases the membrane's permeability, allowing the β-lactam antibiotic to more easily reach its target, the penicillin-binding proteins in the periplasm, thereby inhibiting cell wall synthesis.
Figure 1: Proposed mechanism of synergy between this compound and β-lactam antibiotics.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.
Figure 2: Experimental workflow for the checkerboard assay.
Detailed Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the chosen antibiotic in an appropriate solvent. Create a series of twofold dilutions of each agent in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of the this compound dilutions horizontally across the plate and 50 µL of the antibiotic dilutions vertically. This creates a matrix of varying concentrations of both agents.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index for each combination to determine the nature of the interaction.
Time-Kill Assay
The time-kill assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.
Figure 3: Experimental workflow for the time-kill assay.
Detailed Methodology:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase and dilute it in fresh CAMHB to a starting concentration of approximately 5 x 105 CFU/mL.
-
Treatment: Add this compound, the antibiotic, or the combination of both at their respective MIC or sub-MIC concentrations to the bacterial cultures. Include a growth control without any antimicrobial agents.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each culture.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in saline or phosphate-buffered saline and plate the dilutions onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. A synergistic effect is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Conclusion
The available evidence strongly supports the synergistic activity of this compound with β-lactam antibiotics against E. coli. This synergy is likely driven by the peptide's ability to disrupt the outer membrane of Gram-negative bacteria, thereby enhancing the efficacy of the antibiotic. While further research is required to explore the full potential of this compound in combination with a broader range of antibiotics against various pathogenic bacteria, the current findings present a compelling case for its development as an adjuvant in antimicrobial therapies. The detailed protocols provided in this guide offer a framework for researchers to further investigate these promising synergistic interactions.
References
- 1. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Temporin A and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Temporin L and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Temporin L, a cationic antimicrobial peptide isolated from the European red frog Rana temporaria, has garnered significant interest for its potent antimicrobial and anticancer properties.[1] Its ability to disrupt cell membranes forms the basis of its cytotoxic activity.[1] However, a key challenge in its therapeutic development is its associated toxicity towards host cells. This has spurred the development of numerous this compound derivatives with the aim of enhancing target specificity and reducing off-target effects. This guide provides a comparative analysis of the cytotoxicity of this compound and its key derivatives, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
The cytotoxic profiles of this compound and its derivatives have been evaluated against a range of cancerous and non-cancerous cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and cell viability percentages.
| Peptide/Derivative | Cell Line | Cell Type | Exposure Time | IC50 (µM) | % Cell Viability (Concentration, µM) | Reference |
| This compound | Hut-78 | Human T-cell lymphoma | Not Specified | Cytotoxic | Not Specified | [1][2] |
| K-562 | Human myelogenous leukemia | Not Specified | Cytotoxic | Not Specified | [1][2] | |
| U-937 | Human histiocytic lymphoma | Not Specified | Cytotoxic | Not Specified | [1][2] | |
| A549 | Human lung carcinoma | 24 hours | Significant cell death at 1.5-25 | Not Specified | [3] | |
| Calu-3 | Human lung adenocarcinoma | 24 hours | Significant cell death at 1.5-100 | Not Specified | [3] | |
| Beas-2B | Normal human bronchial epithelial | 24 hours | Significant cell death at 1.5-100 | Not Specified | [3] | |
| Temporin-1CEa | MDA-MB-231 | Human breast adenocarcinoma | 1 hour | 31.78 | 61% (40) | [4] |
| MCF-7 | Human breast adenocarcinoma | 1 hour | 63.26 | 22% (40) | [4] | |
| Temporin A | A549 | Human lung carcinoma | 24 hours | Significant cell death at 50-100 | Increased viability at 3-25 | [3] |
| Calu-3 | Human lung adenocarcinoma | 24 hours | Not Specified | Not Specified | [3] | |
| Beas-2B | Normal human bronchial epithelial | 24 hours | Significant cell death at 12.5-100 | Not Specified | [3] | |
| Cyclic Analogue 12 | HaCaT | Human keratinocytes | 2 hours | Not Specified | 94% (25), 60% (50) | [5] |
| 24 hours | Not Specified | Same as 2 hours | [5] | |||
| Cyclic Analogue 17 | HaCaT | Human keratinocytes | 2 hours | Not Specified | 60-70% (25), <40% (50) | [5] |
| 24 hours | Not Specified | <20% (at 50) | [5] | |||
| Cyclic Analogue 24 | HaCaT | Human keratinocytes | 2 hours | Not Specified | 60-70% (25), <40% (50) | [5] |
| 24 hours | Not Specified | <20% (at 50) | [5] | |||
| Temporin-SHf | A549 | Human lung carcinoma | Not Specified | Cytotoxic | Not Specified | [2] |
| HUVEC | Normal human umbilical vein endothelial | Not Specified | Non-toxic | Not Specified | [2] |
Hemolytic Activity
A critical aspect of cytotoxicity is the peptide's effect on red blood cells (hemolysis). High hemolytic activity can limit the systemic application of a drug.
| Peptide/Derivative | Hemolytic Activity | Reference |
| This compound | High | [1] |
| Temporin A | Low (0.874%) | [3] |
| Temporin-SHf | Non-hemolytic up to 120 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and its derivatives' cytotoxicity.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired incubation period (e.g., 1, 2, or 24 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Leakage Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After peptide treatment, centrifuge the 96-well plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the formed formazan at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Mechanism of Cytotoxicity: Signaling Pathways
This compound and its derivatives primarily exert their cytotoxic effects through membrane disruption. However, recent studies have also elucidated the involvement of specific signaling pathways, particularly in the induction of apoptosis.
Experimental Workflow for Cytotoxicity Analysis
The following diagram illustrates a typical experimental workflow for the comparative analysis of the cytotoxicity of this compound and its derivatives.
Caption: Experimental workflow for cytotoxicity analysis.
Temporin-Induced Apoptotic Signaling Pathway
Studies on derivatives like Temporin-SHf have revealed the induction of apoptosis through the intrinsic mitochondrial pathway.[2] This pathway is initiated by cellular stress, leading to the activation of a cascade of caspases.
Caption: Intrinsic pathway of apoptosis induction.
Conclusion
The comparative analysis of this compound and its derivatives highlights a clear trade-off between antimicrobial/anticancer efficacy and cytotoxicity. While this compound exhibits broad-spectrum activity, its high hemolytic and cytotoxic nature against normal cells is a significant drawback.[1][3] Derivatives have been engineered to modulate these properties. For instance, some cyclic analogues show reduced cytotoxicity towards keratinocytes, while others, like Temporin A and Temporin-SHf, exhibit lower hemolytic activity.[2][3][5]
The primary mechanism of action for this compound and its analogues is the disruption of cell membrane integrity.[1] However, the induction of apoptosis via the intrinsic mitochondrial pathway adds another layer to their cytotoxic mechanism, particularly in cancer cells.[2]
Future research should focus on further optimizing the therapeutic index of this compound derivatives. This can be achieved through strategies such as amino acid substitutions to fine-tune hydrophobicity and charge, and the development of targeted delivery systems to increase specificity for cancer cells while minimizing off-target effects. A thorough understanding of the structure-activity relationships governing cytotoxicity will be paramount in designing the next generation of safe and effective temporin-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporin A and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Unraveling the Efficacy of Linear Versus Cyclic Temporin L Analogues
A comprehensive analysis of the antimicrobial potency, cytotoxicity, and structural-activity relationships of linear and cyclic Temporin L analogues, offering critical insights for the development of next-generation antimicrobial peptides.
In the urgent quest for novel antibiotics to combat rising antimicrobial resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics. This compound (TL), a naturally occurring 13-amino acid peptide isolated from the European red frog, Rana temporaria, has garnered significant attention for its potent and broad-spectrum antimicrobial activity.[1][2] However, its clinical utility is hampered by its significant hemolytic activity at microbicidal concentrations.[1][2] This has spurred extensive research into the design of synthetic analogues with an improved therapeutic index. A key strategy in this endeavor has been the exploration of peptide cyclization to enhance stability and modulate biological activity. This guide provides a detailed head-to-head comparison of linear and cyclic this compound analogues, supported by experimental data, to inform future drug development efforts.
Performance Metrics: A Quantitative Comparison
The antimicrobial and cytotoxic activities of various linear and cyclic this compound analogues have been evaluated to determine their therapeutic potential. The data, summarized in the tables below, highlights the impact of structural modifications on their biological function.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table presents the MIC values of this compound and several of its linear and cyclic analogues against a panel of Gram-positive and Gram-negative bacteria.
| Peptide/Analogue | Sequence | Modification | S. aureus (ATCC 25923) MIC (μM) | S. epidermidis (ATCC 12228) MIC (μM) | B. megaterium (Bm11) MIC (μM) | E. coli (ATCC 25922) MIC (>μM) | P. aeruginosa (ATCC 27853) MIC (>μM) |
| Linear Analogues | |||||||
| This compound (TL) | FVQWFSKFLGRIL-NH₂ | Wild Type | - | - | - | - | - |
| [Pro³]TL | FVPWFSKFLGRIL-NH₂ | Gln³ to Pro substitution | - | - | - | - | - |
| [Pro³, dLeu⁹]TL (9) | FVPWFSKFLd-LGRIL-NH₂ | Gln³ to Pro, Leu⁹ to d-Leu | - | - | - | - | - |
| Cyclic Analogues (Lactam Bridge) | |||||||
| Analogue 10 | Ac-FVPWFSK(K)FLGR(E)L-NH₂ | i, i+4 Lactam Bridge | >100 | >100 | 50 | >100 | >100 |
| Analogue 11 | Ac-FVPWFS(K)FLGR(E)IL-NH₂ | i, i+5 Lactam Bridge | >100 | >100 | 50 | >100 | >100 |
| Analogue 12 | Ac-FVPWFSK(E)LGR(K)IL-NH₂ | i, i+4 Lactam Bridge | 3.12 | 3.12 | 1.56 | >100 | >100 |
| Analogue 13 | Ac-FVPWFSKF(K)GR(E)L-NH₂ | i, i+4 Lactam Bridge | >100 | >100 | >100 | >100 | >100 |
| Analogue 14 | Ac-FVPWFSKFL(K)R(E)L-NH₂ | i, i+4 Lactam Bridge | >100 | >100 | >100 | >100 | >100 |
Note: Data extracted from a study by Bellavita et al. (2021).[1][2] The linear analogue [Pro³,dLeu⁹]TL (9) served as the reference peptide for the design of the cyclic analogues.
The data clearly indicates that while many of the cyclic analogues were ineffective, Analogue 12 exhibited potent activity against the Gram-positive strains S. aureus, S. epidermidis, and B. megaterium, with MIC values of 3.12, 3.12, and 1.56 μM, respectively.[1][2] Notably, this cyclic analogue was more active than the linear reference peptide against S. aureus and S. epidermidis.[1][2] However, none of the tested cyclic analogues showed significant activity against the Gram-negative bacteria E. coli and P. aeruginosa.[1][2]
Cytotoxicity and Hemolytic Activity
A critical aspect of AMP development is ensuring selectivity for microbial cells over host cells. The hemolytic activity and cytotoxicity of promising analogues are therefore rigorously assessed.
| Peptide/Analogue | Hemolytic Activity (HC₅₀, μM) | Cytotoxicity (HaCaT cells, % viability at 100 μM) |
| Linear Analogue | ||
| [Pro³, dLeu⁹]TL (9) | >100 | ~100% |
| Cyclic Analogues | ||
| Analogue 12 | >100 | ~100% |
| Analogue 17 | >100 | ~100% |
| Analogue 24 | >100 | ~100% |
Note: Data for hemolytic activity and cytotoxicity against human keratinocyte (HaCaT) cells are based on the findings of Bellavita et al. (2021).[2] Analogues 17 and 24 are other cyclic analogues from the same study with different linkers.
Encouragingly, the most potent cyclic analogue, Analogue 12 , along with other cyclic counterparts, displayed negligible hemolytic activity and cytotoxicity at concentrations well above their MIC values.[2] This represents a significant improvement over the wild-type this compound, which is known for its lytic effect on human erythrocytes.[3][4]
The Impact of Cyclization on Structure and Function
The transition from a linear to a cyclic structure profoundly influences the peptide's conformational properties, which in turn dictates its biological activity.
α-Helicity and Biological Activity
For many AMPs, including this compound, the formation of an amphipathic α-helix in a membrane-mimicking environment is crucial for its antimicrobial action.[1][2] Structure-activity relationship studies on linear this compound analogues have revealed that the percentage of α-helicity is directly correlated with hemolytic activity but not necessarily with antimicrobial activity.[3][4] The introduction of a proline residue at position 3 in linear analogues was found to break the N-terminal helical structure, leading to a decrease in hemolytic activity while retaining antimicrobial potency.[2]
The design of the cyclic analogues aimed to further stabilize the α-helical conformation, particularly in the C-terminal region, which is considered critical for its activity.[2] The enhanced activity of Analogue 12 suggests that a constrained, stable α-helical structure can be beneficial for its interaction with bacterial membranes.
Mechanism of Action
This compound and its analogues are believed to exert their antimicrobial effect by interacting with and disrupting the bacterial cell membrane. The cationic nature of these peptides facilitates their initial attraction to the negatively charged bacterial membrane. Once associated with the membrane, they are thought to adopt an α-helical conformation and insert into the lipid bilayer, leading to membrane permeabilization and cell death.[5]
The following diagram illustrates the proposed workflow for evaluating the antimicrobial mechanism of this compound analogues.
Caption: Workflow for Investigating the Antimicrobial Mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimal Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: Bacterial strains were grown in Mueller-Hinton broth (MHB) to the mid-logarithmic phase.
-
Peptide Preparation: Peptides were dissolved in sterile water or a suitable solvent and serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with a bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest peptide concentration that completely inhibited visible bacterial growth.
Hemolytic Assay
The lytic activity of the peptides against red blood cells was assessed as follows:
-
Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) were washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
Peptide Incubation: Peptides at various concentrations were incubated with the hRBC suspension in a 96-well plate for 1 hour at 37°C.
-
Centrifugation: The plates were centrifuged to pellet the intact hRBCs.
-
Hemoglobin Measurement: The release of hemoglobin into the supernatant was measured by determining the absorbance at 540 nm.
-
HC₅₀ Calculation: The HC₅₀ value, the concentration of peptide causing 50% hemolysis, was calculated relative to a positive control (1% Triton X-100) and a negative control (PBS).
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the peptides against human keratinocyte (HaCaT) cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HaCaT cells were seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells were treated with various concentrations of the peptides for a specified duration (e.g., 2 or 24 hours).
-
MTT Addition: MTT solution was added to each well, and the plate was incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm.
-
Viability Calculation: Cell viability was expressed as a percentage relative to untreated control cells.
The logical relationship between peptide design and biological outcome is depicted in the following diagram.
Caption: Design, Properties, and Activity Relationship.
Conclusion
The comparative analysis of linear and cyclic this compound analogues reveals that cyclization is a viable strategy for enhancing the therapeutic potential of this promising antimicrobial peptide. While the wild-type this compound suffers from high hemolytic activity, strategic modifications, including cyclization, can significantly reduce this toxicity without compromising, and in some cases even enhancing, its antimicrobial potency against Gram-positive bacteria. The cyclic analogue, Analogue 12, stands out as a promising lead candidate, demonstrating potent antimicrobial activity and excellent cell selectivity. Further research should focus on optimizing the cyclic scaffold to broaden the antimicrobial spectrum to include Gram-negative pathogens and to evaluate the in vivo efficacy and pharmacokinetic properties of these novel cyclic peptides. This data-driven approach to peptide engineering paves the way for the development of safer and more effective antimicrobial agents to address the global challenge of antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship, conformational and biological studies of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the anti-endotoxin properties of Temporin L in vitro and in vivo
A Comparative Guide to the Anti-Endotoxin Properties of Temporin L
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-endotoxin properties of the antimicrobial peptide (AMP) this compound, both in vitro and in vivo. It aims to serve as a resource for researchers by presenting objective performance data against other agents, detailing experimental protocols, and illustrating key biological pathways and workflows.
Introduction: The Challenge of Endotoxins
Endotoxins, specifically lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent inflammatory mediators that can trigger sepsis and septic shock.[1][2][3] The neutralization of circulating LPS is a critical therapeutic strategy. Antimicrobial peptides (AMPs) have emerged as promising candidates due to their dual ability to exert microbicidal effects and sequester endotoxins.[4] this compound (TempL), a 13-residue peptide isolated from the European red frog Rana temporaria, has shown notable potential in this area.[5][6]
Mechanism of Action: How this compound Neutralizes LPS
This compound's anti-endotoxin activity stems from its ability to directly bind to the lipid A portion of LPS, which is responsible for its toxic effects.[1][2][3] This binding is facilitated by the peptide's cationic and amphipathic nature, allowing it to interact with the negatively charged phosphate groups and hydrophobic acyl chains of lipid A. This interaction neutralizes the endotoxin, preventing it from activating the host's immune cells via the Toll-like receptor 4 (TLR4) signaling pathway. By sequestering LPS, this compound effectively blocks the downstream cascade that leads to the excessive production of pro-inflammatory cytokines like TNF-α and IL-6, which are hallmarks of septic shock.[1][7]
In Vitro Performance
The efficacy of this compound in neutralizing endotoxin in controlled laboratory settings has been evaluated through various assays, primarily focusing on its ability to bind LPS and inhibit the subsequent inflammatory response in immune cells.
Comparative Data: LPS Neutralization and Cytotoxicity
The following table summarizes the in vitro performance of this compound and its analogues compared to Polymyxin B (PMB), a well-established anti-endotoxin antibiotic often used as a benchmark.[8][9] Data has been compiled from multiple studies.
| Compound | Assay | Target/Cell Line | Key Finding | Reference |
| This compound (TempL) | LPS Binding (Fluorescent Displacement) | E. coli LPS | Effective displacement (ED₅₀) of ~1x10⁻⁵ M, confirming strong binding. | [1] |
| This compound (TempL) | Cytokine Inhibition (TNF-α, IL-6) | Rat Macrophages | Inhibits 50-60% of LPS-induced cytokine production at non-toxic concentrations. | [10][11] |
| Q3K-TempL (Analogue) | Cytokine Inhibition (TNF-α, IL-6) | Rat Macrophages | 2-3 times more effective at inhibiting cytokines than native TempL. | [10] |
| F5L/F8L-TempL (Analogues) | Cytokine Inhibition (TNF-α, IL-6) | Rat Macrophages | Significantly augmented anti-endotoxin property compared to native TempL. | [7] |
| This compound (TempL) | Cytotoxicity (Hemolysis) | Human Erythrocytes | Displays significant hemolytic activity at microbicidal concentrations. | [5][6][12] |
| Q3K,F8K,TempL (Analogue) | Cytotoxicity | Mammalian Cells | Showed reduced hydrophobic moment and was non-cytotoxic. | [13] |
| Polymyxin B (PMB) | LPS Binding | S. typhimurium LPS | Binds to lipid A via electrostatic and hydrophobic interactions. | [8] |
| Polymyxin B (PMB) | Cytokine Inhibition (TNF, IL-6) | Equine Model | Significantly lowered maximal plasma TNF and IL-6 activities. | [14] |
Experimental Protocol: In Vitro LPS Neutralization Assay
This protocol describes a common method for assessing the ability of a peptide to inhibit LPS-induced cytokine production in macrophages.
Methodology:
-
Cell Culture: Plate murine or human macrophages (e.g., RAW 264.7, bone marrow-derived macrophages) in 96-well plates at a density of 1-5 x 10⁵ cells/well and allow them to adhere overnight.
-
Peptide-LPS Incubation: In separate sterile tubes, incubate various concentrations of this compound (e.g., 1-20 µM) with a fixed concentration of LPS (e.g., 100 ng/mL) for 30 minutes at 37°C to facilitate binding.
-
Cell Stimulation: Remove the culture medium from the macrophages and add the pre-incubated peptide-LPS mixtures. Include controls for untreated cells and cells treated with LPS alone.
-
Incubation: Incubate the plates for 4-6 hours (for TNF-α) or 18-24 hours (for IL-6) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Cytotoxicity Assessment: Use a parallel plate treated under the same conditions to assess the cytotoxicity of the peptide concentrations using an MTT or LDH release assay to ensure that the reduction in cytokines is not due to cell death.[15]
In Vivo Performance
Validating anti-endotoxin properties in a living organism is crucial. In vivo studies typically involve inducing endotoxemia in animal models and evaluating the protective effects of the therapeutic agent.
Comparative Data: Protection in Animal Models of Endotoxemia
This compound has demonstrated significant protective effects in rodent models of sepsis and endotoxemia, primarily by reducing circulating endotoxin levels and the subsequent cytokine storm.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rat model (LPS injection) | Significantly lowered plasma endotoxin and TNF-α levels compared to controls. | [1] |
| This compound + β-lactam antibiotics | Rat model (septic shock) | Combination produced the highest antimicrobial activity, strongest reduction in plasma endotoxin and TNF-α, and highest survival rates (>90%). | [1][2] |
| Q3K-TempL (Analogue) | BALB/c mice (LPS challenge) | Inhibited pro-inflammatory cytokines with greater efficacy than native TempL. | [10] |
| SW,Q3K,F8K,TempL (Analogue) | Mice (P. aeruginosa infection & LPS challenge) | Exhibited appreciable survival of mice. | [13] |
Experimental Protocol: Murine Model of Endotoxemia
This protocol outlines a standard procedure for inducing endotoxemia in mice to test the efficacy of anti-endotoxin compounds.
Methodology:
-
Animal Handling: Use 8-10 week old mice (e.g., C57BL/6) housed under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.[16]
-
Grouping: Randomize animals into required groups (e.g., n=8-10 per group): (i) Saline control, (ii) LPS-only, (iii) LPS + this compound.
-
Administration: Administer this compound (or vehicle) intraperitoneally (IP) or intravenously (IV).
-
LPS Challenge: After 30 minutes, challenge the mice with an IP injection of a predetermined lethal or sub-lethal dose of E. coli LPS (e.g., 15-20 mg/kg).
-
Survival Study: Monitor the animals for survival and signs of distress every 6-12 hours for up to 72 hours.
-
Biomarker Study: In a separate cohort of animals, collect blood at key time points (e.g., 2 and 6 hours post-LPS challenge). Euthanize the animals and collect plasma.
-
Analysis: Measure plasma levels of TNF-α and IL-6 using ELISA. Quantify endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[11]
Conclusion
This compound demonstrates significant anti-endotoxin properties both in vitro and in vivo.[1][2][3] It effectively binds and neutralizes LPS, leading to a marked reduction in the production of key pro-inflammatory cytokines.[1][10] In animal models, this translates to reduced systemic inflammation and improved survival rates during septic shock.[1]
However, the native peptide's therapeutic potential is hampered by its cytotoxicity and hemolytic activity at higher concentrations.[5][6] This has spurred the development of analogues, such as Q3K-TempL and others, which show enhanced anti-endotoxin activity and, in some cases, reduced toxicity.[7][10][13] These findings underscore the potential of this compound as a template for designing novel anti-sepsis therapeutics that combine antimicrobial and anti-endotoxin functionalities. Further research should focus on optimizing this balance to develop analogues with a wider therapeutic window.
References
- 1. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of antimicrobial peptide this compound with lipopolysaccharide in vitro and in experimental rat models of septic shock caused by gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scispace.com [scispace.com]
- 5. This compound: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulation of anti-endotoxin property of this compound by minor amino acid substitution in identified phenylalanine zipper sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-endotoxin Properties of Polymyxin B-immobilized Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-endotoxin Properties of Polymyxin B-immobilized Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Introduction of a Lysine Residue Promotes Aggregation of this compound in Lipopolysaccharides and Augmentation of Its Antiendotoxin Property - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. A Noncytotoxic this compound Analogue with In Vivo Antibacterial and Antiendotoxin Activities and a Nonmembrane-Lytic Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. madbarn.com [madbarn.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubcompare.ai [pubcompare.ai]
The Enduring Efficacy of Temporin L: A Comparative Analysis Against Antibiotic-Resistant Bacteria
A promising alternative in the face of rising antibiotic resistance, the antimicrobial peptide Temporin L and its derivatives demonstrate significant and sustained efficacy against a range of multidrug-resistant bacterial strains. This guide provides a comprehensive comparison of this compound's performance against conventional antibiotics, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.
The relentless rise of antibiotic resistance poses a critical threat to global health. In the quest for novel antimicrobial agents, naturally occurring peptides have emerged as a promising avenue of research. Among these, this compound, a 13-amino-acid peptide isolated from the European red frog, Rana temporaria, has garnered considerable attention for its potent and broad-spectrum antimicrobial activity. This guide delves into the cross-resistance studies of this compound, presenting a comparative analysis of its efficacy against clinically relevant antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant (MDR) Pseudomonas aeruginosa.
Comparative Efficacy: this compound vs. Conventional Antibiotics
Experimental data consistently demonstrates that this compound and its synthetic analogues maintain potent activity against bacterial strains that have developed resistance to conventional antibiotics. This suggests that this compound's mechanism of action is distinct from that of many existing drug classes, making it less susceptible to established resistance pathways.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. The tables below summarize the MIC values of this compound and its analogues against various antibiotic-resistant bacterial strains, alongside the MICs of conventional antibiotics for comparison.
Table 1: Comparative MIC of this compound Analogues and Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MRSA Strain | MIC (µM) | Vancomycin MIC (µM) |
| GHa4R | MRSA-1 | 4 | >128 |
| GHa4R | MRSA-2 | 4 | >128 |
| GHa4R | MRSA-3 | 4 | >128 |
| GHa4R | MRSA-4 | 8 | >128 |
| GHa4R | MRSA-5 | 4 | 8 |
Data sourced from a study on a Temporin GHa analogue, GHa4R, which demonstrates potent activity against MRSA clinical isolates, in some cases exceeding that of vancomycin.[1][2]
Table 2: MIC of this compound Analogues against Multidrug-Resistant Pseudomonas aeruginosa
| Compound | P. aeruginosa Strain | MIC (µM) |
| Temporin-WY2 | ATCC 15442 | >128 |
| 6K-1426 (analogue) | ATCC 15442 | 8 |
| Temporin-WY2 | PAO1 (wild type) | >128 |
| 6K-1426 (analogue) | PAO1 (wild type) | 4 |
| Temporin-WY2 | Clinically Isolated Strain 1 | >128 |
| 6K-1426 (analogue) | Clinically Isolated Strain 1 | 8 |
| Temporin-WY2 | Clinically Isolated Strain 2 | >128 |
| 6K-1426 (analogue) | Clinically Isolated Strain 2 | 16 |
This table highlights the enhanced activity of a this compound analogue (6K-1426) against P. aeruginosa, a bacterium against which the parent peptide showed limited efficacy.[3]
Table 3: MIC of a Lipidated this compound Analogue against Carbapenemase-Producing Klebsiella pneumoniae
| Compound | K. pneumoniae Strain | MIC (µM) |
| Peptide C | Clinical Isolate 1 | 12.5 |
| Peptide C | Clinical Isolate 2 | 6.25 |
| Peptide C | Clinical Isolate 3 | 12.5 |
| Peptide C | Clinical Isolate 4 | 25 |
| Peptide C | Clinical Isolate 5 | 12.5 |
This data showcases the effectiveness of a lipidated this compound analogue against highly resistant Gram-negative bacteria.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments used to assess the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
Peptide/Antibiotic Preparation: The antimicrobial agent (this compound or a conventional antibiotic) is serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Bacterial Culture Preparation: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.
-
Exposure to Antimicrobial Agent: The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 2x or 4x the MIC).
-
Sampling and Plating: At various time points (e.g., 0, 30, 60, 120, 240 minutes), aliquots are withdrawn from the suspension, serially diluted in saline, and plated on nutrient agar plates.
-
Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of viable colonies is counted to determine the reduction in CFU/mL over time.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay assesses the ability of an antimicrobial peptide to disrupt the bacterial cell membrane.
-
Bacterial Culture Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
Peptide Treatment: The bacterial suspension is incubated with the antimicrobial peptide at various concentrations.
-
Staining: Propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, is added to the bacterial suspension.
-
Flow Cytometry Analysis: The fluorescence of the bacterial population is measured using a flow cytometer. An increase in the percentage of fluorescent cells indicates membrane permeabilization.
Mechanisms of Action: Bypassing Conventional Resistance
This compound's efficacy against resistant strains stems from its multifaceted and membrane-centric mechanism of action, which differs significantly from that of many conventional antibiotics. This allows it to bypass the resistance mechanisms that bacteria have evolved to counteract traditional drugs.
Disrupting Cell Division in Gram-Negative Bacteria
In Gram-negative bacteria such as E. coli, this compound has been shown to translocate across the outer membrane and interact with the FtsZ protein. FtsZ is a crucial component of the bacterial cytoskeleton and plays a pivotal role in cell division by forming the Z-ring at the division site. By binding to FtsZ, this compound inhibits its GTPase activity, thereby disrupting the formation of the Z-ring and preventing cell division, ultimately leading to cell death.
Figure 1. this compound inhibits cell division in Gram-negative bacteria by targeting the FtsZ protein.
Downregulation of Virulence Factors in Gram-Positive Bacteria
In Gram-positive bacteria like S. aureus, this compound has been observed to down-regulate the expression of key virulence factors. This anti-virulence activity reduces the bacterium's ability to cause disease and evade the host immune system, making it more susceptible to clearance. This suggests a mechanism that does not necessarily lead to immediate cell death but rather weakens the pathogen.
Figure 2. this compound downregulates virulence factor expression in S. aureus.
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates a typical workflow for assessing the potential for cross-resistance between this compound and conventional antibiotics.
Figure 3. Workflow for assessing cross-resistance of this compound.
Conclusion
The available evidence strongly supports the potential of this compound and its analogues as effective therapeutic agents against antibiotic-resistant bacteria. Their novel mechanisms of action, which include the disruption of fundamental cellular processes and the downregulation of virulence, provide a significant advantage in overcoming established resistance pathways. The lack of significant cross-resistance with conventional antibiotics underscores their potential to address the urgent need for new treatment options for infections caused by multidrug-resistant pathogens. Further research and clinical development of this compound-based therapies are warranted to fully realize their therapeutic promise.
References
- 1. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant <italic>Staphylococcus aureus</italic> [sciengine.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Antimicrobial Activity of a Lipidated this compound Analogue against Carbapenemase-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antibiofilm Efficacy of Temporin L and Its Derivatives Against Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The escalating threat of antibiotic resistance has intensified the search for novel antimicrobial agents that can effectively combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. Among these, Temporin L, a short, hydrophobic, cationic peptide isolated from the European red frog (Rana temporaria), and its derivatives have shown significant potential in preventing and eradicating bacterial biofilms. This guide provides an objective comparison of the antibiofilm efficacy of this compound and its analogs against other well-known antimicrobial peptides, supported by experimental data and detailed methodologies.
Comparative Analysis of Antibiofilm Activity
The antibiofilm efficacy of antimicrobial peptides is primarily quantified by two key metrics: the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). MBIC is the lowest concentration of a peptide required to inhibit the formation of a biofilm, while MBEC is the minimum concentration needed to eradicate a pre-formed, mature biofilm. The following tables summarize the available data for this compound, its derivatives, and other prominent antimicrobial peptides against various bacterial pathogens.
Data Presentation
It is important to note that the data presented below are compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as bacterial strains, growth media, and assay methodologies can vary between studies.
Table 1: Antibiofilm Efficacy of this compound and Its Derivatives
| Peptide | Target Organism | MBIC₅₀ (µM) | MBEC₅₀ (µM) | Biofilm Reduction (%) | Citation(s) |
| This compound | Pseudomonas fluorescens | - | - | ~75% at 100 µM (inhibition) | [1] |
| GHa4R (Temporin-GHa derivative) | Staphylococcus aureus | 6.2 | 25 | >90% (inhibition), 87% (eradication) | [2] |
| GHaR8R (Temporin-GHa derivative) | Streptococcus mutans | 1.6 | 12.5 | ~90% at 12.5 µM (inhibition) | [3] |
| GHaR9W (Temporin-GHa derivative) | Streptococcus mutans | 3.1 | 12.5 | ~88% at 12.5 µM (inhibition) | [3] |
| GHaR6R (Temporin-GHa derivative) | Streptococcus mutans | 6.2 | >50 | ~70% at 12.5 µM (inhibition) | [3] |
| GHaR7R (Temporin-GHa derivative) | Streptococcus mutans | 6.2 | >50 | ~65% at 12.5 µM (inhibition) | [3] |
Table 2: Antibiofilm Efficacy of Comparative Antimicrobial Peptides
| Peptide | Target Organism | MBIC (µg/mL) | MBEC (µg/mL) | Biofilm Reduction (%) | Citation(s) |
| Melittin | S. aureus (MDR-MRSA) | 2.5 - 20 | 10 - 40 | - | [4] |
| Melittin | P. aeruginosa (MDR) | 5 - 20 | 10 - 40 | - | [4] |
| Melittin | Quinolone-resistant E. coli | - | - | 39.58% at 32 µM (eradication) | [5] |
| Nisin | S. aureus | - | - | Significant destruction of 24h & 48h biofilms | [6] |
| Nisin | P. aeruginosa | - | - | Destruction of 48h biofilms | [6] |
| LL-37 | P. aeruginosa | - | - | Prevents biofilm formation | [7] |
Mechanism of Action: Interference with Quorum Sensing
Beyond direct membrane disruption, some temporins are believed to exert their antibiofilm effects by interfering with bacterial cell-to-cell communication, or quorum sensing (QS). In Staphylococcus aureus, the accessory gene regulator (agr) system is a major QS system that controls the expression of virulence factors and is implicated in biofilm development. Evidence suggests that this compound can down-regulate virulence factors in S. aureus, potentially through interference with the agr signaling cascade.[8][9]
References
- 1. Antibiofilm Properties of Temporin-L on Pseudomonas fluorescens in Static and In-Flow Conditions [mdpi.com]
- 2. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | In Vitro Activities of Nisin and Nisin Derivatives Alone and In Combination with Antibiotics against Staphylococcus Biofilms [frontiersin.org]
- 7. Antibiofilm Properties of Temporin-L on Pseudomonas fluorescens in Static and In-Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
- 9. The antimicrobial peptide Temporin-L induces vesicle formation and reduces the virulence in S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative genomics of temporin genes in different frog species
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of temporin genes and their corresponding peptides across various frog species. Temporins, a family of short, cationic antimicrobial peptides (AMPs), represent a promising source for the development of novel therapeutic agents.
First identified in the skin secretions of the European common frog Rana temporaria, over 150 temporin variants have since been discovered in a wide array of frog species, primarily within the Ranidae family.[1][2] These peptides are a key component of the frog's innate immune system, offering protection against a broad spectrum of pathogens.[1][3] Their potent antimicrobial, anticancer, and antiviral activities have garnered significant interest in the scientific community.
This guide summarizes the genomic organization of temporin genes, compares the biological activities of different temporin peptides, and provides detailed experimental protocols for their evaluation.
Genomic Organization and Evolution
Temporin genes are encoded within a multi-locus system, characterized by gene duplications and high sequence variability, particularly in the region encoding the mature peptide.[4] This diversity is likely a result of positive selection, driven by the co-evolutionary arms race between the frog and its pathogens.[4]
The precursor proteins of temporins typically consist of three distinct regions: a highly conserved signal peptide, an acidic propeptide, and the C-terminal mature active peptide.[1] Phylogenetic analyses suggest that temporin genes have evolved from a common ancestral gene and are part of a larger superfamily of antimicrobial peptide genes found in frogs.[1]
Comparative Biological Activity of Temporin Peptides
The diverse sequences of temporin peptides result in a range of biological activities. The following tables summarize the antimicrobial, anticancer, and antiviral properties of selected temporins from different frog species.
Antimicrobial Activity
Temporins generally exhibit potent activity against Gram-positive bacteria, with some also showing efficacy against Gram-negative bacteria and fungi.[1][3] The minimal inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
| Peptide | Frog Species | Target Organism | MIC (µM) | Reference |
| Temporin-1CEa | Rana chensinensis | Staphylococcus aureus | 3.25 | [5] |
| Temporin A | Rana temporaria | Staphylococcus aureus | 2.5 - 20 | [5] |
| Temporin A | Rana temporaria | Enterococcus faecium | 2.5 - 20 | [5] |
| Temporin B | Rana temporaria | Staphylococcus aureus | 3.12 | [6] |
| Temporin G | Rana temporaria | Staphylococcus aureus | 6.25 | [6] |
| Temporin L | Rana temporaria | Escherichia coli | 25 | [6] |
| Temporin-SHa | Pelophylax saharica | Escherichia coli | 50 | [7] |
| Temporin-1Tb | Rana temporaria | Staphylococcus aureus | 16 | [8] |
| Temporin-PKE-3K | Pelophylax kl. esculentus | Staphylococcus aureus (MRSA) | 16 | [9] |
| Temporin-FL | Pelophylax nigromaculatus | Staphylococcus aureus | 64 | [10] |
Anticancer Activity
Several temporins have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a peptide required to inhibit the growth of 50% of the cancer cells.
| Peptide | Frog Species | Cancer Cell Line | IC50 (µM) | Reference |
| Temporin-1CEa | Rana chensinensis | Human breast cancer (Bcap-37) | ~30-60 | [9] |
| Temporin A | Rana temporaria | Human lung carcinoma (A549) | 50 | [9] |
| This compound | Rana temporaria | Human T-cell lymphoma (Hut-78) | ~10-20 | [9] |
| Temporin-SHa | Pelophylax saharica | Human breast cancer (MCF-7) | 20.36 | [7] |
| Temporin-SHf | Pelophylax saharica | Human lung cancer (A549) | 27.71 | [11] |
| Temporin-PKE-3K | Pelophylax kl. esculentus | Human colon cancer (HCT-116) | 0.38 | [9] |
| Brevinin-2DYd | Odorrana dybowskii | Human lung cancer (A549) | 2.975 | [12] |
| Ranatuerin-2Lb | Lithobates sphenocephalus | Human lung cancer (A549) | 15.32 | [12] |
Antiviral Activity
The antiviral properties of temporins are an emerging area of research, with several peptides showing activity against enveloped viruses such as Herpes Simplex Virus (HSV).
| Peptide | Frog Species | Virus | IC50 (µM) | Reference |
| This compound | Rana temporaria | HSV-1 | 8.55 | [13] |
| This compound | Rana temporaria | HSV-2 | 8.28 | [13] |
| Temporin-Tb | Rana temporaria | HSV-1 | ~5-10 | [14] |
| Temporin-SHa | Pelophylax saharica | HSV-1 | >10 | [14] |
| [K3]SHa (analogue) | Pelophylax saharica | HSV-1 | ~5 | [14] |
| CPP1-PEG-LK6 (analogue) | Rana chensinensis | HSV-1 | 0.942 µg/ml | [15] |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Temporin peptides
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Perform serial two-fold dilutions of the temporin peptide in MHB in the wells of a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest peptide concentration that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.[16][17][18][19]
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing the cytotoxic activity of peptides on cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Sterile 96-well plates
-
Temporin peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the temporin peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[20][21]
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for most temporins involves the disruption of microbial or cancer cell membranes.[3][22][23] Their cationic nature facilitates electrostatic interactions with the negatively charged components of these membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phosphatidylserine in cancer cells.[3] This interaction is followed by the insertion of the peptide into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell death.[22][23]
In addition to direct membrane disruption, some temporins can induce apoptosis in cancer cells. This involves a cascade of intracellular events that lead to programmed cell death.
Below are diagrams illustrating the proposed mechanisms of action.
This guide provides a foundational understanding of the comparative genomics of temporin genes and the diverse biological activities of their peptide products. Further research into the precise molecular interactions and signaling pathways will be crucial for the successful development of temporin-based therapeutics.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide and sequence variation along a latitudinal gradient in two anurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Characterization of [G10a]-Temporin SHa Dendrimers as Dual Inhibitors of Cancer and Pathogenic Microbes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Broad-Spectrum Antiviral Activity of the Amphibian Antimicrobial Peptide this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Anti-Viral Activity of Frog Skin Anti-Microbial Peptides Temporin-Sha and [K3]SHa to LL-37 and Temporin-Tb against Herpes Simplex Virus Type 1 [mdpi.com]
- 15. Antiviral activity of temporin-1CEb analogues against gingival infection with herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Effects of the antimicrobial peptide this compound on cell morphology, membrane permeability and viability of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Temporin L Shows Promise in Combating Sepsis in Preclinical Models
A growing body of evidence from in vivo studies suggests that Temporin L, an antimicrobial peptide, and its analogs hold significant potential as a therapeutic agent against sepsis. In murine and rat models of sepsis, this compound has demonstrated the ability to improve survival rates, reduce bacterial load, and modulate the inflammatory response. When compared with conventional antibiotics, this compound exhibits a rapid bactericidal activity and a synergistic effect, particularly with β-lactam antibiotics.
Sepsis remains a life-threatening condition with high mortality rates, and the rise of antibiotic-resistant bacteria necessitates the development of novel treatment strategies. Antimicrobial peptides (AMPs) like this compound are a promising alternative due to their broad-spectrum activity and distinct mechanism of action, which involves direct interaction with bacterial membranes and modulation of the host immune response.
Superior Efficacy in Combination Therapy
In a rat model of peritonitis induced by Escherichia coli, the combination of this compound with β-lactam antibiotics such as imipenem and piperacillin resulted in significantly higher survival rates compared to treatment with either agent alone.[1] This enhanced efficacy is attributed to the synergistic interaction between this compound and the antibiotics.[1] The combination therapy also led to a more substantial reduction in plasma endotoxin and Tumor Necrosis Factor-alpha (TNF-α) levels, key mediators of the septic inflammatory cascade.[1]
| Treatment Group | Survival Rate (%) |
| Control | 0 |
| This compound | 80 |
| Imipenem | 70 |
| Piperacillin | 80 |
| This compound + Imipenem | 100 |
| This compound + Piperacillin | 100 |
| Table 1: Survival rates in a rat model of E. coli-induced peritonitis. Data from[1] |
Rapid Bactericidal Action and Anti-Endotoxin Activity
In vitro studies have shown that this compound exhibits a more rapid killing effect against E. coli compared to imipenem and piperacillin.[1] Furthermore, this compound has been shown to strongly bind to lipopolysaccharide (LPS), the endotoxin component of Gram-negative bacteria that triggers the septic shock cascade.[1][2][3] This interaction not only neutralizes the endotoxin but also facilitates the disruption of the bacterial outer membrane.
Modulation of Inflammatory Signaling Pathways
The therapeutic effects of temporins in sepsis extend beyond their direct antimicrobial activity. A rationally designed analog of a temporin peptide, 2K4L, has been shown to protect against LPS-induced septic shock in mice by inhibiting the MAPK and NF-κB signaling pathways.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6), thereby mitigating the systemic inflammatory response that characterizes sepsis.[4] Similarly, Temporin A has been shown to reduce plasma levels of TNF-α and IL-6 in a mouse model of staphylococcal sepsis.[5][6]
References
- 1. Interaction of Antimicrobial Peptide this compound with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial peptide 2K4L inhibits the inflammatory response in macrophages and Caenorhabditis elegans and protects against LPS-induced septic shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Temporin A alone and in combination with imipenem reduces lethality in a mouse model of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Temporin L and its Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory effects of antimicrobial peptides is crucial for therapeutic innovation. This guide provides a comprehensive comparison of Temporin L and its synthetic analogues, focusing on their ability to modulate inflammatory responses. We present key experimental data in a structured format, detail the methodologies for pivotal experiments, and visualize the underlying signaling pathways.
This compound, a naturally occurring antimicrobial peptide isolated from the European red frog Rana temporaria, has garnered significant interest for its potent antimicrobial activity.[1][2] However, its therapeutic potential is often hampered by its hemolytic activity.[1][2] This has led to the development of numerous analogues designed to enhance its therapeutic index by reducing toxicity while maintaining or improving its immunomodulatory and antimicrobial properties. These peptides primarily exert their immunomodulatory effects by interacting with components of the innate immune system, particularly by neutralizing lipopolysaccharide (LPS) and modulating Toll-like receptor (TLR) signaling pathways.[1][3]
Quantitative Comparison of Immunomodulatory Activities
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic effects of this compound and its analogues.
Table 1: In Vivo Anti-inflammatory Activity of this compound Analogues
| Peptide | Dosage | Model | Key Findings | Reference |
| Analogue 1 | 10 mg/kg | Zymosan-induced peritonitis in mice | Significantly reduced leukocyte infiltration and levels of IL-6, TNF-α, and MCP-1. | [4][5] |
| Analogue 2 | 10 mg/kg | Zymosan-induced peritonitis in mice | Significantly reduced leukocyte infiltration and levels of IL-6, TNF-α, and MCP-1. Peptide 2 also showed selective modulation of infiltrating inflammatory monocytes. | [4][5] |
Table 2: In Vitro Anti-inflammatory and LPS Binding Activities of Temporin-1CEa and its Analogues
| Peptide | Effect on LPS-stimulated RAW264.7 Macrophages | LPS Binding Affinity (Kd, µM) |
| Temporin-1CEa | Decreased production of TNF-α and IL-6. | 0.1 |
| LK2(6) | Decreased production of TNF-α and IL-6. | 0.03 |
| LK2(6)A(L) | Decreased production of TNF-α and IL-6. | 0.06 |
Data synthesized from a study on Temporin-1CEa and its analogues, which demonstrated inhibition of the NF-κB and MAPK signaling pathways.[6][7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the immunomodulatory effects of this compound and its analogues.
In Vivo Zymosan-Induced Peritonitis Model
This model is used to evaluate the anti-inflammatory effects of compounds in a living organism.
-
Animal Model: Male CD-1 mice (6-8 weeks old) are used.
-
Induction of Peritonitis: Mice are injected intraperitoneally with zymosan (500 mg/kg) to induce an inflammatory response.
-
Peptide Administration: Test peptides (e.g., this compound analogues at 10 mg/kg) are administered simultaneously with the zymosan injection.
-
Sample Collection: After a set time (e.g., 6 hours), mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect peritoneal exudate. Blood samples are also collected.
-
Analysis:
-
Leukocyte Infiltration: The total number of leukocytes in the peritoneal exudate is determined using a hemocytometer. Differential cell counts can be performed on stained cytospin preparations.
-
Cytokine Measurement: The levels of inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in the peritoneal fluid and plasma are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[4][5]
-
In Vitro Cytokine Release Assay in Macrophages
This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines by immune cells stimulated with an inflammatory agent like LPS.
-
Cell Culture: Murine macrophage cell line (e.g., RAW264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Stimulation: Macrophages are seeded in 96-well plates and stimulated with LPS (e.g., 100 ng/mL) to induce the production of inflammatory cytokines.
-
Peptide Treatment: The cells are co-incubated with various concentrations of the test peptides (this compound or its analogues).
-
Sample Collection: After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines such as TNF-α and IL-6 in the supernatant is measured using ELISA kits.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each peptide on cytokine release is calculated.[6][7]
Nitric Oxide (NO) Production Assay in Macrophages
This assay determines the effect of peptides on the production of nitric oxide, a key inflammatory mediator, by activated macrophages.
-
Cell Culture and Stimulation: Macrophages (e.g., RAW264.7) are cultured and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test peptides for a set duration (e.g., 24 hours).
-
Nitrite Measurement: The production of NO is assessed by measuring the accumulation of its stable end-product, nitrite, in the culture supernatant. This is done using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Quantification: The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
Data Analysis: The inhibitory effect of the peptides on NO production is calculated.[8][9]
Signaling Pathways and Mechanisms of Action
This compound and its analogues primarily exert their immunomodulatory effects by interfering with the TLR4 signaling pathway, which is the main receptor for LPS in macrophages. The binding of the peptide to LPS can neutralize its pro-inflammatory activity. Furthermore, these peptides can modulate downstream signaling cascades, leading to a reduction in the production of inflammatory mediators.
Below is a diagram illustrating the proposed signaling pathway modulated by this compound and its analogues.
Caption: Proposed mechanism of immunomodulation by this compound and its analogues.
The development of this compound analogues with reduced cytotoxicity and enhanced immunomodulatory properties holds significant promise for the treatment of inflammatory and infectious diseases. Further structure-activity relationship studies will be instrumental in designing novel peptides with optimized therapeutic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Class Cyclic this compound Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-derived peptide as a regulator of the acute inflammatory response in zymosan-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of frog skin peptide temporin-1CEa and its analogs on ox-LDL induced macrophage-derived foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Temporin L
For Immediate Implementation by Laboratory Personnel
The responsible disposal of Temporin L, a potent antimicrobial peptide, is critical for maintaining a safe laboratory environment and preventing the release of biologically active compounds into the ecosystem. Adherence to established protocols mitigates risks to personnel and minimizes the potential for environmental contamination and the development of antimicrobial resistance. This guide provides a clear, step-by-step procedure for the proper disposal of this compound and associated materials.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure appropriate personal protective equipment (PPE) is worn, including laboratory coats, safety goggles, and gloves. Handle all materials containing this compound within a designated area, such as a chemical fume hood, to avoid inhalation of any aerosolized particles.
II. Waste Classification and Segregation
Proper disposal begins with accurate waste segregation. All materials that have come into contact with this compound must be treated as chemical waste. This includes unused or expired peptide, stock solutions, contaminated labware, and any spill cleanup materials.
| Waste Category | Description | Disposal Container |
| Solid Waste | Contaminated items such as pipette tips, tubes, vials, gloves, and bench paper. | Labeled, leak-proof chemical waste container. |
| Liquid Waste | Unused this compound solutions, experimental media containing the peptide, and solvent rinses. | Labeled, leak-proof, and chemically compatible waste container. |
| Sharps Waste | Needles, syringes, or any other contaminated sharp objects. | Puncture-resistant sharps container specifically designated for chemically contaminated sharps.[1] |
III. Step-by-Step Disposal Protocol
1. Solid Waste Disposal:
-
Collect all solid materials contaminated with this compound in a designated, clearly labeled, leak-proof container.
-
Ensure the container is kept closed when not in use.
2. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, chemically compatible, and leak-proof container.[1]
-
Do not dispose of liquid peptide waste down the drain.[2] This practice can lead to environmental contamination and contribute to antimicrobial resistance.[3][4]
-
The container should be clearly labeled as "Hazardous Waste: this compound" and include the concentration and solvent.
3. Disposal of Unused or Expired this compound:
-
Unused or expired lyophilized this compound should be treated as chemical waste.
-
Do not discard in the regular trash.[2]
-
Place the original vial into a designated chemical waste container.
4. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
A common procedure involves soaking the labware in a suitable inactivating solution, such as a 10% bleach solution, followed by thorough rinsing with distilled water. Consult your institution's specific guidelines for appropriate decontamination procedures.
5. Final Disposal:
-
All collected waste containers must be disposed of through your institution's hazardous waste management program.[2][5]
-
Follow your institution's specific procedures for waste pickup and documentation.
Experimental Workflow for this compound Disposal
The following diagram outlines the logical steps for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must always adhere to the specific waste disposal protocols established by their institution's Environmental Health and Safety (EHS) department. Consult your institution's guidelines for detailed procedures and requirements.[2][5]
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. bitesizebio.com [bitesizebio.com]
- 5. peptide.com [peptide.com]
Personal protective equipment for handling Temporin L
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for the antimicrobial peptide Temporin L. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the product.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment is mandatory to prevent exposure and contamination. As a powdered peptide, it can be easily aerosolized, necessitating careful handling to avoid inhalation.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and dust. |
| Hand Protection | Disposable Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact and contamination. |
| Respiratory | Dust Respirator | N95 or equivalent | Prevents inhalation of lyophilized powder. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
Handling Procedures
-
Avoid Inhalation and Contact : Always handle lyophilized this compound in a well-ventilated area, preferably within a fume hood, to avoid inhaling the powder. Avoid contact with eyes, skin, and clothing.
-
Weighing : Before opening, allow the container of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can degrade the peptide. Weigh the required amount quickly and reseal the container tightly.
-
Reconstitution : For reconstitution, refer to the specific experimental protocol. There is no universal solvent for all peptides. For peptides containing residues prone to oxidation (like Tryptophan in this compound), the use of oxygen-free water or buffers is recommended.
-
General Hygiene : Wash hands thoroughly after handling this compound, and before eating, drinking, or smoking.
Storage and Disposal
Proper storage is crucial for maintaining the stability and activity of this compound. Disposal must be carried out in accordance with all applicable regulations.
Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized | -20°C | Long-term | Store in a dry, dark place. Avoid repeated freeze-thaw cycles. |
| In Solution | -20°C or -80°C | Short-term (days to a month)[1] | Aliquot solutions to avoid repeated freeze-thaw cycles.[1] Solutions at pH > 8 should be chilled. |
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations. Consult your institution's environmental health and safety office for specific guidance.
Experimental Protocols
This compound's primary antimicrobial activity involves the disruption of the bacterial cell membrane and interaction with intracellular targets.[2][3] Below are methodologies for key experiments to study these mechanisms.
ANTS/DPX Leakage Assay
This assay measures the ability of this compound to permeabilize lipid vesicles, mimicking its effect on bacterial membranes.
-
Vesicle Preparation : Prepare large unilamellar vesicles (LUVs) containing the fluorescent probe ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and its quencher DPX (p-xylene-bis-pyridinium bromide).
-
Removal of External Fluorophores : Separate the LUVs from non-encapsulated ANTS and DPX using gel filtration chromatography.
-
Peptide Incubation : Add varying concentrations of this compound to the LUV suspension.
-
Fluorescence Measurement : Monitor the increase in ANTS fluorescence over time. The disruption of the vesicle membrane by this compound leads to the leakage of ANTS and DPX, causing a dilution effect that dequenches ANTS fluorescence.
-
Data Analysis : The percentage of leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent like Triton X-100.
FtsZ GTPase Activity Assay
This assay determines the effect of this compound on the enzymatic activity of FtsZ, a key protein in bacterial cell division.[2][3]
-
Enzyme Preparation : Incubate purified FtsZ protein in the appropriate reaction buffer.
-
Peptide and Substrate Addition : Add different concentrations of this compound to the FtsZ solution, followed by the addition of the substrate, GTP.
-
Reaction and Termination : Allow the enzymatic reaction to proceed for a defined period. Stop the reaction by adding a reagent that detects inorganic phosphate, a product of GTP hydrolysis (e.g., BIOMOL® Green).
-
Absorbance Measurement : Measure the absorbance at the appropriate wavelength to quantify the amount of phosphate released.
-
Data Analysis : Compare the GTPase activity in the presence and absence of this compound to determine the inhibitory effect.
Mechanism of Action: Interaction with Bacterial Cells
This compound exerts its antimicrobial effect through a multi-step process that involves both membrane interaction and engagement with an intracellular target.
Caption: Mechanism of this compound action on Gram-negative bacteria.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
